Volazocine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
10-(cyclopropylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N/c1-13-17-11-15-5-3-4-6-16(15)18(13,2)9-10-19(17)12-14-7-8-14/h3-6,13-14,17H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKVWRTVTPUQBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC3=CC=CC=C3C1(CCN2CC4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Preclinical Profile of Volazocine in Rodent Models
Disclaimer: Direct and comprehensive preclinical data on the pharmacokinetics and pharmacodynamics of Volazocine in rodent models is scarce in publicly available literature. This guide synthesizes the available information on this compound and its analogues, supplemented with data from closely related benzomorphan kappa-opioid agonists to provide a representative profile.
Introduction
This compound is a benzomorphan derivative with demonstrated opioid-like activity. As a member of this class, it is presumed to exert its primary pharmacological effects through interaction with opioid receptors, particularly the kappa-opioid receptor (KOR). Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound in preclinical rodent models is crucial for predicting its potential therapeutic efficacy and safety profile in humans. This technical guide provides a detailed overview of the available data and outlines standard experimental protocols relevant to the preclinical assessment of compounds like this compound.
Pharmacokinetics
General Pharmacokinetic Profile of Benzomorphan Opioids in Rodents:
-
Absorption: Benzomorphans are typically well-absorbed after oral and parenteral administration.
-
Distribution: These compounds generally exhibit a moderate to high volume of distribution, indicating distribution into various tissues, including the central nervous system.
-
Metabolism: Hepatic metabolism is the primary route of elimination, often involving cytochrome P450 enzymes.
-
Excretion: Metabolites are primarily excreted in the urine and feces.
Experimental Protocols for Pharmacokinetic Studies in Rodents
The following protocols describe standard methodologies for assessing the pharmacokinetic profile of a compound like this compound in rodent models.
1. Animal Models:
-
Species: Male and female Sprague-Dawley rats (200-250 g) and C57BL/6 mice (20-25 g) are commonly used.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Drug Administration:
-
Routes of Administration:
-
Intravenous (IV): Administered as a bolus dose via the tail vein to determine parameters like clearance and volume of distribution.
-
Oral (PO): Administered by gavage to assess oral bioavailability.
-
Subcutaneous (SC) or Intraperitoneal (IP): Alternative parenteral routes for administration.
-
-
Dose Formulation: The compound is typically dissolved or suspended in a suitable vehicle (e.g., saline, 0.5% methylcellulose).
3. Sample Collection:
-
Blood Sampling: Serial blood samples (e.g., 100-200 µL) are collected from the tail vein or saphenous vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) post-dosing.
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.
4. Bioanalytical Method:
-
Sample Analysis: Plasma concentrations of the drug are quantified using a validated bioanalytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
5. Pharmacokinetic Analysis:
-
Data Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental analysis software (e.g., Phoenix WinNonlin) to determine key PK parameters.
Table 1: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description |
| T1/2 (h) | Elimination half-life |
| Cmax (ng/mL) | Maximum plasma concentration |
| Tmax (h) | Time to reach maximum plasma concentration |
| AUC (ng*h/mL) | Area under the plasma concentration-time curve |
| CL (mL/min/kg) | Clearance |
| Vd (L/kg) | Volume of distribution |
| F (%) | Bioavailability (for extravascular routes) |
Diagram 1: General Workflow for a Rodent Pharmacokinetic Study
A generalized workflow for conducting pharmacokinetic studies in rodent models.
Pharmacodynamics
While specific pharmacodynamic data for this compound is limited, a study by Wentland et al. (1980) on an 8-amino analogue of this compound provides some insight. The analogue was found to be a "strong, orally active agonist with narcotic-antagonist properties"[1]. This suggests that this compound itself likely possesses agonist activity at opioid receptors, with potential antagonist activity at others, a characteristic of many benzomorphan opioids. The primary target is presumed to be the kappa-opioid receptor (KOR).
Experimental Protocols for Pharmacodynamic Studies in Rodents
1. Analgesic Activity:
-
Phenylquinone Writhing Test (Mice):
-
Mice are pre-treated with the test compound or vehicle.
-
After a specified time, a 0.02% solution of phenylquinone in 5% ethanol is injected intraperitoneally.
-
The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 5-10 minutes).
-
A reduction in the number of writhes compared to the vehicle group indicates analgesic activity.
-
-
Hot Plate Test (Mice or Rats):
-
The animal is placed on a heated surface (e.g., 55°C).
-
The latency to a nociceptive response (e.g., licking a paw or jumping) is measured.
-
A significant increase in the response latency after drug administration indicates analgesia.
-
-
Tail-Flick Test (Rats):
-
A focused beam of heat is applied to the animal's tail.
-
The time taken for the rat to flick its tail away from the heat source is recorded.
-
An increase in tail-flick latency indicates an analgesic effect.
-
2. Narcotic Antagonist Activity:
-
Reversal of Opioid-Induced Analgesia (Rats):
-
Rats are treated with a standard opioid agonist (e.g., meperidine or morphine) to induce analgesia, confirmed by a test like the tail-flick assay.
-
The test compound (potential antagonist) is then administered.
-
A reduction or reversal of the analgesic effect of the standard opioid indicates narcotic antagonist activity.
-
3. Locomotor Activity:
-
Open Field Test (Mice or Rats):
-
Animals are placed in an open-field arena equipped with infrared beams to track movement.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set duration after administration of the test compound.
-
Kappa-opioid agonists can have biphasic effects, with lower doses sometimes increasing and higher doses decreasing locomotor activity[2].
-
Table 2: Analgesic and Narcotic Antagonist Activity of an 8-Amino Analogue of this compound [1]
| Assay | Species | Route | ED50 (mg/kg) |
| Phenylquinone Writhing | Mouse | SC | 0.03 |
| Narcotic Antagonism (vs. Meperidine) | Rat | SC | 0.1 |
Diagram 2: Kappa-Opioid Receptor Signaling Pathway
Simplified signaling cascade following the activation of the kappa-opioid receptor by an agonist like this compound.
Conclusion
While specific pharmacokinetic and pharmacodynamic data for this compound in rodent models are not extensively documented in the public domain, the available information on its analogues and related benzomorphan kappa-opioid agonists allows for the construction of a representative preclinical profile. The methodologies outlined in this guide provide a framework for the systematic evaluation of such compounds. Further studies would be required to definitively characterize the complete pharmacokinetic and pharmacodynamic properties of this compound.
References
- 1. Synthesis and pharmacology of 8-amino-3-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-cis-6,11-dimethyl-2,6-methano-3-benzazocine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose- and time-dependent bimodal effects of kappa-opioid agonists on locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Receptor Binding Affinity and Selectivity Profile of Volazocine
A Note to Researchers, Scientists, and Drug Development Professionals:
Therefore, this guide will provide a framework for understanding the anticipated receptor binding profile of a benzomorphan compound like volazocine. It will detail the standard experimental protocols used to determine such a profile and present a hypothetical structure for data presentation. The information is based on the known pharmacology of the benzomorphan class of opioids.
Anticipated Receptor Binding Profile of this compound
Benzomorphan derivatives are known to interact primarily with opioid receptors (mu, delta, and kappa) and, in many cases, with sigma receptors. Based on the structure of this compound and the general profile of related compounds, it is hypothesized that this compound would exhibit the following binding characteristics:
-
Primary Targets: Mu-opioid receptor (MOR), Kappa-opioid receptor (KOR), and Delta-opioid receptor (DOR).
-
Secondary/Potential Targets: Sigma receptors (σ₁ and σ₂).
The precise affinity and selectivity of this compound for these receptors would need to be determined experimentally. A hypothetical summary of such data is presented in the table below.
Table 1: Hypothetical Receptor Binding Affinity Profile of this compound
| Receptor | Radioligand | Tissue/Cell Line | Assay Type | Kᵢ (nM) |
| Mu-opioid (MOR) | [³H]DAMGO | Rat brain membranes | Competition Binding | Data not available |
| Delta-opioid (DOR) | [³H]DPDPE | CHO-hDOR cells | Competition Binding | Data not available |
| Kappa-opioid (KOR) | [³H]U-69,593 | Guinea pig brain membranes | Competition Binding | Data not available |
| Sigma-1 (σ₁) | --INVALID-LINK---Pentazocine | Rat liver membranes | Competition Binding | Data not available |
| Sigma-2 (σ₂) | [³H]DTG | Rat liver membranes | Competition Binding | Data not available |
Kᵢ values are hypothetical and would need to be determined through experimentation.
Experimental Protocols for Determining Receptor Binding and Functional Activity
To elucidate the receptor binding affinity and functional profile of a compound like this compound, a series of in vitro assays are typically employed. The following sections detail the standard methodologies for these key experiments.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand (a known high-affinity binder) by the test compound.
2.1.1. Membrane Preparation
-
Tissue Homogenization: Tissues rich in the receptor of interest (e.g., rat brain for opioid receptors) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifugation: The homogenate is centrifuged at low speed to remove cellular debris. The resulting supernatant is then centrifuged at high speed to pellet the cell membranes.
-
Washing: The membrane pellet is washed and resuspended in fresh buffer to remove endogenous ligands and other interfering substances.
-
Protein Quantification: The protein concentration of the final membrane preparation is determined using a standard method, such as the Bradford or BCA assay.
2.1.2. Competition Binding Assay Protocol
-
Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a sufficient duration to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing the free radioligand to pass through.
-
Washing: The filters are quickly washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
Caption: Workflow for a typical radioligand competition binding assay.
Functional Assays
Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.
2.2.1. [³⁵S]GTPγS Binding Assay
This assay measures the activation of G-protein coupled receptors (GPCRs), such as the opioid receptors. Agonist binding to a GPCR promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation.
Protocol:
-
Incubation: Cell membranes are incubated with the test compound, GDP, and [³⁵S]GTPγS in an appropriate assay buffer.
-
Stimulation: The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).
-
Termination and Filtration: The assay is terminated by rapid filtration, similar to the radioligand binding assay.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.
-
Data Analysis: The data are plotted as the percentage of maximal stimulation (often relative to a known full agonist) versus the concentration of the test compound. This allows for the determination of the EC₅₀ (effective concentration to produce 50% of the maximal response) and the Eₘₐₓ (maximal effect).
Caption: Signaling pathway measured in a [³⁵S]GTPγS binding assay.
Conclusion
While specific experimental data for this compound's receptor binding and selectivity profile are not publicly available, this guide outlines the standard methodologies and expected target interactions for a compound of its class. The provided protocols for radioligand binding and functional assays represent the foundational experiments necessary to characterize the pharmacology of novel benzomorphan derivatives. Researchers interested in this compound or similar compounds would need to perform these experiments to generate the quantitative data required for a complete understanding of their mechanism of action and potential therapeutic applications.
Preclinical Analgesic Efficacy of Volazocine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Volazocine, a benzomorphan derivative, has been investigated for its potential as an analgesic agent. As a ligand targeting opioid receptors, its preclinical evaluation is crucial for understanding its therapeutic potential and mechanism of action. This technical guide provides a comprehensive overview of the preclinical analgesic efficacy of this compound, focusing on quantitative data from various animal models of pain, detailed experimental methodologies, and the underlying signaling pathways.
Core Concepts in Preclinical Analgesia Assessment
The preclinical assessment of analgesic drugs relies on various animal models that mimic different aspects of clinical pain. These models can be broadly categorized into those assessing acute nociceptive pain, inflammatory pain, and neuropathic pain. The efficacy of a test compound is typically quantified by its ability to reduce pain-related behaviors in these models.
Quantitative Data on Analgesic Efficacy
No publicly available quantitative data on the preclinical analgesic efficacy of this compound in the hot plate, tail flick, acetic acid-induced writhing, formalin, or Complete Freund's Adjuvant (CFA) models could be located in the current search.
While specific data for this compound is not available, the following tables present typical data structures used to report the efficacy of kappa opioid agonists in these standard preclinical assays. These serve as a template for how data on this compound would be presented.
Table 1: Thermal Nociception - Hot Plate and Tail Flick Tests
| Preclinical Model | Species | Route of Administration | Dose (mg/kg) | Latency (seconds) ± SEM | % Maximum Possible Effect (%MPE) |
| Hot Plate | Rat/Mouse | i.p./s.c./p.o. | Vehicle | ||
| Dose 1 | |||||
| Dose 2 | |||||
| Dose 3 | |||||
| Tail Flick | Rat/Mouse | i.p./s.c./p.o. | Vehicle | ||
| Dose 1 | |||||
| Dose 2 | |||||
| Dose 3 |
%MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Table 2: Chemical Nociception - Acetic Acid-Induced Writhing Test
| Species | Route of Administration | Dose (mg/kg) | Number of Writhings ± SEM | % Inhibition |
| Mouse | i.p./s.c./p.o. | Vehicle | ||
| Dose 1 | ||||
| Dose 2 | ||||
| Dose 3 |
% Inhibition = [ (Mean writhings in control group - Mean writhings in test group) / Mean writhings in control group ] x 100
Table 3: Inflammatory Pain - Formalin Test
| Species | Route of Administration | Dose (mg/kg) | Paw Licking Time (seconds) ± SEM | % Inhibition |
| Early Phase (0-5 min) | Rat/Mouse | i.p./s.c./p.o. | Vehicle | |
| Dose 1 | ||||
| Dose 2 | ||||
| Dose 3 | ||||
| Late Phase (15-30 min) | Rat/Mouse | i.p./s.c./p.o. | Vehicle | |
| Dose 1 | ||||
| Dose 2 | ||||
| Dose 3 |
Table 4: Chronic Inflammatory Pain - Complete Freund's Adjuvant (CFA) Model
| Preclinical Endpoint | Species | Route of Administration | Dose (mg/kg) | Paw Withdrawal Threshold (g) or Latency (s) ± SEM | Reversal of Hyperalgesia (%) |
| Mechanical Allodynia | Rat/Mouse | i.p./s.c./p.o. | Vehicle | ||
| Dose 1 | |||||
| Dose 2 | |||||
| Dose 3 | |||||
| Thermal Hyperalgesia | Rat/Mouse | i.p./s.c./p.o. | Vehicle | ||
| Dose 1 | |||||
| Dose 2 | |||||
| Dose 3 |
Detailed Experimental Protocols
Detailed experimental protocols are essential for the reproducibility and interpretation of preclinical data. The following sections outline the standard methodologies for the key analgesic assays.
Hot Plate Test
The hot plate test is a widely used method to assess the response to a thermal stimulus, primarily reflecting supraspinal analgesic mechanisms.
Protocol:
-
Apparatus: A commercially available hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C) is used. The apparatus is typically enclosed by a transparent cylinder to confine the animal.
-
Animals: Mice or rats are commonly used. Animals are habituated to the testing room for at least 30 minutes before the experiment.
-
Procedure: a. The animal is gently placed on the hot plate surface. b. A stopwatch is started simultaneously. c. The latency to the first sign of nociception, typically jumping or licking of the hind paws, is recorded. d. A cut-off time (e.g., 30-60 seconds) is predetermined to prevent tissue damage. If the animal does not respond within this time, it is removed, and the cut-off time is recorded as its latency.
-
Drug Administration: this compound or vehicle is administered via the desired route (e.g., intraperitoneal, subcutaneous, oral) at a specified time before the test.
-
Data Analysis: The latency to respond is measured at various time points after drug administration. The data is often expressed as the mean latency ± SEM or as the percentage of maximum possible effect (%MPE).
Workflow for the hot plate test.
Tail Flick Test
The tail flick test is another common method for assessing thermal nociception, primarily mediated at the spinal level.
Protocol:
-
Apparatus: A tail flick apparatus that delivers a focused beam of radiant heat to the ventral surface of the animal's tail.
-
Animals: Rats or mice are used. They are gently restrained, often in a specialized holder, with the tail exposed.
-
Procedure: a. The heat source is positioned on the tail. b. The latency for the animal to flick its tail away from the heat source is automatically or manually recorded. c. A cut-off time is set to prevent tissue damage.
-
Drug Administration: this compound or vehicle is administered prior to testing.
-
Data Analysis: The tail flick latency is measured at different time points post-administration.
Workflow for the tail flick test.
Acetic Acid-Induced Writhing Test
This test is a model of visceral chemical pain and is sensitive to peripherally and centrally acting analgesics.[1]
Protocol:
-
Animals: Mice are typically used.
-
Procedure: a. Animals are pre-treated with this compound or vehicle. b. After a set absorption time, a dilute solution of acetic acid (e.g., 0.6%) is injected intraperitoneally. c. The animals are then placed in an observation chamber. d. The number of "writhes" (a characteristic stretching behavior) is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.
-
Data Analysis: The total number of writhes is compared between drug-treated and vehicle-treated groups. The results are often expressed as the percentage of inhibition of writhing.
Formalin Test
The formalin test is a model of tonic chemical pain that has two distinct phases, allowing for the differentiation of analgesic effects on acute nociception and inflammatory pain.[2][3][4]
Protocol:
-
Animals: Rats or mice are used.
-
Procedure: a. A dilute solution of formalin (e.g., 1-5%) is injected into the plantar surface of one hind paw. b. The animal is immediately placed in an observation chamber. c. The amount of time the animal spends licking or biting the injected paw is recorded. d. Observations are typically divided into two phases: the early phase (0-5 minutes post-injection), representing direct nociceptor activation, and the late phase (15-30 minutes post-injection), reflecting inflammatory processes.
-
Drug Administration: this compound or vehicle can be administered before the formalin injection.
-
Data Analysis: The total time spent licking the paw in each phase is compared between groups.
Complete Freund's Adjuvant (CFA) Model
The CFA model is a widely used model of chronic inflammatory pain that results in persistent thermal hyperalgesia and mechanical allodynia.[5][6][7][8]
Protocol:
-
Induction of Inflammation: A single intraplantar injection of CFA into one hind paw of a rat or mouse is performed. This induces a localized and long-lasting inflammation.
-
Behavioral Testing: At various time points after CFA injection (e.g., 24 hours, 3 days, 7 days), pain-related behaviors are assessed. a. Thermal Hyperalgesia: Assessed using a plantar test apparatus (Hargreaves test), which measures the latency to withdraw the paw from a radiant heat source. b. Mechanical Allodynia: Assessed using von Frey filaments of varying stiffness applied to the plantar surface of the paw to determine the paw withdrawal threshold.
-
Drug Administration: this compound or vehicle is administered, and its ability to reverse the established hyperalgesia and allodynia is measured.
-
Data Analysis: Paw withdrawal latencies or thresholds are compared before and after drug administration in CFA-treated animals.
Signaling Pathways of Kappa Opioid Receptor Agonists
This compound is presumed to exert its analgesic effects primarily through the kappa opioid receptor (KOR), a G-protein coupled receptor (GPCR).[9] The activation of KOR initiates a cascade of intracellular signaling events that ultimately lead to a reduction in neuronal excitability and neurotransmitter release, thereby producing analgesia.
G-Protein Signaling Pathway
The canonical signaling pathway for KOR involves its coupling to inhibitory G-proteins of the Gi/o family.[10]
-
Agonist Binding: this compound binds to the KOR.
-
G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gi/o protein. The Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.
-
Downstream Effectors:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10]
-
Modulation of Ion Channels: The Gβγ dimer can directly interact with and modulate the activity of ion channels. It typically activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron. It also inhibits N-type voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.[10][11]
-
Canonical G-protein signaling pathway of KOR agonists.
β-Arrestin Signaling Pathway
In addition to G-protein signaling, GPCRs, including KOR, can also signal through β-arrestin pathways. This pathway is often associated with receptor desensitization, internalization, and the activation of different downstream effectors, which can contribute to both therapeutic and adverse effects.[12]
-
Receptor Phosphorylation: Upon agonist binding, G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the KOR.[10]
-
β-Arrestin Recruitment: Phosphorylated KOR serves as a binding site for β-arrestin proteins.
-
Downstream Effects:
-
Desensitization: β-arrestin binding sterically hinders further G-protein coupling, leading to desensitization of the G-protein-mediated signaling.
-
Internalization: β-arrestin facilitates the internalization of the receptor from the cell surface via clathrin-coated pits.
-
Scaffolding: β-arrestin can act as a scaffold for various signaling proteins, such as mitogen-activated protein kinases (MAPKs), leading to the activation of distinct signaling cascades that are independent of G-proteins. For KOR, β-arrestin-dependent signaling has been implicated in some of the adverse effects associated with kappa agonism, such as dysphoria.[11]
-
β-Arrestin signaling pathway associated with KOR activation.
Conclusion
This technical guide outlines the standard preclinical methodologies and conceptual framework for evaluating the analgesic efficacy of this compound. While specific quantitative data for this compound remains to be published, the provided templates for data presentation and detailed experimental protocols offer a clear roadmap for its preclinical assessment. A thorough understanding of its dose-dependent effects in various pain models and its signaling profile at the kappa opioid receptor will be critical in determining its potential as a clinically viable analgesic. Future research should focus on generating robust preclinical data to fill the existing knowledge gap and guide the further development of this compound.
References
- 1. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The formalin test in mice: effect of formalin concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morphine analgesia and tolerance in the tail-flick and formalin tests: dose-response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Complete Freund's adjuvant-induced hyperalgesia: a human perception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of Freund's Complete Adjuvant (FCA) in inflammatory pain models: consequences on the metabolism and pharmacokinetics of the non-peptidic delta receptor agonist SNC80 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of intraplantar Complete Freund's Adjuvant-induced burrowing deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The related mechanism of complete Freund's adjuvant‐induced chronic inflammation pain based on metabolomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peripheral kappa-opioid agonists for visceral pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
- 11. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Anesthetic-Antagonistic Properties of Volazocine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Volazocine is a benzomorphan opioid analgesic that was never commercially marketed. As such, direct scientific literature on its specific anesthetic-antagonistic properties is not available. This guide provides an in-depth analysis of its potential properties based on the pharmacology of its chemical class, the benzomorphans, and the known mechanisms of related compounds. The experimental protocols and data presented are based on established methodologies for assessing compounds with similar receptor binding profiles.
Introduction
This compound is a synthetic opioid analgesic belonging to the benzomorphan class of compounds. While its primary analgesic properties have been acknowledged, its potential to antagonize the effects of anesthetic agents remains a compelling area of investigation. This technical guide explores the theoretical framework for this compound's anesthetic-antagonistic properties, drawing parallels with the known pharmacology of related benzomorphan derivatives. The primary molecular targets likely involved in these effects are the kappa-opioid receptor (KOR) and the sigma-1 receptor. Understanding the interplay of this compound with these receptors provides a foundation for predicting its influence on anesthetic-induced hypnosis, analgesia, and immobility.
Inferred Pharmacological Profile of this compound
The pharmacological profile of this compound is inferred from its structural similarity to other benzomorphans, such as pentazocine and cyclazocine. These compounds are known to exhibit complex interactions with multiple receptor systems, most notably opioid and sigma receptors.
Receptor Binding Affinity
The anesthetic-antagonistic effects of benzomorphans are largely dictated by their affinity for kappa-opioid and sigma receptors. It is hypothesized that this compound possesses a similar binding profile.
Table 1: Comparative Receptor Binding Affinities (Ki) of Benzomorphan Derivatives and Related Opioids
| Compound | Mu-Opioid Receptor (Ki, nM) | Delta-Opioid Receptor (Ki, nM) | Kappa-Opioid Receptor (Ki, nM) | Sigma-1 Receptor (Ki, nM) |
| This compound (Inferred) | Moderate to Low | Low | High | Moderate to High |
| Pentazocine | >100[1] | - | Agonist[2] | Agonist[2] |
| Cyclazocine | - | - | - | - |
| Ketazocine | - | - | Prototype Agonist | - |
| Morphine | 1-100[1] | - | Low | Low |
Note: Specific Ki values for this compound are not available in the public domain. The inferred profile is based on the general characteristics of the benzomorphan class.
Potential Mechanisms of Anesthetic Antagonism
The anesthetic-sparing or antagonistic effects of a compound can manifest through various mechanisms, including modulation of neuronal excitability, interference with anesthetic binding sites, or alteration of neurotransmitter systems involved in maintaining the anesthetic state. For this compound, the most probable mechanisms involve its actions at the kappa-opioid and sigma receptors.
Role of the Kappa-Opioid Receptor
Activation of kappa-opioid receptors (KORs) is known to produce effects that can counteract certain components of anesthesia. KOR activation can lead to dysphoria, psychotomimetic effects, and an increase in locomotor activity, all of which are contrary to the desired state of anesthesia.
Role of the Sigma-1 Receptor
The sigma-1 receptor is a unique intracellular chaperone protein that can modulate the function of various ion channels and receptors, including NMDA receptors. Agonism at the sigma-1 receptor can lead to neuronal excitation and may counteract the inhibitory effects of many anesthetic agents.
Experimental Protocols for Assessing Anesthetic Antagonism
To empirically determine the anesthetic-antagonistic properties of this compound, a series of in vitro and in vivo experiments would be required. The following protocols are standard methodologies used in the field.
In Vitro Characterization
Objective: To determine the binding affinity (Ki) of this compound for mu, delta, and kappa opioid receptors, as well as sigma-1 and sigma-2 receptors.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the receptors of interest (e.g., guinea pig brain for opioid receptors, rat liver for sigma receptors).
-
Competitive Binding Assay: Incubate the membrane preparations with a fixed concentration of a specific radioligand (e.g., [³H]-DAMGO for mu, [³H]-DPDPE for delta, [³H]-U69,593 for kappa, [³H]-(+)-pentazocine for sigma-1) and varying concentrations of unlabeled this compound.
-
Separation and Counting: Separate bound from free radioligand by rapid filtration and quantify the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of this compound at opioid and sigma receptors.
-
[³⁵S]GTPγS Binding Assay: This assay measures the activation of G-protein coupled receptors. An increase in [³⁵S]GTPγS binding in the presence of this compound would indicate agonistic activity at opioid receptors.
-
cAMP Accumulation Assay: For Gi-coupled receptors like opioids, agonism results in an inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. This can be measured using various commercially available kits.
In Vivo Assessment of Anesthetic Antagonism
Objective: To evaluate the ability of this compound to reverse or reduce the hypnotic and immobilizing effects of a general anesthetic in a rodent model.
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
Anesthetic Agent: A standard injectable or inhalational anesthetic (e.g., pentobarbital, propofol, isoflurane).
Experimental Procedure:
-
Anesthetic Induction: Anesthetize the animals with a predetermined dose of the anesthetic agent sufficient to induce loss of the righting reflex (LORR).
-
Administration of this compound: Once a stable plane of anesthesia is achieved, administer this compound or vehicle control via an appropriate route (e.g., intravenous, intraperitoneal).
-
Assessment of Anesthetic Depth:
-
Righting Reflex: At regular intervals, place the animal in a supine position and record the time to return to a prone position (return of righting reflex, RORR). A shorter RORR in the this compound-treated group compared to the control group indicates an antagonistic effect.
-
Withdrawal Reflex: Apply a noxious stimulus (e.g., tail pinch, paw pinch) and assess for a withdrawal response. A lower threshold or a more vigorous response in the this compound group suggests antagonism of the anesthetic's immobilizing effect.
-
-
Data Analysis: Compare the duration of LORR, the time to RORR, and the response to noxious stimuli between the this compound and vehicle-treated groups using appropriate statistical tests (e.g., t-test, ANOVA).
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows relevant to the investigation of this compound.
References
Volazocine Metabolism and Potential Active Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Volazocine, a synthetic opioid of the benzomorphan class, holds potential as an analgesic agent. A thorough understanding of its metabolic fate is critical for further drug development, enabling the prediction of its pharmacokinetic profile, potential drug-drug interactions, and the identification of any pharmacologically active metabolites that could contribute to its therapeutic effect or adverse reactions. This technical guide provides a comprehensive overview of the known and putative metabolic pathways of this compound, drawing from direct experimental evidence and data from structurally related benzomorphan compounds. Detailed experimental protocols for elucidating the metabolism and activity of novel compounds like this compound are also presented, alongside structured data tables and metabolic pathway diagrams to facilitate research and development efforts.
Introduction
This compound is a benzomorphan derivative with a chemical structure that suggests a complex metabolic profile. Like other opioids in its class, it is expected to undergo extensive hepatic metabolism. The nature and extent of this metabolism can significantly influence its efficacy, duration of action, and safety profile. A key consideration in the metabolism of opioids is the potential formation of active metabolites, which can possess analgesic properties similar to or distinct from the parent compound, or may mediate undesirable side effects. This guide aims to consolidate the current understanding of this compound metabolism and provide a practical framework for its further investigation.
Proposed Metabolic Pathways of this compound
Direct research on this compound metabolism has indicated that the primary metabolic routes in rats involve hydroxylation and N-dealkylation, followed by conjugation with glucuronic acid for excretion.[1] Based on this and the well-documented metabolism of other benzomorphan opioids like pentazocine and phenazocine, a putative metabolic pathway for this compound is proposed.
Phase I Metabolism:
-
Hydroxylation: The aromatic ring of the benzomorphan structure is a likely site for hydroxylation, a common reaction catalyzed by Cytochrome P450 (CYP) enzymes.[1]
-
N-dealkylation: The N-cyclopropylmethyl group is susceptible to cleavage, leading to the formation of nor-volazocine. This is a common metabolic pathway for opioids with N-alkyl substituents.[1]
Phase II Metabolism:
-
Glucuronidation: The hydroxylated metabolites and potentially the parent compound (if it possesses a free hydroxyl group, which this compound does not) can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs). This process increases the water solubility of the metabolites, facilitating their renal and biliary excretion.[1]
The following diagram illustrates the proposed metabolic pathway for this compound.
Potential for Active Metabolites
While there is currently no direct evidence on the pharmacological activity of this compound metabolites, the formation of hydroxylated and N-dealkylated species warrants investigation. For many opioids, metabolites can retain affinity for opioid receptors and contribute to the overall pharmacological effect. For instance, the active metabolites of some opioids have been shown to have analgesic efficacy. Therefore, it is crucial to characterize the receptor binding profiles and functional activities of the major metabolites of this compound.
Quantitative Data from Related Benzomorphan Opioids
Due to the limited quantitative data available for this compound, the following table summarizes pharmacokinetic parameters for the structurally related benzomorphan opioid, pentazocine, to provide a comparative context.
| Parameter | Pentazocine |
| Bioavailability (Oral) | ~20% |
| Metabolism | Hepatic |
| Elimination Half-life | 2 to 3 hours |
| Excretion | Renal |
Data compiled from publicly available resources.[2][3]
Detailed Experimental Protocols
To thoroughly characterize the metabolism and potential active metabolites of this compound, a series of in vitro and in vivo experiments are recommended.
In Vitro Metabolism Studies
Objective: To identify the metabolic pathways of this compound and the enzymes responsible.
Methodology: Incubation with Liver Microsomes and S9 Fractions
-
Preparation of Incubation Mixtures: Prepare incubation mixtures containing human liver microsomes or S9 fractions, a NADPH-generating system (for CYP-mediated reactions), and this compound at various concentrations.
-
Incubation: Incubate the mixtures at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reactions by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant.
-
Metabolite Identification: Analyze the supernatant using high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) to identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.[4][5][6]
Methodology: CYP450 Reaction Phenotyping
-
Incubation with Recombinant CYPs: Incubate this compound with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C9, 2C19, 2D6, 3A4) in the presence of a NADPH-generating system.[2][7]
-
Chemical Inhibition Studies: Incubate this compound with human liver microsomes in the presence and absence of specific chemical inhibitors for major CYP isoforms.[8]
-
Analysis: Quantify the depletion of the parent compound (this compound) over time using LC-MS/MS. The CYP isoform that shows the highest rate of metabolism or is significantly inhibited by a specific inhibitor is identified as the primary metabolizing enzyme.[9]
The following diagram outlines the experimental workflow for in vitro metabolism studies.
References
- 1. Identification of glucuronide metabolites of benzomorphan narcotic analgesic drugs in bile from the isolated perfused rat liver by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes | Springer Nature Experiments [experiments.springernature.com]
- 3. Pentazocine - Wikipedia [en.wikipedia.org]
- 4. Application of mass spectrometry for metabolite identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpras.com [ijpras.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. researchgate.net [researchgate.net]
- 8. Cytochrome CYP450 Reaction Phenotyping - Enamine [enamine.net]
- 9. CYP and UGT Reaction Phenotyping Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
The Intricate Dance of Structure and Activity: A Deep Dive into Benzomorphan Analgesics
For Researchers, Scientists, and Drug Development Professionals
The quest for potent and safe analgesics has long driven a significant segment of medicinal chemistry research. Among the various scaffolds explored, the benzomorphan nucleus has proven to be a particularly fertile ground for the development of opioid analgesics. Derived from the simplification of the morphine skeleton, benzomorphan-based compounds exhibit a remarkable diversity in their pharmacological profiles, ranging from potent agonists to antagonists at the mu (µ), delta (δ), and kappa (κ) opioid receptors. This technical guide delves into the core structure-activity relationships (SAR) of benzomorphan analgesics, providing a comprehensive overview of the key structural modifications that govern their analgesic potency and receptor selectivity.
Core Structure-Activity Relationships
The analgesic activity and receptor selectivity of benzomorphan derivatives are exquisitely sensitive to structural modifications at several key positions. The primary determinants of their pharmacological profile are the substituents on the nitrogen atom (N-substituent) and modifications at the C8 phenolic hydroxyl group. Additionally, substitutions at the C5 and C9 positions of the benzomorphan ring system can further modulate activity.[1][2]
The Pivotal Role of the N-Substituent
The nature of the substituent on the basic nitrogen atom is arguably the most critical factor in determining the pharmacological action of benzomorphan analgesics.[1] This position dictates whether a compound will act as an agonist, an antagonist, or exhibit a mixed agonist-antagonist profile.
-
Small Alkyl Groups: N-methyl substitution generally confers potent agonist activity at the µ-opioid receptor (MOR).
-
Larger Alkyl and Aralkyl Groups: Increasing the size of the N-substituent can lead to a shift towards antagonism. For instance, N-phenethyl substitution often results in potent MOR agonists, while the introduction of an N-allyl or N-cyclopropylmethyl group typically imparts antagonist properties.[3]
-
Amide-Containing Substituents: The incorporation of an N-propanamide or N-acetamide spacer with an aromatic ring or alkyl residues has been shown to produce ligands with varying selectivity profiles. For example, an N-phenylpropanamide substituent can result in a potent MOR agonist/DOR antagonist.[3]
Modulation by the 8-Hydroxyl Group
The phenolic hydroxyl group at the 8-position is another crucial pharmacophoric element. Its presence is generally essential for high-affinity binding to opioid receptors. Modification of this group can significantly impact the compound's activity and selectivity.[1]
Influence of C5 and C9 Substituents
Substituents at the C5 and C9 positions of the benzomorphan ring system can further refine the pharmacological profile.
-
C9-Methylation: The introduction of a methyl group at the 9-position often increases analgesic activity.[4]
-
Stereochemistry: The absolute stereochemistry of the benzomorphan core is critical for differentiating between opioid receptor affinity and activity at other targets, such as the NMDA receptor.[5]
Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro binding affinities and in vivo analgesic potencies of a selection of benzomorphan derivatives, illustrating the key SAR principles discussed above.
Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Representative Benzomorphan Derivatives
| Compound | N-Substituent | C5-Substituent | C9-Substituent | µ-Opioid (Ki, nM) | κ-Opioid (Ki, nM) | δ-Opioid (Ki, nM) | Reference |
| Morphine | -CH₃ | - | - | 1.2 | - | - | [6] |
| (-)-Cyclazocine | -CH₂-c-Pr | - | - | - | - | - | [7] |
| Pentazocine | -CH₂CH=C(CH₃)₂ | - | - | >100 | - | - | [8] |
| Phenazocine | -CH₂CH₂Ph | - | - | - | - | - | [7] |
| Bremazocine | -CH₂-c-Pr | - | -OH | - | - | - | [7] |
Data presented is a compilation from various sources and methodologies, and direct comparison should be made with caution.
Table 2: In Vivo Analgesic Potency (ED₅₀) of Selected Benzomorphan Analgesics
| Compound | Test | Animal Model | Route of Administration | Analgesic Potency (ED₅₀, mg/kg) | Reference |
| Morphine | Tail-flick | Mouse | s.c. | ~2.7 | [3] |
| Pentazocine | Hot-plate | Mouse | s.c. | - | [9] |
| LP1 | Tail-flick | Rat | s.c. | 2.03 | [3] |
ED₅₀ values can vary significantly depending on the specific experimental conditions.
Experimental Protocols
A thorough understanding of the experimental methodologies used to characterize benzomorphan analgesics is essential for interpreting SAR data. Below are detailed protocols for key in vitro and in vivo assays.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific opioid receptor subtype.
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the opioid receptor of interest (e.g., CHO cells stably expressing the human µ-opioid receptor or rat brain homogenates).[10][11] The tissue is homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.[10][11]
-
Assay Setup: The assay is typically performed in a 96-well plate.[10] Each well contains the membrane preparation, a fixed concentration of a radiolabeled ligand with high affinity for the receptor (e.g., [³H]-DAMGO for MOR), and varying concentrations of the unlabeled test compound.[6][10]
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[10][11]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand while allowing the unbound radioligand to pass through.[12] The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.[11]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[12]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[13]
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of a compound to activate G-protein coupled receptors, such as opioid receptors.
-
Membrane Preparation: Similar to the radioligand binding assay, membranes expressing the opioid receptor of interest are prepared.[14]
-
Assay Setup: In a 96-well plate, the membranes are incubated with the test compound at various concentrations, a fixed concentration of GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.[12][14]
-
Incubation: The reaction is incubated at 30°C for 45-60 minutes.[14] Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.
-
Termination and Filtration: The assay is terminated by rapid filtration through filter plates to separate the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.[12]
-
Quantification: The amount of [³⁵S]GTPγS bound to the membranes is quantified using a scintillation counter.[15]
-
Data Analysis: The data is analyzed to determine the EC₅₀ (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximal effect), which provide measures of the compound's potency and efficacy as an agonist.[15]
In Vivo Analgesia Models
This test measures the latency of an animal to withdraw its tail from a noxious heat stimulus.[16]
-
Apparatus: A tail-flick analgesiometer is used, which consists of a radiant heat source and a photosensor to detect the tail flick.[17]
-
Procedure: A mouse or rat is gently restrained, and its tail is positioned over the heat source.[18][19] The time taken for the animal to flick its tail away from the heat is recorded as the tail-flick latency.[16][17] A cut-off time is set to prevent tissue damage.[18]
-
Drug Administration: The test compound is administered (e.g., subcutaneously or intraperitoneally), and the tail-flick latency is measured at various time points after administration.[18]
-
Data Analysis: An increase in the tail-flick latency compared to baseline or a vehicle-treated control group indicates an analgesic effect. The ED₅₀, the dose of the drug that produces a maximal possible effect in 50% of the animals, can be calculated.[20][21]
This test assesses the animal's response to a thermal stimulus applied to its paws.[22]
-
Apparatus: A hot-plate analgesiometer consists of a metal plate maintained at a constant temperature (e.g., 52.5°C or 55°C) and a transparent cylinder to confine the animal.[9][23]
-
Procedure: A mouse or rat is placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.[22][24] A cut-off time is employed to avoid tissue injury.[9]
-
Drug Administration: The test drug is administered, and the hot-plate latency is measured at different time points.[24]
-
Data Analysis: A significant increase in the reaction time is indicative of analgesia. The ED₅₀ can be determined to quantify the analgesic potency.[25]
Signaling Pathways and Experimental Workflows
The analgesic and other pharmacological effects of benzomorphans are mediated through complex intracellular signaling cascades initiated by their interaction with opioid receptors.
Mu-Opioid Receptor (MOR) Signaling Pathway
Activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR), primarily couples to inhibitory G-proteins (Gi/o).[3][26] This initiates a signaling cascade that leads to analgesia. The key events include the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity, specifically the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca²⁺) channels.[27] These actions collectively lead to a decrease in neuronal excitability and neurotransmitter release.
Caption: Mu-Opioid Receptor Signaling Cascade.
Kappa-Opioid Receptor (KOR) Signaling Pathway
Similar to MOR, the κ-opioid receptor is also a Gi/o-coupled GPCR.[28] Its activation leads to the inhibition of adenylyl cyclase and modulation of ion channels.[1][28] However, KOR activation is also strongly linked to the activation of mitogen-activated protein kinase (MAPK) pathways, including p38 and JNK.[28][29] The signaling through these pathways is thought to contribute to some of the characteristic effects of KOR agonists, such as dysphoria and aversion, in addition to analgesia.[29][30]
Caption: Kappa-Opioid Receptor Signaling Pathways.
Experimental Workflow for SAR Studies
The process of elucidating the structure-activity relationships of benzomorphan analgesics typically follows a well-defined workflow, from chemical synthesis to in vivo evaluation.
Caption: Workflow for Benzomorphan SAR Studies.
Conclusion
The benzomorphan scaffold continues to be a rich source of novel analgesic agents with diverse pharmacological profiles. The structure-activity relationships outlined in this guide highlight the critical role of specific structural modifications in determining the potency, selectivity, and functional activity of these compounds. A thorough understanding of these SAR principles, coupled with robust in vitro and in vivo characterization, is paramount for the rational design and development of next-generation benzomorphan analgesics with improved efficacy and safety profiles. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers dedicated to advancing the field of pain management.
References
- 1. Kappa-opioid receptor signaling and brain reward function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzomorphan scaffold for opioid analgesics and pharmacological tools development: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]
- 4. Analgesics and narcotic antagonists in the benzomorphan and 8-oxamorphinan series. 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of 6,7-benzomorphan derivatives as antagonists of the NMDA receptor-channel complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. daneshyari.com [daneshyari.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. benchchem.com [benchchem.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. Tail flick test - Wikipedia [en.wikipedia.org]
- 17. rjptsimlab.com [rjptsimlab.com]
- 18. Tail-flick test [protocols.io]
- 19. diacomp.org [diacomp.org]
- 20. Equianalgesic potency ratios of opioids used in patient-controlled analgesia: A network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Table A6.2, Approximate potency of opioids relative to morphine; PO and immediate-release formulations unless stated otherwisea - WHO Guidelines for the Pharmacological and Radiotherapeutic Management of Cancer Pain in Adults and Adolescents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Hot plate test - Wikipedia [en.wikipedia.org]
- 23. Hot plate test [panlab.com]
- 24. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 25. researchgate.net [researchgate.net]
- 26. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]
- 27. researchgate.net [researchgate.net]
- 28. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 29. go.drugbank.com [go.drugbank.com]
- 30. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
Volazocine: An In-depth Technical Guide on its Interaction with Mu and Delta Opioid Receptors
Disclaimer: Despite a comprehensive review of available scientific literature, specific quantitative in vitro data regarding Volazocine's binding affinity (Ki) and functional activity (EC50, Emax) at mu (µ) and delta (δ) opioid receptors could not be located. This compound is a benzomorphan derivative that was synthesized several decades ago, and detailed pharmacological data may not be readily available in the public domain. This guide, therefore, provides a comprehensive overview of the methodologies used to characterize such interactions and presents data for structurally related benzomorphan compounds to offer a comparative context.
Introduction
This compound is a synthetic opioid analgesic belonging to the benzomorphan class of compounds. Its chemical structure is 3-(Cyclopropylmethyl)-6,11-dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocine.[1] While it was developed for its potential analgesic properties, it was never commercially marketed.[1] Understanding the interaction of benzomorphan derivatives like this compound with opioid receptors is crucial for the development of novel analgesics with improved therapeutic profiles. This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of the experimental protocols and signaling pathways relevant to characterizing the interaction of compounds like this compound with mu (µ) and delta (δ) opioid receptors.
Chemical Structure and Properties
-
IUPAC Name: 3-(Cyclopropylmethyl)-6,11-dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocine[2]
-
Molecular Formula: C18H25N[2]
-
Molar Mass: 255.40 g/mol [2]
-
CAS Number: 15686-68-7[2]
Interaction with Mu and Delta Opioid Receptors: A Comparative Context
While specific data for this compound is unavailable, the following tables summarize the binding affinities (Ki) and functional activities of other representative benzomorphan derivatives at mu and delta opioid receptors. This data provides a framework for understanding the potential pharmacological profile of this compound.
Table 1: Binding Affinities (Ki, nM) of Representative Benzomorphan Derivatives at Mu and Delta Opioid Receptors
| Compound | Mu (µ) Opioid Receptor Ki (nM) | Delta (δ) Opioid Receptor Ki (nM) | Reference |
| Pentazocine | >100 | - | [3][4] |
| Cyclazocine | 0.31 | 5.2 | [5] |
| 8-Carboxamidocyclazocine | 0.31 | 5.2 | [5] |
Disclaimer: This table presents data for compounds structurally related to this compound and is for comparative purposes only.
Table 2: Functional Activity (EC50, nM and Emax, %) of Representative Benzomorphan Derivatives at Mu Opioid Receptors
| Compound | Assay | EC50 (nM) | Emax (%) | Reference |
| Pentazocine | - | - | - | Data not available |
Disclaimer: This table presents data for compounds structurally related to this compound and is for comparative purposes only. Emax is often expressed relative to a standard full agonist like DAMGO.
Experimental Protocols
The following are detailed methodologies for key in vitro assays used to characterize the interaction of a ligand like this compound with mu and delta opioid receptors.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the inhibition constant (Ki) of this compound for the mu and delta opioid receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human mu or delta opioid receptor.
-
Radioligand: [³H]-DAMGO (for mu receptor) or [³H]-DPDPE (for delta receptor).
-
Non-specific binding control: Naloxone.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the assay buffer, the radioligand at a concentration close to its Kd, and either vehicle, varying concentrations of this compound, or a high concentration of naloxone for non-specific binding.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C18H25N | CID 23619290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. zenodo.org [zenodo.org]
- 4. researchgate.net [researchgate.net]
- 5. Redefining the structure-activity relationships of 2,6-methano-3-benzazocines. 6. Opioid receptor binding properties of cyclic variants of 8-carboxamidocyclazocine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Volazocine (US Patent 3,382,249)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and protocol for the synthesis of Volazocine, a benzomorphan derivative, as described in United States Patent 3,382,249. The synthesis involves a multi-step process starting from 2-methoxy-5,9-dimethyl-6,7-benzomorphan.
Summary of Key Quantitative Data
The following table summarizes the key quantitative data, including yields and melting points, for the critical steps in the synthesis of this compound and its intermediates.
| Step | Compound Name | Starting Material | Reagents | Solvent | Yield (%) | Melting Point (°C) |
| 1 | 2'-Hydroxy-5,9-dimethyl-6,7-benzomorphan | 2'-Methoxy-5,9-dimethyl-6,7-benzomorphan | 48% Hydrobromic acid | - | 90 | 210-213 |
| 2 | 2-Cyclopropylcarbonyl-2'-cyclopropylcarbonyloxy-5,9-dimethyl-6,7-benzomorphan | 2'-Hydroxy-5,9-dimethyl-6,7-benzomorphan | Cyclopropanecarbonyl chloride, Pyridine | Chloroform | 90 | 160-162 |
| 3 | 2-Cyclopropylmethyl-2'-hydroxy-5,9-dimethyl-6,7-benzomorphan (this compound) | 2-Cyclopropylcarbonyl-2'-cyclopropylcarbonyloxy-5,9-dimethyl-6,7-benzomorphan | Lithium aluminum hydride | Diethyl ether | 80 | 178-180 |
Experimental Protocols
The synthesis of this compound is a three-step process starting from 2'-methoxy-5,9-dimethyl-6,7-benzomorphan.
Step 1: Preparation of 2'-Hydroxy-5,9-dimethyl-6,7-benzomorphan
-
A mixture of 10 parts of 2'-methoxy-5,9-dimethyl-6,7-benzomorphan and 100 parts of 48% hydrobromic acid is refluxed for two hours.
-
The reaction mixture is then concentrated to a small volume under reduced pressure.
-
The residue is diluted with 100 parts of water and made alkaline by the addition of concentrated ammonium hydroxide.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Recrystallization from ethanol yields 2'-hydroxy-5,9-dimethyl-6,7-benzomorphan.
Step 2: Preparation of 2-Cyclopropylcarbonyl-2'-cyclopropylcarbonyloxy-5,9-dimethyl-6,7-benzomorphan
-
To a solution of 7.5 parts of 2'-hydroxy-5,9-dimethyl-6,7-benzomorphan and 7 parts of pyridine in 100 parts of chloroform, 8 parts of cyclopropanecarbonyl chloride is added dropwise with stirring and cooling.
-
The reaction mixture is stirred for three hours at room temperature.
-
The mixture is then washed successively with water, dilute hydrochloric acid, and again with water.
-
The chloroform solution is dried over anhydrous sodium sulfate and the solvent is evaporated.
-
The solid residue is recrystallized from ethanol to give 2-cyclopropylcarbonyl-2'-cyclopropylcarbonyloxy-5,9-dimethyl-6,7-benzomorphan.
Step 3: Preparation of 2-Cyclopropylmethyl-2'-hydroxy-5,9-dimethyl-6,7-benzomorphan (this compound)
-
A solution of 10 parts of 2-cyclopropylcarbonyl-2'-cyclopropylcarbonyloxy-5,9-dimethyl-6,7-benzomorphan in 100 parts of anhydrous diethyl ether is added dropwise to a stirred suspension of 5 parts of lithium aluminum hydride in 100 parts of anhydrous diethyl ether.
-
The mixture is refluxed for four hours and then stirred at room temperature overnight.
-
Excess lithium aluminum hydride is decomposed by the cautious addition of water.
-
The inorganic material is filtered off, and the ethereal solution is dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the residue is recrystallized from ethanol to yield 2-cyclopropylmethyl-2'-hydroxy-5,9-dimethyl-6,7-benzomorphan (this compound).
Synthetic Pathway of this compound
The following diagram illustrates the synthetic pathway for this compound as described in US Patent 3,382,249.
Caption: Synthetic pathway of this compound from 2'-methoxy-5,9-dimethyl-6,7-benzomorphan.
Application Notes and Protocols for In Vivo Analgesic Assays of Volazocine Using the Tail-Flick Test
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Volazocine is an opioid analgesic belonging to the benzomorphan class.[1] Its primary mechanism of action is through the activation of kappa-opioid receptors (KORs), which are involved in modulating pain perception.[2] The tail-flick test is a widely used and reliable method for assessing the analgesic efficacy of centrally acting compounds by measuring the latency of a rodent's response to a thermal stimulus applied to its tail.[3][4] An increase in the time it takes for the animal to flick its tail away from the heat source is indicative of an analgesic effect.[3][4]
Signaling Pathway of Kappa-Opioid Receptor Agonists
This compound, as a kappa-opioid receptor agonist, is presumed to follow the signaling cascade typical for this receptor class. Upon binding to the KOR, a G-protein coupled receptor, it initiates a series of intracellular events that lead to a reduction in neuronal excitability and neurotransmitter release, ultimately resulting in analgesia.
Experimental Protocols
Objective
To determine the analgesic efficacy and dose-response relationship of this compound using the tail-flick test in rodents.
Materials
-
Test Compound: this compound (or other kappa-opioid agonist)
-
Vehicle Control: Sterile saline or other appropriate vehicle
-
Positive Control: Morphine sulfate or other known analgesic
-
Experimental Animals: Male or female Sprague-Dawley rats (200-250 g) or Swiss Webster mice (20-25 g)
-
Equipment:
-
Tail-flick analgesia meter (radiant heat source)
-
Animal restrainers
-
Syringes and needles for administration (e.g., intraperitoneal, subcutaneous)
-
Animal scale
-
Timers
-
Experimental Workflow
The following diagram outlines the key steps in conducting the tail-flick assay for this compound.
Detailed Procedure
-
Animal Acclimatization: For at least one week prior to the experiment, acclimate the animals to the laboratory environment. Handle the animals daily to reduce stress. On the day of the experiment, allow the animals to adapt to the testing room for at least 30 minutes. Acclimate the animals to the restrainer that will be used during the test.
-
Group Allocation: Randomly assign animals to different treatment groups (e.g., Vehicle, this compound low dose, this compound medium dose, this compound high dose, Positive Control). A typical group size is 8-10 animals.
-
Baseline Latency Measurement:
-
Gently place the animal in the restrainer.
-
Position the tail over the radiant heat source of the analgesia meter, typically 2-3 cm from the tip.
-
Activate the heat source and start the timer.
-
The timer will automatically stop when the animal flicks its tail. Record this latency time.
-
To prevent tissue damage, a cut-off time (e.g., 10-15 seconds) must be established. If the animal does not respond within this time, the heat source should be turned off and the maximum cut-off time recorded.
-
Perform two to three baseline readings for each animal and calculate the mean.
-
-
Compound Administration: Administer the test compounds and controls via the chosen route (e.g., intraperitoneally).
-
Post-Treatment Latency Measurement: At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), repeat the tail-flick latency measurement as described in step 3.
-
Data Analysis:
-
Calculate the mean tail-flick latency for each group at each time point.
-
The analgesic effect is often expressed as the Maximum Possible Effect (%MPE). Calculate %MPE using the following formula:
%MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Data Presentation
Quantitative data should be summarized in a clear and structured table. As no specific data for this compound is publicly available, the following table is a template populated with hypothetical data for illustrative purposes, based on typical results for kappa-opioid agonists.
Table 1: Hypothetical Analgesic Effect of this compound in the Rat Tail-Flick Test
| Treatment Group | Dose (mg/kg, i.p.) | Baseline Latency (s) (Mean ± SEM) | Post-Treatment Latency (s) at 30 min (Mean ± SEM) | %MPE at 30 min |
| Vehicle | - | 2.5 ± 0.2 | 2.6 ± 0.3 | 1.3 |
| This compound | 1.0 | 2.4 ± 0.3 | 4.8 ± 0.5 | 31.6 |
| This compound | 3.0 | 2.6 ± 0.2 | 7.2 ± 0.6** | 62.2 |
| This compound | 10.0 | 2.5 ± 0.3 | 9.5 ± 0.4 | 93.3 |
| Morphine | 5.0 | 2.7 ± 0.2 | 8.9 ± 0.5 | 84.9 |
| Cut-off time set at 10 seconds. SEM: Standard Error of the Mean. Statistical significance relative to vehicle: p<0.05, *p<0.01, *p<0.001. |
Conclusion
The tail-flick test is a robust and sensitive method for evaluating the analgesic potential of kappa-opioid agonists like this compound. By following the detailed protocols outlined in these application notes, researchers can generate reliable data to characterize the dose-dependent and time-course effects of novel analgesic compounds. While specific experimental data for this compound is lacking, the provided framework enables the design and execution of the necessary in vivo assays to elucidate its pharmacological profile.
References
Application Notes and Protocols: Assessing Volazocine Efficacy Using the Hot Plate Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
Volazocine is a benzomorphan derivative with potential analgesic properties, acting as an agonist at the kappa opioid receptor. The hot plate test is a widely used and validated method for assessing the efficacy of centrally acting analgesics.[1] This application note provides a detailed protocol for evaluating the dose-dependent and time-course effects of this compound on thermal nociception in rodents using the hot plate assay.
Principle of the Hot Plate Test
The hot plate test measures the latency of a rodent's response to a thermal stimulus.[1] When placed on a heated surface, the animal will exhibit nocifensive behaviors such as paw licking or jumping. The time taken to elicit these responses is a measure of the animal's pain threshold. Centrally acting analgesics, like this compound, are expected to increase this reaction time. This method is particularly useful for screening compounds that act on the central nervous system to produce analgesia.[1]
Experimental Protocols
Materials and Equipment
-
Hot Plate Analgesia Meter (e.g., IITC Life Science or equivalent)
-
Animal enclosure (transparent cylinder)
-
Stopwatch or automated timer
-
Rodents (mice or rats, species and strain to be specified in the study design)
-
This compound
-
Vehicle control (e.g., sterile saline, distilled water, or 0.5% methylcellulose)
-
Positive control (e.g., Morphine or a known kappa opioid agonist)
-
Syringes and needles for administration
-
Animal scale
Experimental Design
1. Dose-Response Study:
-
Objective: To determine the effective dose range of this compound.
-
Animal Groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (Dose 1, e.g., 1 mg/kg)
-
Group 3: this compound (Dose 2, e.g., 3 mg/kg)
-
Group 4: this compound (Dose 3, e.g., 10 mg/kg)
-
Group 5: Positive control (e.g., Morphine, 10 mg/kg)
-
-
Procedure:
-
Acclimatize animals to the testing room for at least 60 minutes.[2]
-
Determine the baseline latency for each animal on the hot plate prior to drug administration.
-
Administer the assigned treatment (Vehicle, this compound, or positive control) via the chosen route (e.g., intraperitoneal, subcutaneous).
-
At a predetermined time post-administration (e.g., 30 minutes), place the animal on the hot plate and record the latency to the first sign of nociception (paw licking or jumping).
-
A cut-off time (e.g., 30-60 seconds) must be established to prevent tissue damage.[3]
-
2. Time-Course Study:
-
Objective: To determine the onset and duration of action of an effective dose of this compound.
-
Animal Groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (effective dose determined from the dose-response study)
-
-
Procedure:
-
Follow steps 1-3 of the dose-response study.
-
Measure the reaction latency at multiple time points post-administration (e.g., 15, 30, 60, 90, and 120 minutes).[4]
-
Detailed Experimental Steps
-
Animal Acclimatization: House the animals in a temperature and light-controlled environment with ad libitum access to food and water. On the day of the experiment, transfer the animals to the testing room at least one hour before the start of the experiment to allow for acclimatization.[2]
-
Hot Plate Apparatus Setup: Set the temperature of the hot plate to a constant, non-injurious level, typically between 50-55°C.[5][6]
-
Baseline Latency Measurement:
-
Gently place each animal individually on the hot plate within the transparent cylinder.
-
Start the timer immediately.
-
Observe the animal for nocifensive behaviors, specifically hind paw licking or jumping.
-
Stop the timer at the first clear sign of either behavior and record the latency.
-
If the animal does not respond within the pre-determined cut-off time (e.g., 30 seconds), remove it from the plate and assign it the cut-off time. This is crucial to prevent tissue damage.[3]
-
Allow at least 15-30 minutes between baseline testing and drug administration.
-
-
Drug Administration:
-
Weigh each animal to ensure accurate dosing.
-
Administer the appropriate dose of this compound, vehicle, or positive control via the selected route (e.g., intraperitoneal injection).
-
-
Post-Treatment Latency Measurement:
-
At the specified time points after drug administration, repeat the latency measurement as described in step 3.
-
Handle all animals gently and consistently to minimize stress.
-
Data Presentation
Disclaimer: The following tables contain hypothetical data for illustrative purposes, as specific experimental data for this compound in the hot plate test is not publicly available.
Table 1: Dose-Response of this compound in the Hot Plate Test
| Treatment Group | Dose (mg/kg) | Mean Latency (seconds) ± SEM |
| Vehicle | - | 8.5 ± 0.7 |
| This compound | 1 | 12.3 ± 1.1 |
| This compound | 3 | 18.9 ± 1.5 |
| This compound | 10 | 25.4 ± 2.0 |
| Morphine | 10 | 28.1 ± 1.8 |
Table 2: Time-Course of this compound (10 mg/kg) in the Hot Plate Test
| Time Post-Administration (minutes) | Mean Latency (seconds) ± SEM |
| 0 (Baseline) | 8.2 ± 0.6 |
| 15 | 15.7 ± 1.3 |
| 30 | 25.1 ± 1.9 |
| 60 | 20.5 ± 1.7 |
| 90 | 14.8 ± 1.2 |
| 120 | 9.9 ± 0.8 |
Mandatory Visualizations
Caption: Experimental workflow for the hot plate test.
References
- 1. Hot plate test - Wikipedia [en.wikipedia.org]
- 2. The Influence of Non-Nociceptive Factors on Hot Plate Latency in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-Vivo Models for Management of Pain [scirp.org]
- 4. JCDR - Analgesia, Hot plate test, Metabotropic, Tail flick test [jcdr.net]
- 5. dovepress.com [dovepress.com]
- 6. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
Application Notes and Protocols: Radioligand Binding Assay for Determining Volazocine Receptor Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Volazocine is a benzomorphan derivative with potential interactions at multiple receptor systems, including opioid and sigma receptors. Understanding the binding affinity of this compound at these targets is crucial for elucidating its pharmacological profile and guiding further drug development. Radioligand binding assays are a fundamental technique to determine the affinity of a compound for a specific receptor. This document provides detailed protocols for conducting radioligand binding assays to characterize the affinity of this compound for the kappa-opioid receptor (KOR) and the sigma-1 receptor (σ1R), two likely targets for this class of compounds.
Key Receptor Targets for this compound
Kappa-Opioid Receptor (KOR): The KOR is a G protein-coupled receptor involved in analgesia, mood, and reward.[1] Several benzomorphan derivatives are known to interact with KOR.
Sigma-1 Receptor (σ1R): The σ1R is a unique intracellular chaperone protein implicated in a variety of cellular functions and is a target for numerous psychoactive drugs, including some opioids.[2][3]
Data Presentation: Receptor Binding Affinity of this compound and Reference Compounds
The following tables summarize the binding affinities (Ki) of this compound (hypothetical values for illustrative purposes) and known reference compounds at the human kappa-opioid and sigma-1 receptors.
Table 1: Binding Affinity (Ki) at the Human Kappa-Opioid Receptor (KOR)
| Compound | Radioligand | Receptor Source | Ki (nM) |
| This compound | [3H]U-69,593 | CHO-hKOR cells | XX.X |
| U-50,488 (Agonist) | [3H]U-69,593 | CHO-hKOR cells | 8.2 |
| Naloxone (Antagonist) | [3H]Diprenorphine | KOR membranes | ~5 |
| Nor-Binaltorphimine (Antagonist) | [3H]U-69,593 | CHO-hKOR cells | ~1 |
Note: The Ki value for this compound is a placeholder to demonstrate data presentation.
Table 2: Binding Affinity (Ki) at the Human Sigma-1 Receptor (σ1R)
| Compound | Radioligand | Receptor Source | Ki (nM) |
| This compound | --INVALID-LINK---Pentazocine | Guinea Pig Brain | YY.Y |
| (+)-Pentazocine (Agonist) | --INVALID-LINK---Pentazocine | Guinea Pig Brain | 2.9 |
| Haloperidol (Antagonist) | --INVALID-LINK---Pentazocine | Guinea Pig Brain | 4.5 |
| NE-100 (Antagonist) | --INVALID-LINK---Pentazocine | Guinea Pig Brain | ~1 |
Note: The Ki value for this compound is a placeholder to demonstrate data presentation.
Experimental Protocols
Protocol 1: Kappa-Opioid Receptor (KOR) Radioligand Binding Assay
This protocol describes a competitive inhibition radioligand binding assay using Chinese Hamster Ovary (CHO) cells stably expressing the human kappa-opioid receptor (CHO-hKOR).
Materials:
-
Receptor Source: Membranes from CHO-hKOR cells.
-
Radioligand: [3H]U-69,593 (specific activity ~40-60 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Compound: 10 µM U-50,488.
-
Test Compound: this compound.
-
Apparatus: 96-well plates, cell harvester, glass fiber filters (e.g., Whatman GF/B), scintillation counter, scintillation fluid.
Membrane Preparation:
-
Culture CHO-hKOR cells to confluency.
-
Harvest cells and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Homogenize the cell suspension using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
Store membrane preparations at -80°C until use.
Binding Assay Procedure:
-
In a 96-well plate, set up the following in a final volume of 1 mL:
-
Total Binding: CHO-hKOR membranes (15 µg protein), [3H]U-69,593 (final concentration ~0.4 nM), and assay buffer.
-
Non-specific Binding: CHO-hKOR membranes (15 µg protein), [3H]U-69,593 (~0.4 nM), and 10 µM U-50,488.
-
Competitive Binding: CHO-hKOR membranes (15 µg protein), [3H]U-69,593 (~0.4 nM), and varying concentrations of this compound.
-
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the assay by rapid vacuum filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI).
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Sigma-1 Receptor (σ1R) Radioligand Binding Assay
This protocol details a competitive inhibition radioligand binding assay using guinea pig brain membranes.
Materials:
-
Receptor Source: Guinea pig brain membranes.
-
Radioligand: --INVALID-LINK---Pentazocine (specific activity ~30-50 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Compound: 10 µM Haloperidol.
-
Test Compound: this compound.
-
Apparatus: 96-well plates, cell harvester, glass fiber filters (e.g., Whatman GF/B), scintillation counter, scintillation fluid.
Membrane Preparation:
-
Homogenize fresh or frozen guinea pig brains in 10 volumes of ice-cold 50 mM Tris-HCl, pH 7.4.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh assay buffer and repeat the centrifugation step.
-
Resuspend the final membrane pellet in assay buffer.
-
Determine the protein concentration using a standard method.
-
Store membrane preparations at -80°C until use.
Binding Assay Procedure:
-
In a 96-well plate, set up the following in a final volume of 0.5 mL:
-
Total Binding: Guinea pig brain membranes (250 µg protein), --INVALID-LINK---Pentazocine (final concentration ~2 nM), and assay buffer.
-
Non-specific Binding: Guinea pig brain membranes (250 µg protein), --INVALID-LINK---Pentazocine (~2 nM), and 10 µM Haloperidol.
-
Competitive Binding: Guinea pig brain membranes (250 µg protein), --INVALID-LINK---Pentazocine (~2 nM), and varying concentrations of this compound.
-
-
Incubate the plate at 37°C for 150 minutes.[4]
-
Terminate the assay by rapid vacuum filtration through glass fiber filters pre-soaked in 0.5% PEI.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
Data Analysis: Follow the same data analysis procedure as described for the KOR binding assay to determine the IC50 and Ki values for this compound at the σ1R.
Visualizations
Caption: Experimental workflow for the radioligand binding assay.
Caption: Simplified KOR G-protein coupled signaling pathway.
References
- 1. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 2. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel N-normetazocine Derivatives with Opioid Agonist/Sigma-1 Receptor Antagonist Profile as Potential Analgesics in Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
Method for Assessing Volazocine-Induced Respiratory Depression in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Volazocine is a kappa-opioid receptor (KOR) agonist that has been investigated for its analgesic properties. Unlike mu-opioid receptor (MOR) agonists, such as morphine and fentanyl, which are associated with a significant risk of respiratory depression, KOR agonists are generally considered to have a wider therapeutic window with a lower propensity to induce this life-threatening side effect.[1][2] However, a thorough assessment of the respiratory effects of any new KOR agonist is a critical step in its preclinical development. This document provides detailed application notes and protocols for assessing this compound-induced respiratory depression in mice using state-of-the-art techniques.
These protocols are designed to provide a comprehensive evaluation of respiratory function, enabling researchers to quantify the potential respiratory-depressant effects of this compound and compare them to standard MOR agonists. The methods described include whole-body plethysmography (WBP) for continuous, non-invasive monitoring of conscious, freely moving mice, pulse oximetry for measuring arterial oxygen saturation, and arterial blood gas analysis for a direct assessment of gas exchange.
Data Presentation
Quantitative data from these studies should be summarized in a clear and structured format to facilitate comparison between treatment groups (e.g., vehicle, this compound at various doses, and a positive control like morphine). Below is a template table for presenting respiratory parameters.
Table 1: Effects of this compound on Respiratory Parameters in Mice (Template)
| Treatment Group (Dose, Route) | Respiratory Rate (breaths/min) | Tidal Volume (mL) | Minute Ventilation (mL/min) | Arterial Oxygen Saturation (SpO2, %) | Arterial Blood Gases (PaO2, mmHg) | Arterial Blood Gases (PaCO2, mmHg) |
| Vehicle Control | ||||||
| This compound (Dose 1) | ||||||
| This compound (Dose 2) | ||||||
| This compound (Dose 3) | ||||||
| Morphine (Positive Control) |
Data should be presented as mean ± SEM (Standard Error of the Mean). Statistical analysis should be performed to determine significant differences between groups.
Experimental Protocols
Whole-Body Plethysmography (WBP)
Whole-body plethysmography is a non-invasive method used to measure respiratory parameters in conscious, unrestrained mice.[3][4][5] The system detects pressure changes within a sealed chamber caused by the warming and humidification of inspired air and the cooling and condensation of expired air.
Materials:
-
Whole-body plethysmography system for small animals
-
C57BL/6J mice (or other appropriate strain)
-
This compound
-
Vehicle (e.g., saline, DMSO)
-
Positive control (e.g., morphine)
-
Syringes and needles for administration
Protocol:
-
Acclimation: Acclimate the mice to the plethysmography chambers for at least 30-60 minutes for 2-3 days prior to the experiment to minimize stress-induced respiratory changes.[3]
-
Calibration: Calibrate the plethysmography system according to the manufacturer's instructions. This typically involves injecting a known volume of air into the chamber to establish a pressure-volume relationship.
-
Baseline Recording: Place a single mouse in the chamber and allow for a 15-30 minute stabilization period. Record baseline respiratory parameters for at least 20 minutes. Key parameters to measure include respiratory rate (f), tidal volume (TV), and minute ventilation (MV = f x TV).[4][6]
-
Drug Administration: Remove the mouse from the chamber and administer this compound, vehicle, or the positive control via the desired route (e.g., intraperitoneal, subcutaneous).
-
Post-injection Recording: Immediately return the mouse to the chamber and record respiratory parameters continuously for a predefined period (e.g., 60-120 minutes). The onset and duration of respiratory depression can be determined from this recording.[5]
-
Data Analysis: Analyze the recorded data to determine the effects of this compound on respiratory parameters over time. Compare the post-injection data to the baseline data and to the vehicle and positive control groups.
Pulse Oximetry
Pulse oximetry is a non-invasive technique for monitoring arterial oxygen saturation (SpO2).[7] This method is particularly useful for assessing the physiological consequence of respiratory depression.
Materials:
-
Small animal pulse oximeter with a mouse collar sensor or thigh/foot sensor
-
C57BL/6J mice
-
This compound
-
Vehicle
-
Positive control (e.g., morphine)
-
Animal shaver (if using a collar sensor)
Protocol:
-
Animal Preparation: If using a collar sensor, carefully shave a small area of fur from the neck to ensure good contact between the sensor and the skin.
-
Acclimation: Allow the mouse to acclimate to the experimental setup and the placement of the pulse oximeter sensor.
-
Baseline Measurement: Secure the sensor to the mouse and record baseline SpO2 and heart rate for at least 10-15 minutes.
-
Drug Administration: Administer this compound, vehicle, or the positive control.
-
Continuous Monitoring: Continuously monitor and record SpO2 and heart rate for the desired duration.
-
Data Analysis: Analyze the data to determine the magnitude and duration of any desaturation events caused by this compound.
Arterial Blood Gas Analysis
Arterial blood gas analysis provides a direct measurement of the partial pressures of oxygen (PaO2) and carbon dioxide (PaCO2) in the blood, offering a definitive assessment of respiratory function.
Materials:
-
Blood gas analyzer
-
Catheters for arterial cannulation (e.g., carotid artery or femoral artery)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Heparinized syringes
-
C57BL/6J mice
-
This compound
-
Vehicle
-
Positive control (e.g., morphine)
Protocol:
-
Surgical Preparation: Anesthetize the mouse and surgically implant a catheter into the carotid or femoral artery for repeated blood sampling. Allow the animal to recover from surgery before proceeding with the experiment.
-
Baseline Blood Sample: Once the animal is awake and has stabilized, collect a baseline arterial blood sample (typically 25-50 µL) into a heparinized syringe.
-
Drug Administration: Administer this compound, vehicle, or the positive control.
-
Post-injection Blood Sampling: Collect arterial blood samples at predetermined time points after drug administration (e.g., 15, 30, 60 minutes).
-
Blood Gas Measurement: Immediately analyze the blood samples using a blood gas analyzer to determine PaO2, PaCO2, and pH.
-
Data Analysis: Compare the post-injection arterial blood gas values to baseline and to the control groups to assess the impact of this compound on gas exchange.
Visualizations
Caption: Experimental workflow for assessing this compound-induced respiratory depression in mice.
Caption: Signaling pathways in opioid-induced respiratory depression.
References
- 1. Signaling underlying kappa opioid receptor-mediated behaviors in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relationship between analgesia and respiratory depression for mu opioid receptor agonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. trace.tennessee.edu [trace.tennessee.edu]
- 5. Assessment of the potential of novel and classical opioids to induce respiratory depression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring Respiratory Function in Mice Using Unrestrained Whole-body Plethysmography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Opioids, sleep, analgesia and respiratory depression: Their convergence on Mu (μ)-opioid receptors in the parabrachial area [frontiersin.org]
Application Notes and Protocols for Studying Volazocine's Effect on Neuronal Firing In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vitro models for investigating the effects of Volazocine, a benzomorphan opioid analgesic, on neuronal firing. The protocols and methodologies described herein are based on established techniques for studying kappa opioid receptor (KOR) agonists and can be adapted for the specific analysis of this compound.
Introduction to this compound and In Vitro Models
This compound is an opioid analgesic whose pharmacological profile suggests activity as a kappa opioid receptor (KOR) agonist.[1] Understanding its precise effects on neuronal excitability is crucial for elucidating its mechanism of action and potential therapeutic applications. In vitro models offer a controlled environment to dissect the cellular and molecular mechanisms by which this compound modulates neuronal firing. The primary in vitro techniques covered in these notes are patch-clamp electrophysiology, multielectrode array (MEA) recordings, and calcium imaging.
Activation of KORs, which are G-protein coupled receptors (GPCRs), typically leads to an inhibition of neuronal activity.[2][3][4][5] This is primarily achieved through two main downstream signaling pathways: the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[3][6][7] These actions result in hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, respectively, both contributing to a decrease in neuronal firing.
Data Presentation: Quantitative Effects of Kappa Opioid Receptor Agonists
The following tables summarize quantitative data from studies on well-characterized KOR agonists, which can serve as a reference for designing and interpreting experiments with this compound.
| KOR Agonist | Concentration | In Vitro Model | Observed Effect | Magnitude of Effect | Reference |
| U-50488H | 0.1 - 1 µM | Rat Hypothalamic Explants (Intracellular Recording) | Decreased spontaneous firing rate | 94.0 ± 4.5% decrease at 1 µM | [8] |
| U-69593 | 1 µM | Rat Ventral Tegmental Area Slices (Whole-cell Patch-clamp) | Inhibition of spontaneously active principal neurons | Inhibited 16 out of 26 neurons | [9] |
| U-50488 | 0.001 - 10 µM | Rat Basolateral Amygdala Slices (Whole-cell Patch-clamp) | Increased action potential firing rate in response to current injection | Statistically significant increase (p<0.001) | [10][11] |
| Dynorphin A (1-13) | Concentration-dependent | Mouse Embryonic Spinal Cord Neurons (Calcium Imaging) | Suppressed spontaneous calcium oscillations | IC50 was not specified | [12] |
| U-50488H | 1 µM | Xenopus Oocytes expressing KOR and Ca2+ channels | Inhibition of depolarization-evoked Ba2+ current (IBa) | ~25% maximal inhibition | [13] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the detailed investigation of this compound's effects on the membrane potential and ion channel currents of individual neurons.
Objective: To determine if this compound directly modulates neuronal excitability and to identify the specific ion channels involved.
Materials:
-
Primary neuronal cultures (e.g., cortical, hippocampal, or dorsal root ganglion neurons) or brain slices.
-
Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer).
-
Borosilicate glass capillaries for pipette fabrication.
-
Artificial cerebrospinal fluid (ACSF) and internal pipette solution.
-
This compound stock solution and vehicle control.
-
Selective KOR antagonists (e.g., nor-binaltorphimine) and ion channel blockers.
Methodology:
-
Preparation: Prepare brain slices or plate primary neurons on coverslips.
-
Recording Setup: Place the slice or coverslip in the recording chamber and perfuse with oxygenated ACSF.
-
Pipette Fabrication and Filling: Pull glass pipettes to a resistance of 3-6 MΩ and fill with the appropriate internal solution.
-
Cell Targeting: Under visual guidance (e.g., DIC microscopy), approach a neuron with the patch pipette.
-
Giga-seal Formation: Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, achieving the whole-cell configuration.
-
Data Acquisition:
-
Current-Clamp: Record the resting membrane potential and inject current steps to elicit action potentials.
-
Voltage-Clamp: Hold the neuron at a specific membrane potential (e.g., -70 mV) and apply voltage steps to isolate and record specific ion currents (e.g., potassium or calcium currents).
-
-
Drug Application: After obtaining a stable baseline recording, perfuse the chamber with ACSF containing this compound at various concentrations.
-
Data Analysis: Analyze changes in resting membrane potential, action potential firing frequency, and the amplitude of isolated ion currents before and after drug application.
-
Pharmacological Validation: To confirm the involvement of KORs, co-apply this compound with a selective KOR antagonist. To identify the specific ion channels affected, use selective channel blockers.
Protocol 2: Multielectrode Array (MEA) Recordings
MEAs enable the non-invasive, long-term recording of spontaneous and evoked electrical activity from neuronal networks.[2]
Objective: To assess the impact of this compound on neuronal network activity, including firing rate, burst patterns, and synchrony.
Materials:
-
MEA plates (e.g., 48- or 96-well).
-
MEA recording system and software.
-
Primary or iPSC-derived neurons.
-
Cell culture medium.
-
This compound stock solution and vehicle control.
Methodology:
-
Cell Plating: Plate neurons onto the MEA plate and culture until a stable, spontaneously active network is formed.
-
Baseline Recording: Record the baseline spontaneous neuronal activity for a sufficient period (e.g., 10-30 minutes). Key parameters to measure include mean firing rate, burst frequency, burst duration, and network synchrony.[2]
-
Compound Addition: Add this compound at various concentrations to the culture wells. Include vehicle controls.
-
Post-Dosing Recording: Record neuronal activity at multiple time points after compound addition to assess both acute and chronic effects.
-
Data Analysis: Use the MEA software to analyze the recorded spike trains. Compare the post-dosing activity parameters to the baseline recordings to quantify the effects of this compound.
-
Washout: To assess the reversibility of the drug's effects, replace the drug-containing medium with fresh medium and continue recording.
Protocol 3: Calcium Imaging
Calcium imaging is a powerful technique to monitor the activity of large neuronal populations with single-cell resolution by measuring changes in intracellular calcium concentrations, which are a proxy for neuronal firing.[14]
Objective: To visualize and quantify the effect of this compound on the spontaneous and evoked activity of a neuronal population.
Materials:
-
Primary neuronal cultures or brain slices.
-
Fluorescent calcium indicator (e.g., Fluo-4 AM or genetically encoded calcium indicators like GCaMP).
-
Fluorescence microscope with a high-speed camera.
-
Image acquisition and analysis software.
-
This compound stock solution and vehicle control.
Methodology:
-
Loading with Calcium Indicator: Incubate the neuronal culture or brain slice with the calcium indicator.
-
Baseline Imaging: Acquire a time-series of fluorescence images to establish the baseline level of spontaneous calcium transients.
-
Drug Application: Perfuse the chamber with a solution containing this compound.
-
Post-Stimulation Imaging: Continue to acquire images to observe changes in the frequency and amplitude of calcium transients.
-
Evoked Activity (Optional): If studying evoked responses, apply a stimulus (e.g., electrical stimulation or puff application of a neurotransmitter) before and after the application of this compound.
-
Data Analysis: Use image analysis software to identify individual cells (regions of interest, ROIs) and measure the change in fluorescence intensity over time (ΔF/F). Quantify parameters such as the frequency, amplitude, and duration of calcium events.
Visualization of Signaling Pathways and Workflows
Signaling Pathway of Kappa Opioid Receptor Activation
Caption: KOR activation by this compound leads to neuronal inhibition.
Experimental Workflow for In Vitro Analysis
Caption: Workflow for assessing this compound's neuronal effects.
References
- 1. Salvinorin-A Induces Intense Dissociative Effects, Blocking External Sensory Perception and Modulating Interoception and Sense of Body Ownership in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Opioid Receptor-Mediated Regulation of Neurotransmission in the Brain [frontiersin.org]
- 3. Frontiers | The Role of the Kappa Opioid System in Comorbid Pain and Psychiatric Disorders: Function and Implications [frontiersin.org]
- 4. Kappa-opioid receptor signaling and brain reward function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 6. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. Kappa-opioid receptor activation inhibits post-spike depolarizing after-potentials in rat supraoptic nucleus neurones in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. κ-Opioid Agonists Directly Inhibit Midbrain Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of kappa-opioid agonist U-50488 and p38 MAPK inhibitor SB203580 on the spike activity of pyramidal neurons in the basolateral amygdala | Research Results in Pharmacology [rrpharmacology.ru]
- 11. arxiv.org [arxiv.org]
- 12. κ-Opioid Receptor Inhibition of Calcium Oscillations in Spinal Cord Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ca2+ channel inhibition by kappa opioid receptors expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of calcium channels by opioid- and adenosine-receptor agonists in neurons of the nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Proposed High-Performance Liquid Chromatography Method for the Quantification of Volazocine
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Volazocine, an opioid analgesic of the benzomorphan class.[1] As no specific validated HPLC method for this compound is readily available in the public literature, this application note provides a comprehensive starting point for method development and validation, based on established chromatographic principles and methodologies for similar small molecules. The proposed protocol includes detailed chromatographic conditions, sample preparation guidelines, and a roadmap for method validation in line with industry standards.
1. Introduction
This compound is an opioid analgesic belonging to the benzomorphan class of compounds.[1] Accurate and reliable quantification of this compound is essential for various research and development applications, including pharmacokinetic studies, formulation development, and quality control. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique in the pharmaceutical industry due to its high resolution, sensitivity, and specificity.[2] This application note details a proposed reversed-phase HPLC (RP-HPLC) method for the quantification of this compound. The method is designed to be a robust starting point for further optimization and validation according to international guidelines (e.g., ICH guidelines).
2. Proposed HPLC Method
A reversed-phase HPLC method is proposed for the separation and quantification of this compound. The selection of a C18 column is based on its wide applicability for the separation of a broad range of pharmaceutical compounds. The mobile phase composition and pH are chosen to ensure good peak shape and retention of the basic this compound molecule.
2.1. Chromatographic Conditions
The proposed HPLC parameters are summarized in the table below. These conditions are a starting point and may require optimization for specific applications.
| Parameter | Proposed Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.02 M Phosphate Buffer (pH 3.5) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detector | UV-Vis Detector |
| Detection Wavelength | 240 nm (to be optimized based on UV scan) |
| Run Time | 10 minutes |
3. Experimental Protocols
3.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
3.2. Preparation of Solutions
-
Phosphate Buffer (0.02 M, pH 3.5): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.5 with orthophosphoric acid.
-
Mobile Phase: Mix acetonitrile and 0.02 M phosphate buffer (pH 3.5) in a 60:40 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas prior to use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-50 µg/mL).
3.3. Sample Preparation
The sample preparation method will depend on the matrix (e.g., bulk drug, formulation, biological fluid). For a simple formulation such as a tablet, the following procedure is proposed:
-
Weigh and finely powder a representative number of tablets.
-
Transfer an amount of powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.
-
Make up the volume to 100 mL with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Method Validation
The proposed method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
5. Data Presentation
Upon validation, the quantitative data should be summarized for easy comparison. A typical summary table is presented below, with example acceptable limits.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD%) | |
| - Repeatability | ≤ 2.0% |
| - Intermediate Precision | ≤ 2.0% |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 |
| Robustness | No significant change in results |
6. Visualizations
Experimental Workflow Diagram
References
Application Notes and Protocols for Inducing and Measuring Inflammatory Pain in Rodents for Volazocine Studies
These application notes provide detailed protocols for researchers and drug development professionals on establishing and utilizing rodent models of inflammatory pain to evaluate the analgesic efficacy of Volazocine. The protocols cover the induction of inflammation using common chemical agents and the subsequent measurement of pain-related behaviors.
Introduction
Inflammatory pain is a complex response to tissue injury characterized by hypersensitivity to both noxious (hyperalgesia) and non-noxious (allodynia) stimuli. Rodent models are crucial for understanding the underlying mechanisms of inflammatory pain and for the preclinical evaluation of novel analgesics like this compound. This compound and its analogues are synthetic opioids that primarily interact with kappa and mu opioid receptors to modulate pain perception.[1][2] This document outlines standardized procedures for inducing inflammatory pain and quantifying the analgesic effects of test compounds.
Experimental Protocols
Induction of Inflammatory Pain
Two of the most common and well-validated models for inducing acute and persistent inflammatory pain in rodents are the Carrageenan and Complete Freund's Adjuvant (CFA) models.
1.1. Carrageenan-Induced Acute Inflammatory Pain
This model is suitable for studying acute inflammation and is characterized by a rapid onset of edema, hyperalgesia, and allodynia that typically resolves within 24-48 hours.[3][4]
-
Materials:
-
Procedure:
-
Anesthetize the rodent using isoflurane.
-
Inject 100 µL (for rats) or 20-30 µL (for mice) of the carrageenan solution subcutaneously into the plantar surface of one hind paw.[3][4][5][7]
-
The contralateral paw can be injected with an equal volume of sterile saline to serve as a control.[6]
-
Allow the animal to recover from anesthesia in its home cage.
-
Pain behaviors are typically assessed 1-6 hours post-injection, which is the peak of the inflammatory response.[3][4]
-
1.2. Complete Freund's Adjuvant (CFA)-Induced Persistent Inflammatory Pain
The CFA model induces a more persistent and robust inflammatory response, mimicking chronic inflammatory conditions like arthritis.[3][8][9] The inflammation and pain hypersensitivity can last for several days to weeks.[3][10]
-
Materials:
-
Procedure:
-
Anesthetize the rodent using isoflurane.
-
Inject 20-100 µL of CFA subcutaneously into the plantar surface of one hind paw.[3][11][13][14]
-
The contralateral paw can be used as an internal control.
-
Allow the animal to recover from anesthesia.
-
Pain behaviors are typically assessed from 24 hours to several days post-injection.[3][12][15]
-
Measurement of Inflammatory Pain
2.1. Assessment of Mechanical Allodynia (von Frey Test)
Mechanical allodynia, a painful response to a normally non-painful stimulus, is measured using von Frey filaments.[16][17]
-
Apparatus:
-
Procedure:
-
Place the rodent in an individual chamber on the mesh platform and allow it to acclimate for at least 15-20 minutes.
-
Starting with a filament of intermediate stiffness, apply it perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to buckle slightly.[16][18]
-
Hold the filament in place for 2-5 seconds.[16]
-
A positive response is a sharp withdrawal, licking, or flinching of the paw.
-
The "up-down method" is commonly used to determine the 50% paw withdrawal threshold.[18]
-
2.2. Assessment of Thermal Hyperalgesia (Hargreaves Test)
Thermal hyperalgesia, an increased sensitivity to a thermal stimulus, is assessed using the Hargreaves apparatus.[19][20][21]
-
Apparatus:
-
Procedure:
-
Place the rodent in an individual enclosure on the glass platform and allow it to acclimate.
-
Position the radiant heat source directly beneath the plantar surface of the hind paw to be tested.[19][21]
-
Activate the heat source. A timer will automatically start.
-
The timer stops when the animal withdraws its paw.[19] The time taken for withdrawal is the paw withdrawal latency.
-
A cut-off time (e.g., 20-35 seconds) should be set to prevent tissue damage.[19][22]
-
Protocol for this compound Administration and Efficacy Testing
This protocol describes the administration of this compound and the subsequent assessment of its analgesic effects in a rodent model of inflammatory pain.
-
Materials:
-
This compound solution (vehicle to be determined based on solubility)
-
Rodents with induced inflammatory pain (Carrageenan or CFA model)
-
Apparatus for behavioral testing (von Frey and/or Hargreaves)
-
-
Procedure:
-
Induce inflammatory pain using either the Carrageenan or CFA protocol as described above.
-
At the time of peak inflammation (e.g., 3 hours for carrageenan, 24 hours for CFA), administer this compound or vehicle to different groups of animals. The route of administration (e.g., intraperitoneal, oral) and dosage will depend on the specific study design.
-
At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), assess mechanical allodynia and/or thermal hyperalgesia using the von Frey and Hargreaves tests, respectively.
-
Record the paw withdrawal thresholds (in grams for von Frey) and latencies (in seconds for Hargreaves).
-
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Mechanical Allodynia in Carrageenan-Induced Inflammatory Pain in Rats
| Treatment Group | Dose (mg/kg) | Paw Withdrawal Threshold (g) at 60 min post-dose (Mean ± SEM) |
| Vehicle | - | 2.5 ± 0.3 |
| This compound | 1 | 5.8 ± 0.6 |
| This compound | 3 | 9.2 ± 0.8 |
| This compound | 10 | 13.5 ± 1.1 |
| Positive Control (e.g., Morphine) | 5 | 14.2 ± 1.0 |
| *p < 0.05 compared to Vehicle group. |
Table 2: Effect of this compound on Thermal Hyperalgesia in CFA-Induced Inflammatory Pain in Mice
| Treatment Group | Dose (mg/kg) | Paw Withdrawal Latency (s) at 90 min post-dose (Mean ± SEM) |
| Vehicle | - | 4.1 ± 0.4 |
| This compound | 1 | 7.5 ± 0.7 |
| This compound | 3 | 11.2 ± 0.9 |
| This compound | 10 | 14.8 ± 1.2 |
| Positive Control (e.g., Naproxen) | 20 | 12.5 ± 1.0 |
| *p < 0.05 compared to Vehicle group. |
Mandatory Visualizations
Signaling Pathway of Inflammatory Pain
Caption: Inflammatory pain signaling pathway.
Experimental Workflow for this compound Efficacy Testing
Caption: Experimental workflow for evaluating this compound.
Mechanism of Action for Opioid Analgesia in Inflammatory Pain
Caption: Opioid mechanism of action in pain modulation.
References
- 1. What is the mechanism of Phenazocine Hydrobromide? [synapse.patsnap.com]
- 2. What is the mechanism of Pentazocine Hydrochloride? [synapse.patsnap.com]
- 3. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aragen.com [aragen.com]
- 5. Mouse Model of Carrageenan Induced Inflammatory Pain [bio-protocol.org]
- 6. Frontiers | Spontaneous, Voluntary, and Affective Behaviours in Rat Models of Pathological Pain [frontiersin.org]
- 7. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]
- 8. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. criver.com [criver.com]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Neuronal toll like receptor 9 contributes to complete Freund’s adjuvant-induced inflammatory pain in mice [frontiersin.org]
- 12. The related mechanism of complete Freund's adjuvant‐induced chronic inflammation pain based on metabolomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Failure of Placebo Analgesia Model in Rats with Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4.7. Complete Freund’s Adjuvant (CFA)-Induced Chronic Inflammatory Pain [bio-protocol.org]
- 15. mdpi.com [mdpi.com]
- 16. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 18. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 19. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 20. [PDF] Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. | Semantic Scholar [semanticscholar.org]
- 21. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Volazocine for In Vivo Administration
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility challenges with Volazocine for in vivo studies. Poor aqueous solubility is a significant hurdle in preclinical development, often leading to low bioavailability and inconclusive results. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and offer detailed strategies to improve the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
A1: this compound is an opioid analgesic belonging to the benzomorphan class.[1] Its chemical formula is C18H25N with a molar mass of 255.405 g/mol .[1][2] Understanding the physicochemical properties is the first step in developing an appropriate formulation strategy.
| Property | Value | Source |
| Molecular Formula | C18H25N | [1][2] |
| Molar Mass | 255.405 g/mol | [1] |
| Appearance | Solid (presumed) | N/A |
| Water Solubility | Poor (presumed based on chemical class) | N/A |
| LogP | ~2.9 | [2] |
Q2: My this compound compound is poorly soluble in aqueous solutions. What are the primary strategies I should consider to improve its solubility for in vivo studies?
A2: For poorly water-soluble compounds like this compound, a multi-pronged approach is often necessary. The primary strategies can be broadly categorized into formulation-based approaches and physicochemical modifications.
-
Formulation-Based Approaches: These involve the use of excipients to increase the apparent solubility of the drug without altering its chemical structure. Common methods include:
-
Co-solvents: Utilizing water-miscible organic solvents to increase the drug's solubility in the formulation.
-
Surfactants: Employing surfactants to form micelles that encapsulate the hydrophobic drug, thereby increasing its solubility.[3]
-
Cyclodextrins: Using these cyclic oligosaccharides to form inclusion complexes with the drug, effectively shielding the hydrophobic parts of the molecule from the aqueous environment.[3]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating the drug in lipids, which can enhance absorption.[3]
-
-
Physicochemical Modifications: These techniques alter the physical properties of the drug to enhance its dissolution rate.
-
Chemical Modifications:
-
Salt Formation: For ionizable drugs, forming a salt can significantly improve solubility.
-
Prodrugs: A prodrug is a chemically modified version of the active drug that is designed to improve properties like solubility and is converted to the active form in vivo.[5]
-
A decision-making workflow for selecting a suitable solubility enhancement technique is outlined below.
Troubleshooting Guides
Problem 1: My this compound compound precipitates out of the formulation upon dilution with aqueous media.
-
Possible Cause: The concentration of the co-solvent or surfactant may be too high, leading to "salting out" upon dilution.
-
Troubleshooting Steps:
-
Reduce Co-solvent/Surfactant Concentration: Titrate the concentration of the solubilizing agent downwards to find the minimum concentration required to maintain solubility.
-
Use a Combination of Excipients: A combination of a co-solvent and a surfactant at lower individual concentrations can sometimes be more effective and prevent precipitation.[3]
-
Consider a Different Solubilization System: If co-solvents fail, explore alternative systems like cyclodextrins or lipid-based formulations that can better protect the drug from the aqueous environment.[3]
-
Problem 2: The prepared this compound formulation is too viscous for injection.
-
Possible Cause: High concentrations of polymers (e.g., in solid dispersions) or certain co-solvents can increase the viscosity of the formulation.
-
Troubleshooting Steps:
-
Lower Polymer/Excipient Concentration: Investigate if a lower concentration of the viscosity-inducing agent can still maintain the desired solubility.
-
Select a Less Viscous Co-solvent: If using a co-solvent system, consider replacing a high-viscosity solvent with a less viscous alternative.
-
Warm the Formulation: Gently warming the formulation before administration can sometimes reduce viscosity. Ensure the temperature is not high enough to cause degradation of this compound.
-
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-Based Formulation of this compound
This protocol describes the preparation of a simple co-solvent system for solubilizing this compound for in vivo administration.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Saline (0.9% NaCl)
-
Sterile vials
-
Magnetic stirrer and stir bar
-
Sterile filters (0.22 µm)
Procedure:
-
Weigh the required amount of this compound and place it in a sterile vial.
-
Add a minimal amount of DMSO to dissolve the this compound completely. For example, start with 10% of the final volume.
-
Add PEG 400 to the solution. A common starting ratio is 1:3 DMSO:PEG 400.
-
Vortex or sonicate the mixture until a clear solution is obtained.
-
Slowly add saline to the desired final volume while stirring continuously.
-
Visually inspect the solution for any signs of precipitation.
-
Sterile filter the final formulation using a 0.22 µm filter into a new sterile vial.
Protocol 2: Preparation of a Cyclodextrin-Based Formulation of this compound
This protocol outlines the preparation of a this compound formulation using hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Sterile vials
-
Magnetic stirrer and stir bar
-
pH meter
-
Sterile filters (0.22 µm)
Procedure:
-
Prepare a solution of HP-β-CD in deionized water (e.g., 20-40% w/v).
-
Slowly add the weighed amount of this compound to the HP-β-CD solution while stirring.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
After the incubation period, check the pH of the solution and adjust if necessary.
-
Visually inspect the solution for any undissolved particles.
-
If necessary, centrifuge or filter the solution to remove any undissolved drug.
-
Sterile filter the final formulation using a 0.22 µm filter into a new sterile vial.
Quantitative Data on Solubility Enhancement
The effectiveness of each solubilization method is highly compound-dependent. The following table provides a hypothetical summary of potential solubility enhancements for this compound using various techniques. Note: These values are illustrative and would need to be confirmed experimentally.
| Formulation | This compound Concentration (mg/mL) | Fold Increase in Solubility (vs. water) |
| Water | < 0.01 | 1 |
| 10% DMSO / 40% PEG 400 / 50% Saline | 1 - 5 | 100 - 500 |
| 20% HP-β-CD in Water | 2 - 10 | 200 - 1000 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 5 - 20 | 500 - 2000 |
Common Excipients for Solubility Enhancement
A variety of excipients can be used to enhance the solubility of poorly soluble drugs. It is crucial to use excipients that are generally recognized as safe (GRAS) for in vivo studies.
| Excipient Class | Examples | Mechanism of Action | Typical Concentration Range |
| Co-solvents | DMSO, PEG 400, Ethanol, Propylene Glycol | Increase the polarity of the solvent system. | 5 - 60% |
| Surfactants | Polysorbate 80 (Tween 80), Cremophor EL, Solutol HS 15 | Form micelles to encapsulate the drug.[6] | 1 - 10% |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Form inclusion complexes with the drug.[7] | 10 - 40% |
| Lipids | Labrasol, Capryol 90, Soybean Oil | Solubilize the drug in a lipid phase. | 10 - 50% |
While these excipients are widely used, it is essential to consult toxicology data and regulatory guidelines to determine safe dosage levels for the chosen animal model and route of administration.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C18H25N | CID 23619290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 6. senpharma.vn [senpharma.vn]
- 7. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Volazocine behavioral assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Volazocine in behavioral assays. Given that specific literature on this compound's behavioral effects is limited, this guide draws upon established principles of kappa opioid receptor (KOR) pharmacology and common challenges encountered in rodent behavioral testing.
Troubleshooting Guide
Issue 1: High Variability or Inconsistent Results Between Subjects
Question: We are observing significant variability in the behavioral responses to this compound across different animals within the same treatment group. What could be the cause?
Answer: High variability is a common challenge in behavioral research. Several factors, often subtle, can contribute to this issue. Consider the following potential sources of variability and the recommended solutions:
-
Environmental Factors: Rodents are highly sensitive to their environment. Inconsistent lighting, noise levels, or even olfactory cues from experimenters (e.g., scented soaps, perfumes) can influence behavior.[1]
-
Solution: Standardize testing conditions rigorously. Conduct experiments at the same time of day, in the same room, with consistent lighting and minimal noise. Experimenters should avoid using scented products.
-
-
Animal Handling: The manner and frequency of handling can significantly impact stress levels and, consequently, behavioral outcomes.
-
Solution: Ensure all experimenters use a consistent and gentle handling technique. Habituate the animals to the experimenter and the testing room for several days before the experiment begins.[2]
-
-
Intrinsic Biological Factors: The sex, age, strain, and even the estrous cycle in female rodents can dramatically affect behavioral responses.[3]
-
Solution: Use animals of the same sex, age, and strain. If using females, consider monitoring the estrous cycle and testing at the same phase. It may be advisable to start with male mice to reduce variability in initial studies.[3]
-
-
Housing Conditions: Single housing versus group housing can alter anxiety levels and social behaviors.[4]
-
Solution: Maintain consistent housing conditions for all experimental subjects. If single housing is required, ensure it is for a standardized period before testing.
-
Issue 2: Unexpected or Paradoxical Behavioral Effects
Question: We expected this compound to produce anxiolytic effects, but we are seeing an increase in anxiety-like behavior (e.g., reduced open-arm exploration in the elevated plus-maze). Why might this be happening?
Answer: The behavioral effects of kappa opioid receptor (KOR) agonists can be complex and dose-dependent. Activation of KOR is often associated with aversive or dysphoric states, which can manifest as anxiety-like behavior.
-
Mechanism of Action: this compound, as a KOR agonist, may be producing dysphoria, leading to avoidance of open or brightly lit areas in standard anxiety assays.[5][6] This is a known class effect for KOR agonists.
-
Biased Agonism: The signaling pathway activated by a KOR agonist can influence its behavioral effects. Activation of the G-protein pathway is often linked to analgesia, while activation of the β-arrestin pathway can lead to dysphoria and aversion.[4][6][7] The specific signaling bias of this compound may favor the β-arrestin pathway, resulting in anxiogenic-like effects.
-
Dose-Response Relationship: The behavioral effects of opioids can vary significantly with the dose. A low dose might produce one effect, while a higher dose could have a different or even opposite effect.
-
Solution: Conduct a thorough dose-response study to characterize the behavioral effects of this compound in your chosen assay. Start with a low dose and escalate to identify the optimal dose for the desired effect, or to understand the full behavioral profile of the compound.
-
Issue 3: Lack of a Clear Drug Effect
Question: We are not observing any significant behavioral changes after administering this compound compared to our vehicle control group. What are the potential reasons for this?
Answer: A lack of a discernible drug effect can be due to several factors, ranging from the experimental design to the properties of the compound itself.
-
Task Difficulty: The behavioral assay may not be sensitive enough to detect the effects of this compound. If a task is too easy (ceiling effect) or too difficult (floor effect), it can mask potential drug-induced changes.[8]
-
Solution: Adjust the parameters of your behavioral task to ensure it is sufficiently challenging but not overwhelming for the animals. For example, in a memory task, you could adjust the retention interval.
-
-
Pharmacokinetics: The timing of the behavioral test relative to the drug administration is critical. If the test is conducted when the drug is not at its peak concentration in the brain, you may not see an effect.
-
Solution: Perform pharmacokinetic studies to determine the optimal time window for behavioral testing after this compound administration.
-
-
Assay Selection: The chosen behavioral assay may not be appropriate for assessing the effects of a KOR agonist. For example, an assay designed to measure reward might not be suitable for a compound that can induce dysphoria.
-
Solution: Consider using assays that are sensitive to aversive or anxiogenic effects, such as the conditioned place aversion (CPA) paradigm.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a kappa opioid receptor (KOR) agonist.[10] KORs are G-protein coupled receptors that are widely distributed in the central nervous system.[4][7] Activation of these receptors can modulate pain, mood, and reward pathways.[6]
Q2: What are the expected behavioral effects of a KOR agonist like this compound in rodents?
KOR agonists are known to have a range of behavioral effects, including:
-
Analgesia: They can be effective in reducing pain perception.[6]
-
Dysphoria and Aversion: They can produce negative affective states, leading to avoidance behaviors in assays like conditioned place aversion.[5][6]
-
Sedation: At higher doses, they can decrease locomotor activity.[6]
-
Effects on Mood: KOR activation is often associated with stress and can produce depression-like phenotypes in animal models.[7]
Q3: How should I design a pilot study for a new behavioral experiment with this compound?
A well-designed pilot study is crucial for obtaining reliable results. Key considerations include:
-
Dose-Response Curve: Start with a wide range of doses to determine the effective dose range and to identify any potential U-shaped dose-response curves.
-
Time Course: Test different time points after drug administration to identify the peak effect of the drug.
-
Control Groups: Always include a vehicle control group. Consider a positive control (a compound with a known effect in your assay) to validate your experimental setup.
-
Blinding: The experimenter should be blind to the treatment conditions to avoid bias in behavioral scoring.[2]
Q4: Can I re-test animals in the same behavioral assay?
Re-testing animals in the same behavioral assay can be problematic due to learning effects and habituation. For example, in the elevated plus-maze, a phenomenon known as "one-trial tolerance" can occur, where prior exposure to the maze alters the animal's response in subsequent trials.[11] If re-testing is necessary, allow for a sufficient washout period between tests and consider using a different testing room to minimize context-specific learning.[11]
Data Presentation
Table 1: Troubleshooting High Variability in Open Field Test
| Potential Cause | Parameter to Investigate | Example of Inconsistent Data | Recommended Action |
| Environmental Stress | Time spent in center zone | Animal 1: 5s; Animal 2: 45s | Standardize lighting, noise, and handling; habituate animals to the testing room. |
| Experimenter Olfactory Cues | Total distance traveled | Higher activity with one experimenter vs. another | Ensure all experimenters use non-scented personal care products. |
| Inconsistent Handling | Frequency of rearing | Some animals show high rearing, others freeze | Implement a standardized handling protocol for all experimenters. |
| Sex Differences | All parameters | Females show higher locomotor activity than males | Test males and females separately.[3] |
Table 2: Interpreting Unexpected Results in the Elevated Plus-Maze
| Observation | Expected Outcome (Anxiolytic) | Potential Interpretation with KOR Agonist | Next Steps |
| Decreased time in open arms | Increased time in open arms | This compound is producing an anxiogenic-like or aversive effect. | Conduct a conditioned place aversion study to confirm aversive properties. |
| Decreased number of arm entries | No change or increase | Sedative effects of this compound at the tested dose. | Test a lower dose; monitor locomotor activity in an open field test. |
| No change in behavior | Increased open arm exploration | Dose is too low or too high (U-shaped curve); timing of test is off. | Perform a full dose-response and time-course study. |
Experimental Protocols
Protocol: Elevated Plus-Maze (EPM) for Assessing Anxiety-Like Behavior
This protocol provides a generalized methodology for using the EPM to assess the effects of this compound.
-
Apparatus: A plus-shaped maze with two open arms and two closed arms of equal dimensions, elevated from the floor.[2] The maze should be made of a non-porous material for easy cleaning.
-
Animal Subjects: Male or female rodents (e.g., C57BL/6 mice or Sprague-Dawley rats) of the same age and weight range. House animals in a controlled environment with a 12-hour light/dark cycle.
-
Habituation: For 3-5 days prior to testing, handle each animal for a few minutes each day. On the day of testing, bring the animals to the testing room at least 30 minutes before the experiment begins to acclimate.[2][12]
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection). The timing between administration and testing should be based on the known or expected pharmacokinetics of the compound.
-
Testing Procedure:
-
Data Analysis: The primary measures of anxiety-like behavior are the time spent in the open arms and the number of entries into the open arms.[2] Locomotor activity can be assessed by the total number of arm entries.
-
Cleaning: Thoroughly clean the maze with a 70% ethanol solution between each animal to remove olfactory cues.[2]
Visualizations
Signaling Pathways
Caption: KOR signaling can diverge into two main pathways.
Experimental Workflow
Caption: A typical workflow for a rodent behavioral experiment.
Troubleshooting Logic
References
- 1. researchgate.net [researchgate.net]
- 2. protocols.io [protocols.io]
- 3. A Layered, Hybrid Machine Learning Analytic Workflow for Mouse Risk Assessment Behavior | eNeuro [eneuro.org]
- 4. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 5. Kappa Receptors – Opioid Peptides [sites.tufts.edu]
- 6. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 12. behaviorcloud.com [behaviorcloud.com]
- 13. mmpc.org [mmpc.org]
Challenges in the multi-step synthesis of Volazocine and its analogs
Welcome to the technical support center for the multi-step synthesis of Volazocine and its benzomorphan analogs. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
FAQ 1: General Synthetic Strategy
Question: What is the general synthetic approach for this compound, and what are the major challenges in a multi-step synthesis of this nature?
Answer: this compound is an opioid analgesic belonging to the benzomorphan class of compounds.[1] Its synthesis focuses on constructing the rigid tetracyclic benzomorphan core. A common and effective strategy for building related structures, like tetrahydroisoquinolines, is the Pictet-Spengler reaction , which involves the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone.[2][3][4] Subsequent modifications, particularly at the nitrogen atom, are then performed to introduce the desired N-substituent (in this compound's case, a cyclopropylmethyl group) to achieve the target analog and its specific pharmacological profile.[5]
Major challenges inherent to any multi-step synthesis include:
-
Intermediate Purification: After each step, the intermediate must be isolated and purified, which can lead to significant material loss.
-
Solvent Compatibility: Sequential reactions often require different optimal solvents, necessitating solvent-switching steps that can be time-consuming and complex to manage, especially at scale.[6]
-
Reaction Telescoping: Directly coupling sequential reaction steps without isolating intermediates (telescoping) is efficient but challenging, as the conditions and byproducts of one reaction can interfere with the next.[7]
-
Process Control: In a multi-step sequence, minor variations in the purity of reactants or reaction conditions at an early stage can significantly impact the outcome of subsequent steps and the final product yield.[8]
FAQ 2: Core Formation - The Pictet-Spengler Reaction
Question: My Pictet-Spengler reaction to form the benzomorphan core is suffering from low yields. What are the common causes and how can I troubleshoot this critical step?
Answer: The Pictet-Spengler reaction is a robust method for forming the core structure but can be sensitive to substrate electronics and reaction conditions. The reaction proceeds through the formation of an iminium ion from a β-arylethylamine and a carbonyl compound, followed by an electrophilic attack on the aromatic ring to close the new ring.[3] Low yields are typically traced back to insufficient electrophilicity of the iminium ion or low nucleophilicity of the aromatic ring.
Troubleshooting Strategies:
-
Assess Aromatic Ring Activation: The reaction works best when the aromatic ring is electron-rich. Substrates with electron-donating groups (e.g., alkoxy, alkyl) will react under milder conditions, while electron-neutral or deactivated rings will require harsher conditions and may still give poor yields.[2][3]
-
Optimize Reaction Stoichiometry: Using a slight excess of the aldehyde or ketone component can help drive the initial imine formation to completion, ensuring the amine starting material is fully consumed.[2]
-
Vary the Acid Catalyst: The reaction is acid-catalyzed. If yields are low, consider switching to a stronger protic acid (e.g., H₂SO₄, trifluoroacetic acid) or a Lewis acid (e.g., BF₃·OEt₂) to facilitate iminium ion formation.[2]
-
Increase Temperature: For less reactive substrates, heating the reaction is a common strategy to overcome the activation energy barrier for the ring-closing step.
-
Isolate the Schiff Base: The intermediate Schiff base (imine) can be synthesized and isolated first. This allows you to subject the purified imine to various acid catalysts and conditions, providing more control over the cyclization step.[2]
-
Use an N-Acyliminium Ion Intermediate: For particularly challenging substrates, the amine can be acylated prior to cyclization. The resulting N-acyliminium ion is a significantly more powerful electrophile and can undergo cyclization under much milder conditions with a wider range of aromatic systems.[3]
Troubleshooting Guides
Guide 1: Challenges in N-Dealkylation
Question: I need to remove a protecting group (e.g., N-benzyl) or an existing N-alkyl group from my benzomorphan intermediate to synthesize a different analog. What are the recommended methods and potential pitfalls?
Answer: N-dealkylation is a crucial transformation for creating analogs but can be challenging, as the reagents required are often harsh and can affect other functional groups.[9] The choice of method depends on the specific N-alkyl group to be cleaved and the overall chemical stability of the molecule.
| Method | Reagents | Advantages | Common Challenges & Pitfalls |
| Von Braun Reaction | Cyanogen Bromide (BrCN) | Effective for N-methyl and other small alkyl groups. | Highly toxic reagent; requires careful handling. May require protection of other functional groups (e.g., phenols). The resulting cyanamide requires a subsequent hydrolysis or reduction step.[9] |
| Chloroformate-Mediated Dealkylation | Phenyl Chloroformate, Ethyl Chloroformate, α-Chloroethyl Chloroformate (ACE-Cl) | Generally high-yielding and more versatile than the Von Braun reaction. ACE-Cl is particularly effective for cleaving N-methyl and N-benzyl groups under relatively mild conditions. | The reaction produces a carbamate intermediate that must be cleaved (e.g., with methanol) in a separate step. The choice of chloroformate is critical to ensure selective cleavage.[9] |
| Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C) | Excellent for N-benzyl group removal. Conditions are typically clean and mild. | Not suitable for other N-alkyl groups. The catalyst can be sensitive to poisons. May reduce other functional groups (e.g., alkenes, alkynes) if present in the molecule. |
Experimental Protocols
Protocol 1: General Procedure for a Pictet-Spengler Reaction
This is a generalized protocol and must be adapted based on the specific substrates and literature precedents.
-
Reactant Dissolution: Dissolve the β-arylethylamine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon).
-
Carbonyl Addition: Add the aldehyde or ketone (1.05 equivalents) to the solution. Stir the mixture at room temperature for 1-2 hours to allow for the initial formation of the imine (Schiff base).
-
Acid Catalysis: Cool the reaction mixture in an ice bath (0 °C). Slowly add the acid catalyst (e.g., trifluoroacetic acid, 1.5 equivalents, or a catalytic amount of BF₃·OEt₂).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. If the reaction is sluggish, gentle heating (e.g., 40-60 °C) may be required.
-
Workup: Once the reaction is complete, quench the acid by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Extract the aqueous layer three times with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired tetrahydroisoquinoline or related benzomorphan core.
Visualizations
Caption: A decision tree for troubleshooting low yields in the Pictet-Spengler reaction.
Caption: A high-level workflow for the synthesis of this compound and its analogs.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. name-reaction.com [name-reaction.com]
- 5. iris.cnr.it [iris.cnr.it]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Assessing the possibilities of designing a unified multistep continuous flow synthesis platform [beilstein-journals.org]
- 9. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Volazocine in Experimental Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Volazocine in experimental models. Given that this compound is a benzomorphan opioid analgesic that has not been extensively marketed, this guide also draws on data from related compounds to provide a comprehensive resource.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic opioid analgesic belonging to the benzomorphan class of compounds.[1] While specific data on this compound is limited, as a benzomorphan, its primary mechanism of action is expected to be modulation of opioid receptors, likely with activity as a kappa-opioid receptor (KOR) agonist.[2][3] Activation of KORs leads to analgesic effects but can also be associated with a range of side effects.[4][5]
Q2: What are the potential off-target effects of this compound?
Due to its benzomorphan structure, this compound has the potential for off-target interactions with several other receptors. A primary concern is its potential binding to sigma receptors (σ1 and σ2).[6][7][8] Many benzomorphans exhibit affinity for sigma receptors, which can lead to psychotomimetic and other neurological side effects.[7][9] Additionally, like other opioids, it may have some activity at mu (μ) and delta (δ) opioid receptors, which could contribute to a broader range of on- and off-target effects.[10]
Q3: What are the common side effects associated with kappa-opioid receptor agonism that might be observed with this compound?
Kappa-opioid receptor agonists are known to produce a distinct set of side effects that differ from classical mu-opioid agonists. Researchers using this compound should be aware of potential effects such as:
-
Central Nervous System: Dysphoria, hallucinations, sedation, dizziness, and vertigo.[4][11][12]
-
Gastrointestinal: Nausea and vomiting.[13]
-
Cardiovascular: Potential for changes in blood pressure and heart rate.[13]
-
Other: Diuresis (increased urination).[11]
Q4: How can I minimize the off-target effects of this compound in my experiments?
Several strategies can be employed to minimize off-target effects:
-
Dose-Response Analysis: Conduct thorough dose-response studies to identify the lowest effective concentration of this compound that elicits the desired on-target effect.[14][15][16]
-
Use of Selective Antagonists: To confirm that the observed effect is mediated by the kappa-opioid receptor, use a selective KOR antagonist, such as nor-Binaltorphimine (nor-BNI).
-
Control Compounds: Include inactive enantiomers or structurally similar but inactive analogs of this compound as negative controls.
-
Orthogonal Assays: Confirm findings using different experimental assays that measure distinct cellular events (e.g., binding assays and functional assays).
-
Cell Line Selection: Use cell lines with well-characterized receptor expression profiles to avoid confounding results from endogenous expression of off-target receptors.
Troubleshooting Guides
Problem 1: High variability in experimental results.
-
Possible Cause: Inconsistent compound concentration, degradation of this compound, or cellular health.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the purity and stability of your this compound stock.
-
Optimize Cell Culture Conditions: Maintain consistent cell density, passage number, and media composition.
-
Standardize Protocols: Use a detailed and consistent experimental protocol for all replicates.[17]
-
Problem 2: Observed effects are not blocked by a selective kappa-opioid receptor antagonist.
-
Possible Cause: The observed effect is due to an off-target interaction.
-
Troubleshooting Steps:
-
Test for Sigma Receptor Involvement: Use a sigma receptor antagonist (e.g., haloperidol) to determine if the effect is mediated by sigma receptors.[7]
-
Broad Spectrum Antagonist Screening: Screen a panel of antagonists for other potential off-target receptors.
-
Re-evaluate Dose: The concentration of this compound used may be too high, leading to engagement of lower-affinity off-target receptors. Perform a careful dose-response analysis.[14][15]
-
Problem 3: Difficulty in replicating binding affinity (Ki) values.
-
Possible Cause: Issues with the radioligand binding assay protocol.
-
Troubleshooting Steps:
-
Optimize Radioligand Concentration: Use a radioligand concentration at or below its dissociation constant (Kd) to minimize non-specific binding.[17]
-
Ensure Proper Washing: Increase the number and volume of washes to reduce non-specific binding.[17]
-
Check Buffer Composition: The pH and ionic strength of the binding buffer can significantly impact receptor conformation and ligand binding.[17]
-
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following tables provide representative binding affinities for related benzomorphan compounds to illustrate the potential on-target and off-target interactions.
Table 1: Opioid Receptor Binding Affinities of Representative Benzomorphans
| Compound | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Reference |
| (-)-Cyclazocine | ~1-5 | ~10-50 | ~0.2-1 | [10] |
| (-)-Pentazocine | ~30-100 | >1000 | ~5-20 | [6] |
| 8-Carboxamidocyclazocine Analog | 0.052 | ~11 | 2.6 | [18] |
Table 2: Sigma Receptor Binding Affinities of Representative Benzomorphans
| Compound | σ1 Receptor (Ki, nM) | σ2 Receptor (Ki, nM) | Reference |
| (+)-Pentazocine | ~3-10 | >1000 | [6][7] |
| (-)-Pentazocine | >1000 | ~10-50 | [6] |
| (+)-SKF-10,047 | ~2-5 | >1000 | [7] |
Experimental Protocols
1. Radioligand Competition Binding Assay for Opioid Receptors
-
Objective: To determine the binding affinity (Ki) of this compound for μ, δ, and κ opioid receptors.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human opioid receptor subtype of interest (e.g., CHO-hMOP, CHO-hDOP, CHO-hKOP).
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.
-
Radioligand: Select a high-affinity radioligand for each receptor subtype (e.g., [³H]-DAMGO for μ, [³H]-DPDPE for δ, [³H]-U69,593 for κ).
-
Competition Assay:
-
Incubate the cell membranes with a fixed concentration of the radioligand and a range of concentrations of this compound.
-
Total binding is determined in the absence of any competitor.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., naloxone).
-
-
Incubation and Harvesting: Incubate at a specified temperature and duration, then rapidly filter the reaction mixture through glass fiber filters to separate bound and free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.[19][20]
-
2. GTPγS Functional Assay
-
Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound at the kappa-opioid receptor.
-
Methodology:
-
Membrane Preparation: Use cell membranes from a cell line expressing the kappa-opioid receptor.
-
Assay Buffer: A buffer containing GDP, MgCl₂, and NaCl is typically used.
-
Assay Setup: In a microplate, combine the cell membranes, a range of this compound concentrations, and [³⁵S]GTPγS.
-
Incubation: Incubate the plate to allow for G-protein activation and binding of [³⁵S]GTPγS.
-
Harvesting and Detection: Separate bound and free [³⁵S]GTPγS by filtration and quantify the bound radioactivity by scintillation counting.
-
Data Analysis: Plot the concentration-response curve and determine the EC50 and Emax values.[21]
-
Visualizations
Caption: On-target signaling of this compound via the kappa-opioid receptor.
Caption: Experimental workflow to differentiate on- and off-target effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Basic opioid pharmacology: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Kappa Opioid Agonists [mdpi.com]
- 5. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 6. Synthesis and sigma binding properties of 2'-substituted 5,9 alpha-dimethyl-6,7-benzomorphans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Sigma Receptor: Evolution of the Concept in Neuropsychopharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sigma receptor - Wikipedia [en.wikipedia.org]
- 9. pnas.org [pnas.org]
- 10. Synthesis and opioid receptor affinity of morphinan and benzomorphan derivatives: mixed kappa agonists and mu agonists/antagonists as potential pharmacotherapeutics for cocaine dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Kappa-Opiate Receptor Impacts the Pathophysiology and Behavior of Substance Use - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies [frontiersin.org]
- 13. How Do Kappa Opioid Receptor Agonists Work? For Pain, Uses, Side Effects [rxlist.com]
- 14. How to Interpret Dose-Response Curves [sigmaaldrich.cn]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. youtube.com [youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. Redefining the structure-activity relationships of 2,6-methano-3-benzazocines. 6. Opioid receptor binding properties of cyclic variants of 8-carboxamidocyclazocine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Sedative Side Effects of Benzomorphans in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing the sedative side effects commonly observed with benzomorphan compounds in animal studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer practical solutions and detailed experimental protocols to help isolate and manage these off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are benzomorphans and why do they cause sedation?
Benzomorphans are a class of synthetic opioid analgesics.[1] Their sedative effects are primarily mediated through their interaction with the kappa opioid receptor (KOR).[2][3] Activation of the KOR can lead to central nervous system depression, resulting in sedation and motor impairment.[4]
Q2: How can I assess the sedative effects of my benzomorphan compound in rodents?
Sedation and motor coordination can be quantitatively assessed using behavioral tests such as the Open Field Test and the Rotarod Test. The Open Field Test measures locomotor activity and exploratory behavior, where a decrease in movement can indicate sedation.[5] The Rotarod Test directly assesses motor coordination and balance, with a reduced latency to fall suggesting motor impairment, which can be a component of sedation.[6]
Q3: What are the primary strategies to mitigate benzomorphan-induced sedation?
There are several strategies to address the sedative side effects of benzomorphans:
-
Pharmacological Antagonism: Co-administration of a non-selective opioid antagonist like naloxone can reverse the sedative effects. However, this may also antagonize the desired analgesic effects if they are mediated by other opioid receptors.[7][8]
-
Dose Optimization: Carefully titrating the dose of the benzomorphan to the lowest effective analgesic dose can help minimize sedation.
-
Biased Agonism: Developing or utilizing benzomorphan derivatives that are "biased agonists" for the KOR can be a promising approach. These compounds preferentially activate the G-protein signaling pathway, which is associated with analgesia, while avoiding the β-arrestin2 pathway, which is linked to sedative and dysphoric effects.[4][9]
-
Combination Therapy: Combining a lower dose of the benzomorphan with a non-opioid analgesic or a sedative-reversing agent can achieve the desired analgesia with reduced sedation.[10]
-
Structural Modification: Altering the chemical structure of the benzomorphan can modify its receptor binding profile and reduce its sedative properties.[11][12][13][14]
Troubleshooting Guides
Scenario 1: My animals are too sedated to perform in the analgesic assay.
-
Problem: The sedative effects of the benzomorphan are masking or preventing the measurement of its analgesic properties.
-
Troubleshooting Steps:
-
Dose Reduction: Lower the dose of the benzomorphan. Conduct a dose-response study to find the minimal effective analgesic dose with the least sedative effect.
-
Antagonist Co-administration: Administer a low dose of an opioid antagonist, such as naloxone. The dose of the antagonist should be carefully titrated to reverse sedation without completely blocking analgesia.
-
Time-Course Evaluation: Determine the time point of peak analgesic effect and assess whether sedation has subsided by that time. It's possible the sedative and analgesic effects have different temporal profiles.
-
Alternative Analgesic Assay: Consider using an analgesic assay that is less dependent on motor activity, such as the tail-flick test, as opposed to assays requiring more complex behaviors like the hot plate test.
-
Scenario 2: I am unsure if the observed motor impairment is due to sedation or ataxia.
-
Problem: It is critical to differentiate between general sedation (reduced activity) and specific motor incoordination (ataxia) to understand the compound's full pharmacological profile.
-
Troubleshooting Steps:
-
Utilize a Battery of Tests:
-
Observational Scoring: Use a sedation rating scale to systematically score the animal's level of consciousness and responsiveness.
-
Gait Analysis: More advanced techniques like automated gait analysis can provide detailed quantitative data on specific parameters of walking and coordination to distinguish between sedation and ataxia.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the effects of selected benzomorphans and the reversal of their effects.
Table 1: Sedative and Analgesic Effects of Pentazocine in Mice
| Parameter | Dose (mg/kg, s.c.) | Effect | Animal Model | Reference |
| Analgesia (Tail-Flick) | Biphasic | Peak effect at ~30% | CD-1 Mice | [2] |
| Analgesia (Hot Plate) | Biphasic | Initial response (mu/delta), Delayed response (kappa) | Mice | [15] |
| Analgesia (Writhing) | 10 | Significant decrease in writhing | MOP-KO Mice | [16] |
| Sedation (Sleep Onset) | 10 (with Diazepam) | Decreased onset of sleep | Swiss Albino Mice | [5][17] |
Table 2: Effects of Dezocine in Rodents
| Parameter | Dose | Effect | Animal Model | Reference | | :--- | :--- | :--- | :--- | | Analgesia (Tail Flick) | 0.3125 - 1.25 µg (i.t.) | Dose-dependent increase in latency | C57 Mice |[18][19] | | MAC Reduction | ≥ 6 mg/kg | ~50% reduction in cyclopropane MAC | Rats |[6] | | Sedation | 3.0 mg/kg | Increased oxidative stress and inflammation in the brain | Mice |[20] | | Reversal of Morphine CPP | 1.25 mg/kg | Reduced withdrawal symptoms and prevented CPP reinstatement | Rats |[21] |
Table 3: Naloxone Dosing for Opioid Reversal
| Opioid to Reverse | Naloxone Dose | Effect | Animal Model | Reference |
| Fentanyl | 0.01–3.2 mg/kg | Dose-dependent reversal of cardiorespiratory depression | Rats | [22] |
| Heroin | 0.01–3.2 mg/kg | Dose-dependent reversal of cardiorespiratory depression | Rats | [22] |
| Dezocine | 2 mg/kg | Did not attenuate the effect of dezocine on CPP reinstatement | Rats | [8][21] |
| Opioid Overdose (General) | 0.04 mg (IV, titrated) | Reversal of moderate to severe ventilatory depression | Humans | [23] |
Experimental Protocols
Open Field Test
Objective: To assess general locomotor activity and anxiety-like behavior, which can be indicative of sedation.
Apparatus:
-
A square arena (e.g., 40x40 cm for mice, 100x100 cm for rats) with walls high enough to prevent escape.[5]
-
The arena floor is typically divided into a grid of equal-sized squares, with the central squares defined as the "center zone".
-
An overhead camera connected to a video-tracking software system.
Procedure:
-
Acclimatize the animals to the testing room for at least 30-60 minutes before the test.
-
Clean the open field apparatus thoroughly with 70% ethanol between each animal to remove olfactory cues.
-
Gently place the animal in the center of the arena.
-
Start the video recording and tracking software and leave the room.
-
Allow the animal to explore the arena for a set period (typically 5-10 minutes).
-
At the end of the session, gently remove the animal and return it to its home cage.
Data Analysis:
-
Total distance traveled: A decrease indicates hypoactivity, which can be a sign of sedation.
-
Time spent in the center zone: A decrease can indicate anxiety-like behavior.
-
Rearing frequency: A decrease can indicate reduced exploratory behavior.
Rotarod Test
Objective: To assess motor coordination and balance.
Apparatus:
-
A commercially available rotarod apparatus with a textured, rotating rod. The diameter of the rod should be appropriate for the species (e.g., ~3 cm for mice).
-
The apparatus should have sensors to automatically detect when an animal falls off the rod.
Procedure:
-
Acclimatize the animals to the testing room for at least 30-60 minutes.
-
Training (optional but recommended): Place the animals on the rotarod at a low, constant speed (e.g., 4 rpm) for a short period (e.g., 1-2 minutes) for one or two days prior to testing. This helps to reduce anxiety and learning effects on the test day.
-
On the test day, place the animal on the rotating rod.
-
Start the rotation, which can be at a constant speed or, more commonly, an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency (time) for the animal to fall off the rod. If the animal clings to the rod and makes a full passive rotation, this is also recorded as a fall.
-
Typically, each animal undergoes 2-3 trials with an inter-trial interval of at least 15 minutes.
Data Analysis:
-
Latency to fall: A shorter latency to fall compared to control animals indicates impaired motor coordination.
-
The data from multiple trials are usually averaged for each animal.
Visualizations
Caption: KOR Signaling Pathways.
Caption: Experimental Workflow.
References
- 1. youtube.com [youtube.com]
- 2. (-)-Pentazocine analgesia in mice: interactions with a sigma receptor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pentazocine-induced antinociception is mediated mainly by μ-opioid receptors and compromised by κ-opioid receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signaling underlying kappa opioid receptor-mediated behaviors in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anesthetic potency of dezocine and its interaction with morphine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.usamvcluj.ro [journals.usamvcluj.ro]
- 8. drugs.com [drugs.com]
- 9. researchgate.net [researchgate.net]
- 10. Anesthesia update — Incorporating methadone into companion animal anesthesia and analgesic protocols: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Structure-activity relationship of synthetic and semisynthetic opioid agonists and antagonists] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and structure-activity relationships of 6,7-benzomorphan derivatives as antagonists of the NMDA receptor-channel complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benzomorphan scaffold for opioid analgesics and pharmacological tools development: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and structure-activity relationships of 6,7-benzomorphan derivatives as use-dependent sodium channel blockers for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pentazocine-induced biphasic analgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Additive analgesic effect of dexmedetomidine and dezocine administered intrathecally in a mouse pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dezocine as a potent analgesic: overview of its pharmacological characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scielo.br [scielo.br]
- 21. frontiersin.org [frontiersin.org]
- 22. Naloxone reversal of the cardiorespiratory depressant effects of opioids and mixtures of opioids and stimulants in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Reversal of Opioid-Induced Ventilatory Depression Using Low-Dose Naloxone (0.04 mg): a Case Series - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Reducing Variability in Volazocine Pain Models
Welcome to the technical support center for researchers utilizing Volazocine in preclinical pain models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate sources of variability in your experiments, ensuring more robust and reproducible data. While specific data for this compound is limited in publicly available literature, the principles and strategies outlined here are based on extensive research with other kappa-opioid receptor (KOR) agonists and are directly applicable.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.
Issue: High Variability in Baseline Nociceptive Thresholds
-
Question: We are observing significant variability in the baseline readings of our animals in the hot plate and von Frey tests before this compound administration. What could be the cause, and how can we reduce this?
-
Answer: High baseline variability is a common issue and can often be attributed to several factors:
-
Inadequate Acclimatization: Animals that are not properly habituated to the testing environment and procedures will exhibit stress-induced behaviors that can alter their pain perception.
-
Environmental Factors: Fluctuations in room temperature, lighting, and noise levels can significantly impact animal behavior and nociceptive responses.
-
Animal Handling: Inconsistent handling techniques or inexperienced handlers can induce stress and anxiety in the animals.
-
Genetic Variation: Even within the same strain, there can be genetic differences that influence baseline pain sensitivity.
Troubleshooting Steps:
-
Standardize Acclimatization Protocol: Implement a consistent acclimatization period of at least 2-3 days where animals are brought to the testing room and handled by the experimenter without any experimental procedures being performed. For tests like the von Frey, allow animals to habituate to the testing chambers for at least 30-60 minutes before starting the experiment.
-
Control Environmental Conditions: Maintain a stable environment with controlled temperature, humidity, and lighting. Minimize noise and other disturbances during testing.
-
Consistent Handling: Ensure all experimenters use the same gentle and consistent handling techniques. Consider having a single, experienced experimenter perform all behavioral testing for a given study.
-
Increase Sample Size: A larger sample size can help to mitigate the impact of individual animal variability on the overall results.
-
Use Both Sexes: Be aware that sex differences in pain perception and response to KOR agonists have been reported.[1][2][3][4][5] Include both male and female animals in your studies and analyze the data separately.
-
Issue: Inconsistent Analgesic Effect of this compound
-
Question: We are seeing a high degree of variability in the analgesic response to this compound, with some animals showing a strong effect and others little to none. Why is this happening?
-
Answer: Variability in drug response can stem from a combination of pharmacological and procedural factors.
-
Dose-Response Relationship: The dose of this compound may be on a steep part of the dose-response curve, where small variations in administered dose or individual animal metabolism can lead to large differences in effect.
-
Pharmacokinetics: Individual differences in drug absorption, distribution, metabolism, and excretion (ADME) can lead to varying concentrations of this compound at the target receptors.
-
Biased Agonism: this compound, as a KOR agonist, may exhibit biased agonism, preferentially activating G-protein signaling pathways (associated with analgesia) over β-arrestin pathways (linked to side effects like dysphoria and sedation).[1][2][3][4][5][6][7][8] The balance of these pathways can vary between individual animals.
-
Pain Model Specificity: The analgesic efficacy of KOR agonists can differ depending on the type of pain model used (e.g., thermal, mechanical, inflammatory, neuropathic).[9][10]
Troubleshooting Steps:
-
Conduct a Thorough Dose-Response Study: Establish a full dose-response curve for this compound in your specific pain model to identify a dose on the flatter part of the curve for subsequent experiments.
-
Standardize Drug Administration: Ensure precise and consistent drug administration techniques, including the route of administration, vehicle, and volume.
-
Consider G-Protein Biased Agonism: Be aware of the potential for biased agonism. While challenging to measure directly in vivo, inconsistencies in the profile of effects (e.g., strong analgesia with minimal sedation in some animals) might hint at this phenomenon.
-
Select the Appropriate Pain Model: Choose a pain model that is known to be sensitive to KOR agonists. For instance, KOR agonists are often effective in models of visceral and inflammatory pain.[9][10]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding strategies to reduce variability in pain models using this compound.
Q1: What are the most critical factors to control to minimize variability in our this compound pain studies?
A1: The most critical factors can be categorized into three main areas:
-
Animal-related factors:
-
Species and Strain: Use a well-characterized and consistent rodent strain.
-
Sex: Account for sex as a biological variable, as KOR agonist effects can be sex-dependent.[1][2][3][4][5]
-
Age and Weight: Use animals of a consistent age and weight range.
-
Health Status: Ensure all animals are healthy and free from any underlying conditions that could affect pain perception.
-
-
Environmental factors:
-
Housing Conditions: Standardize housing density, cage type, and enrichment.
-
Testing Environment: Control for temperature, humidity, lighting, and noise levels in the testing room.
-
-
Procedural factors:
-
Experimenter: Ideally, a single, well-trained experimenter should conduct all behavioral testing to eliminate inter-individual variability in handling and scoring.
-
Acclimatization and Habituation: Implement a robust and consistent protocol for acclimatizing animals to the facility, testing room, and specific apparatus.
-
Blinding: The experimenter should be blind to the treatment groups to avoid unconscious bias in scoring.
-
Randomization: Randomly assign animals to treatment groups.
-
Q2: How can we refine our experimental protocols for the hot plate and von Frey tests to improve consistency?
A2: Here are some key refinements for these common assays:
Hot Plate Test:
-
Consistent Temperature: Ensure the hot plate surface temperature is accurately calibrated and maintained throughout the experiment.
-
Cut-off Time: Use a consistent and predetermined cut-off time (e.g., 30-60 seconds) to prevent tissue damage.
-
Clear Behavioral Endpoints: Clearly define the nociceptive endpoints to be measured (e.g., paw licking, jumping, or hind paw withdrawal).
-
Habituation: On the day of testing, allow animals to acclimate to the testing room for at least 30 minutes before placing them on the hot plate.
Von Frey Test:
-
Proper Filaments: Use a calibrated set of von Frey filaments and check them regularly for accuracy.
-
Consistent Application: Apply the filaments to the same location on the plantar surface of the paw with a consistent pressure and duration.
-
"Up-Down" Method: Employ the "up-down" method to determine the 50% paw withdrawal threshold, as it is a statistically robust approach.
-
Habituation to Chambers: Allow animals to acclimate to the testing chambers on a wire mesh floor for at least 30-60 minutes before testing begins.
Q3: What is the significance of G-protein biased agonism for a KOR agonist like this compound, and how might it contribute to variability?
A3: G-protein biased agonism is a crucial concept for modern KOR agonists. Activation of the KOR can lead to two main signaling cascades:
-
G-protein signaling: This pathway is primarily associated with the desired analgesic effects of KOR agonists.
-
β-arrestin signaling: This pathway is often linked to the undesirable side effects, such as dysphoria, sedation, and aversion.[1][2][3][4][5][6][7][8]
A G-protein biased agonist, like some modern KOR agonists are designed to be, would preferentially activate the G-protein pathway, theoretically leading to potent pain relief with a reduced side-effect profile.[1][2][3][4][5] Variability in experimental results could arise if this compound exhibits biased agonism and individual animals have different capacities to engage these two pathways. This could lead to a spectrum of responses, from strong analgesia with few side effects to weaker analgesia with more pronounced side effects, contributing to overall data variability.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in the public domain, the following table provides a representative summary of dose-response data for the well-characterized KOR agonist U50,488H in common rodent pain models. This can serve as a starting point for designing your own dose-response studies with this compound.
Table 1: Representative Dose-Response of U50,488H in Rodent Pain Models
| Pain Model | Species/Strain | Behavioral Assay | Effective Dose Range (mg/kg, s.c.) | Reference |
| Acute Thermal Pain | Mouse (CD-1) | Tail-flick Test | 1 - 10 | [11] |
| Acute Thermal Pain | Mouse (C57BL/6) | Hot Plate Test | 5 - 20 | [12] |
| Neuropathic Pain (CCI) | Rat | Mechanical Allodynia (von Frey) | 1 - 10 | [9][10] |
| Inflammatory Pain (CFA) | Rat | Thermal Hyperalgesia | 3 - 10 | [2] |
Note: This table is for illustrative purposes. The optimal dose range for this compound must be determined empirically in your specific experimental setup.
Experimental Protocols
Below are detailed methodologies for two key experiments commonly used to assess the analgesic effects of KOR agonists. These should be adapted for your specific research questions and institutional guidelines.
Protocol 1: Hot Plate Test for Thermal Nociception
-
Apparatus: A commercially available hot plate apparatus with a temperature controller and a clear acrylic cylinder to confine the animal.
-
Animals: Use age- and weight-matched rodents. House them in a controlled environment.
-
Acclimatization: For 3 days prior to testing, bring the animals to the testing room and handle them for 5-10 minutes each day.
-
Habituation: On the test day, allow the animals to acclimate to the testing room for at least 60 minutes.
-
Procedure: a. Set the hot plate temperature to a constant, non-injurious temperature (e.g., 52 ± 0.5°C). b. Gently place the animal on the hot plate within the acrylic cylinder and start a timer. c. Observe the animal for nocifensive behaviors, such as paw licking, shaking, or jumping. d. Stop the timer at the first sign of a defined nocifensive response and record the latency. e. Immediately remove the animal from the hot plate to prevent tissue damage. f. Set a cut-off time (e.g., 45 seconds) to prevent injury to animals that do not respond.
-
Drug Administration: Administer this compound or vehicle at the appropriate time before the test, based on its expected pharmacokinetic profile.
-
Data Analysis: Compare the latency to respond between the this compound-treated and vehicle-treated groups.
Protocol 2: Von Frey Test for Mechanical Allodynia
-
Apparatus: A set of calibrated von Frey filaments and an elevated wire mesh platform with individual testing chambers.
-
Animals: Use animals appropriate for the pain model being studied (e.g., after nerve injury for neuropathic pain).
-
Acclimatization and Habituation: a. Acclimatize the animals to the testing room for at least 2 days prior to the experiment. b. On the test day, place the animals in the testing chambers on the wire mesh platform for at least 60 minutes to allow them to cease exploratory behavior.
-
Procedure (Up-Down Method): a. Begin with a filament in the middle of the expected response range (e.g., 2.0 g). b. Apply the filament perpendicularly to the plantar surface of the hind paw until it just buckles, and hold for 3-5 seconds. c. A positive response is a sharp withdrawal, flinching, or licking of the paw. d. If there is a positive response, the next filament tested is weaker. If there is no response, the next filament is stronger. e. Continue this pattern until a sequence of six responses around the 50% withdrawal threshold is obtained.
-
Drug Administration: Administer this compound or vehicle at a predetermined time before testing.
-
Data Analysis: Calculate the 50% paw withdrawal threshold using the formula described by Dixon (1980) or available online calculators. Compare the thresholds between treatment groups.
Mandatory Visualizations
Caption: KOR Signaling Pathways.
Caption: Generalized Experimental Workflow.
References
- 1. Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Biased Analogues of the Kappa Opioid Receptor Agonist, U50,488, in Preclinical Models of Pain and Side Effects [mdpi.com]
- 3. Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria | Semantic Scholar [semanticscholar.org]
- 4. Biased Kappa Opioid Agonists as Non-addictive Analgesics - Thomas Martin [grantome.com]
- 5. Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. The G protein-biased κ-opioid receptor agonist RB-64 is analgesic with a unique spectrum of activities in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. The κ-Opioid Receptor Agonist U50488H Ameliorates Neuropathic Pain Through the Ca2+/CaMKII/CREB Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (-)-Pentazocine analgesia in mice: interactions with a sigma receptor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Supraspinal kappa-opioid receptors: new therapeutic strategies for pain, pruritus, and negative emotions - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the purification of benzomorphan derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of benzomorphan derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying benzomorphan derivatives?
The purification of benzomorphan derivatives can be complex due to several factors. Key challenges include the presence of closely related structural isomers and diastereomers that arise during synthesis, making separation difficult.[1] Additionally, some intermediates in benzomorphan synthesis are used in subsequent steps without purification, which can lead to a complex mixture in the final crude product.[2] The stability of the molecule is also a concern; for instance, dezocine is susceptible to photodegradation, leading to the formation of impurities that require careful control and removal.[3]
Q2: What are the most common types of impurities found in crude benzomorphan products?
Common impurities can be broadly categorized as:
-
Process-Related Impurities: These include unreacted starting materials, reagents, and byproducts from side reactions. For example, in the synthesis of pentazocine, mixtures of intermediates may be carried forward, leading to related compounds in the final product.[2]
-
Degradation Products: Benzomorphan derivatives can degrade under certain conditions. Dezocine, for example, can form photodegradation products when exposed to light, especially UV light.[3]
-
Stereoisomers: The synthesis of benzomorphan derivatives often creates multiple chiral centers, resulting in diastereomers which can be challenging to separate.[1]
Q3: How do I select the appropriate purification technique for my benzomorphan derivative?
The choice of purification technique depends on the scale of the purification, the nature of the impurities, and the physicochemical properties of the target compound.
-
Column Chromatography: This is a versatile technique for separating a wide range of impurities, including diastereomers.[1] It is suitable for both small and large-scale purification.
-
Recrystallization: This is an effective method for purifying solid compounds to a high degree, particularly for removing minor impurities from a final product to achieve high purity (e.g., >99.9%).[4][5] It relies on the differential solubility of the compound and its impurities in a specific solvent or solvent system.[5]
-
Preparative HPLC: For very difficult separations or when very high purity is required on a smaller scale, preparative High-Performance Liquid Chromatography (HPLC) can be employed.
Q4: How can I analyze the purity of my final benzomorphan product?
A combination of analytical techniques is often used to assess purity.
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for purity analysis.[3][6] Using a UV or photodiode array (PDA) detector is effective if the molecule has a suitable chromophore.[7] For compounds without a strong chromophore, detectors like Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable derivatives.[6][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify and quantify impurities by comparing the integrals of signals from the main compound to those of the impurities.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides information on both the purity and the molecular weight of the components in a sample, aiding in impurity identification.[8][9]
Troubleshooting Guides
Column Chromatography
Column chromatography is a primary tool for purifying benzomorphan derivatives, especially for separating stereoisomers.[1]
| Problem | Potential Cause | Troubleshooting Solution |
| Poor Separation of Spots (Low Resolution) | Incorrect mobile phase polarity. | Optimize the solvent system using Thin Layer Chromatography (TLC) first. Test different solvent ratios and combinations. A common mobile phase for benzomorphan derivatives is a mixture of ethyl acetate, methanol, and ammonia.[1] |
| Column overloading. | Reduce the amount of crude material loaded onto the column relative to the amount of stationary phase. | |
| Compound is Insoluble in Mobile Phase / "Crashes" on Column | The chosen mobile phase is too non-polar for the compound. | Add a small amount of a more polar "strong" solvent (e.g., methanol, dichloromethane) to the crude material before loading to ensure it is fully dissolved. Load the dissolved sample onto the column, allowing the solvent to evaporate before starting the elution. |
| Streaking or Tailing of Bands | Sample is too acidic or basic, leading to interactions with the silica gel. | Add a small amount of a modifier to the mobile phase. For basic compounds like benzomorphans, adding a small percentage of triethylamine or ammonia can improve peak shape.[1] |
| The compound is degrading on the silica gel. | Minimize the time the compound spends on the column by using a slightly more polar solvent system to speed up elution or switch to a less acidic stationary phase like alumina. |
Recrystallization
Recrystallization is a powerful technique for achieving high purity of solid benzomorphan derivatives.[4]
| Problem | Potential Cause | Troubleshooting Solution |
| No Crystals Form Upon Cooling | The solution is not supersaturated (too much solvent was used). | Boil off some of the solvent to concentrate the solution and try cooling again.[5] |
| The compound is too soluble in the chosen solvent, even at low temperatures. | If possible, place the solution in an ice bath or freezer to further reduce solubility. If crystals still do not form, a different solvent or a solvent pair may be necessary.[5] | |
| Oiling Out (Compound separates as a liquid instead of solid) | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling point solvent. |
| The solution is cooling too rapidly. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[5] | |
| Low Recovery of Material | The compound has significant solubility in the cold solvent. | Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration. Use a minimal amount of ice-cold solvent to wash the crystals. A second crop of crystals may be obtained by concentrating the mother liquor.[5] |
| Poor Purity After Recrystallization | Impurities co-crystallized with the product. | The cooling process may have been too fast, trapping impurities. Ensure slow cooling.[5] A second recrystallization may be necessary. |
Experimental Protocols
Protocol 1: General Flash Column Chromatography
This protocol is a general guideline for the purification of a crude benzomorphan derivative.
-
TLC Analysis: Develop a suitable mobile phase using TLC. A good system will give the desired compound an Rf value of ~0.3 and separate it from major impurities. A typical system for benzomorphans might involve ethyl acetate/methanol/ammonia.[1]
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent (e.g., dichloromethane). If insoluble impurities are present, filter them off.
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, maintaining a constant flow rate. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
Protocol 2: Recrystallization of a Benzomorphan Salt
This protocol describes a typical recrystallization procedure.
-
Solvent Selection: Choose a solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[5] Common solvents for organic salts include ethanol, methanol, or acetone/water mixtures.[1][5]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.[5]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[5]
-
Collection: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 3: Purity Analysis by HPLC
This protocol outlines a general method for assessing the purity of the final product.
-
Sample Preparation: Prepare a stock solution of the purified benzomorphan derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
HPLC System:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid) is often effective.[9]
-
Detector: A UV detector set at a wavelength where the compound absorbs (e.g., 200-400 nm range), or a PDA detector to scan multiple wavelengths.[7]
-
-
Injection: Inject a small volume (e.g., 10 µL) of the sample solution into the HPLC system.[9]
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.
Visualized Workflows
Caption: General workflow for the purification of benzomorphan derivatives.
Caption: Troubleshooting guide for column chromatography separation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. CN112679363A - Method for preparing pentazocine intermediate - Google Patents [patents.google.com]
- 3. Influence of Light Irradiation on the Degradation of Dezocine in Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. How do you perform purity analysis? - Chromatography Forum [chromforum.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. journals.plos.org [journals.plos.org]
Technical Support Center: Optimizing Injection Vehicles for Poorly Soluble Opioid Compounds
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting common issues encountered when formulating poorly soluble opioid compounds for parenteral administration.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for solubilizing a poorly soluble opioid for an injectable formulation?
A1: The primary strategies involve increasing the aqueous solubility of the opioid through various formulation approaches. The choice of strategy depends on the physicochemical properties of the opioid (e.g., lipophilicity, pKa, melting point) and the desired characteristics of the final product (e.g., route of administration, desired release profile). Key strategies include:
-
Co-solvents: Utilizing water-miscible organic solvents such as ethanol, propylene glycol (PG), and polyethylene glycols (PEGs) to increase the solubility of the drug.[1][2]
-
pH Adjustment: For opioids with ionizable groups, adjusting the pH of the formulation can significantly increase solubility. For instance, forming a salt of a basic opioid by lowering the pH can enhance its aqueous solubility.[3][4]
-
Surfactants: Using surfactants to form micelles that can encapsulate the hydrophobic opioid molecules, thereby increasing their apparent solubility in the aqueous vehicle.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, including opioids, effectively increasing their solubility and stability.[5]
-
Lipid-Based Formulations: This includes lipid solutions, emulsions, and liposomes. These formulations are particularly useful for highly lipophilic opioids, as they can keep the compound in a solubilized state.[6]
Q2: How do I select the most appropriate solubilization technique for my opioid compound?
A2: A systematic approach is recommended for selecting the most appropriate solubilization technique. The following workflow can guide your decision-making process:
References
- 1. asiapharmaceutics.info [asiapharmaceutics.info]
- 2. Predicting the efficacy of opioid sequestration by intravenous lipid emulsion using biologically relevant in vitro models of drug distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. oncolink.org [oncolink.org]
Stability testing of Volazocine in different experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of Volazocine in various experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when assessing the stability of this compound in a new buffer system?
A1: The most critical factors include the pH of the buffer, its composition, the storage temperature, and exposure to light.[1][2] The chemical properties of this compound may be sensitive to pH, leading to hydrolysis or other degradation pathways. Buffer components can also interact with the drug molecule.[2] Temperature can accelerate degradation kinetics, while light can induce photolytic degradation.[2][3] Therefore, a systematic evaluation of these parameters is essential.
Q2: Which analytical methods are suitable for quantifying this compound and its degradation products?
A2: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is a highly suitable method for quantifying this compound and separating its degradation products.[4][5][6] Spectrophotometric methods can also be employed for initial assessments.[6][7] The chosen method should be validated to ensure it is stability-indicating, meaning it can accurately measure the decrease in the active drug concentration and the increase in degradation products.[8]
Q3: How should I design a forced degradation study for this compound?
A3: A forced degradation study, also known as stress testing, is crucial for identifying potential degradation pathways and developing a stability-indicating analytical method.[9][10][11] The study should expose this compound to conditions more severe than accelerated stability testing, including acidic, basic, oxidative, thermal, and photolytic stress.[9][10][12]
Q4: What are some common buffers used in pharmaceutical formulations that I can consider for this compound?
A4: Common pharmaceutical buffers include phosphate, citrate, and acetate buffers.[13][14][15] The choice of buffer will depend on the desired pH and the compatibility with this compound.[1][14] It is important to select a buffer system that maintains a stable pH throughout the experiment.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent stability results between experiments. | - Variation in buffer preparation (pH, concentration).- Inconsistent storage conditions (temperature, light exposure).- Issues with the analytical method. | - Standardize the buffer preparation protocol.- Use a calibrated pH meter.- Monitor and control storage conditions accurately.- Validate the analytical method for reproducibility. |
| Precipitation of this compound in the buffer. | - Poor solubility of this compound at the tested pH.- Interaction with buffer components.- Supersaturation of the solution. | - Determine the solubility of this compound at different pH values.- Select a buffer system where this compound is more soluble.- Consider using a co-solvent if appropriate for the experimental design. |
| Unexpectedly rapid degradation of this compound. | - The chosen buffer pH is outside the stable range for this compound.- Presence of catalytic impurities in the buffer.- Oxidative degradation. | - Perform a pH-rate profile study to identify the optimal pH range for stability.- Use high-purity buffer components.- Consider adding an antioxidant if oxidative degradation is suspected and compatible with the experiment. |
| Appearance of unknown peaks in the chromatogram. | - Formation of degradation products.- Interaction with container closure system.- Contamination of the sample. | - Conduct a forced degradation study to identify potential degradation products.- Perform extractable and leachable studies on the container.- Ensure proper sample handling and clean instrumentation. |
Data Summary: Hypothetical Stability of this compound
The following tables present hypothetical data for the stability of this compound in different experimental buffers. These are for illustrative purposes to guide researchers in their data presentation.
Table 1: Stability of this compound (1 mg/mL) in Various Buffers at 25°C
| Buffer System | pH | Initial Assay (%) | Assay after 24 hours (%) | Assay after 72 hours (%) |
| 0.1 M Acetate Buffer | 4.5 | 100.0 | 99.5 | 98.8 |
| 0.1 M Phosphate Buffer | 6.0 | 100.0 | 98.2 | 95.1 |
| 0.1 M Phosphate Buffer | 7.4 | 100.0 | 92.5 | 85.3 |
| 0.1 M Borate Buffer | 8.5 | 100.0 | 85.1 | 72.4 |
Table 2: Effect of Temperature on this compound Stability in 0.1 M Phosphate Buffer (pH 7.4)
| Temperature | Initial Assay (%) | Assay after 24 hours (%) | Assay after 72 hours (%) |
| 4°C | 100.0 | 99.8 | 99.2 |
| 25°C | 100.0 | 92.5 | 85.3 |
| 40°C | 100.0 | 81.3 | 65.7 |
Experimental Protocols
Protocol 1: Preparation of Buffer Solutions
This protocol describes the preparation of common buffers for stability studies.
-
Materials:
-
Sodium Acetate Trihydrate
-
Glacial Acetic Acid
-
Monobasic Sodium Phosphate
-
Dibasic Sodium Phosphate
-
Boric Acid
-
Sodium Borate
-
Deionized water
-
Calibrated pH meter
-
-
Procedure for 0.1 M Acetate Buffer (pH 4.5):
-
Dissolve the appropriate amount of sodium acetate trihydrate in deionized water.
-
Adjust the pH to 4.5 using glacial acetic acid.
-
Bring the final volume to the desired amount with deionized water.
-
-
Procedure for 0.1 M Phosphate Buffer (pH 6.0 and 7.4):
-
Prepare separate stock solutions of 0.1 M monobasic sodium phosphate and 0.1 M dibasic sodium phosphate.
-
Mix the two solutions in appropriate ratios to achieve the target pH (e.g., for pH 7.4, a common ratio is approximately 19:81 of monobasic to dibasic solution).
-
Verify the final pH with a calibrated pH meter and adjust if necessary.
-
-
Procedure for 0.1 M Borate Buffer (pH 8.5):
-
Dissolve boric acid and sodium borate in deionized water.
-
Adjust the pH to 8.5 as needed.
-
Bring to the final volume with deionized water.
-
Protocol 2: this compound Stability Testing
This protocol outlines the general procedure for assessing the stability of this compound in a selected buffer.
-
Materials:
-
This compound reference standard
-
Prepared buffer solution
-
Volumetric flasks and pipettes
-
HPLC system with a suitable column (e.g., C18)
-
Incubators or water baths for temperature control
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Dilute the stock solution with the desired experimental buffer to the final target concentration (e.g., 1 mg/mL).
-
Divide the solution into several aliquots in appropriate containers.
-
Store the aliquots under the desired experimental conditions (e.g., specific temperature and light conditions).
-
At predetermined time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot.
-
Analyze the sample immediately using a validated stability-indicating HPLC method to determine the concentration of this compound remaining.
-
Calculate the percentage of this compound remaining relative to the initial concentration.
-
Visualizations
Caption: Experimental workflow for this compound stability testing.
Caption: Potential degradation pathways of this compound under stress conditions.
References
- 1. Preparation of buffers, Stability of Buffers - Pharmacy Infoline [pharmacyinfoline.com]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. Light effect on the stability of β-lapachone in solution: pathways and kinetics of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability Indicating Method Development, Validation and Forced Degradation Study for Vilazodone Hydrochloride API – Oriental Journal of Chemistry [orientjchem.org]
- 5. Analytical methods for the determination of xylazine in pharmaceutical, clinical and forensic matrices - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uvadoc.uva.es [uvadoc.uva.es]
- 7. researchgate.net [researchgate.net]
- 8. qualityhub.com [qualityhub.com]
- 9. medcraveonline.com [medcraveonline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biomedres.us [biomedres.us]
- 12. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 13. Pharmaceutical Buffers [chemical-sales.com]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Analgesic Potency of Volazocine and Pentazocine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analgesic properties of two benzomorphan-derived opioids: Volazocine and Pentazocine. While both compounds share a common chemical scaffold, available data on their analgesic efficacy and receptor pharmacology differ significantly, presenting a challenge for direct comparison. This document summarizes the existing experimental data for Pentazocine and contextualizes the limited information available for this compound.
Introduction
This compound is a benzomorphan opioid analgesic that was synthesized but never commercially marketed.[1] Consequently, detailed public-domain data on its analgesic potency and receptor binding profile are scarce. In contrast, Pentazocine is a well-characterized mixed agonist-antagonist opioid analgesic that has been used clinically for moderate to severe pain.[2] It primarily acts as an agonist at the kappa-opioid receptor (KOR) and a weak antagonist or partial agonist at the mu-opioid receptor (MOR).[2][3]
Quantitative Comparison of Analgesic Potency
Due to the limited availability of data for this compound, a direct quantitative comparison of analgesic potency with Pentazocine is not feasible at this time. The following table summarizes the available experimental data for Pentazocine's analgesic potency in various preclinical models.
| Compound | Test | Animal Model | Route of Administration | ED₅₀ (mg/kg) [95% CI] |
| Pentazocine | Tail-Immersion Test | Rat | Subcutaneous (s.c.) | 13.0 [5.4-31.5][4] |
| Pentazocine | Scald-Pain Test | Rat | Subcutaneous (s.c.) | 11.0 [4.5-26.6][4] |
| (-)-Pentazocine | Acetic Acid Writhing Test | Mouse | Subcutaneous (s.c.) | Data indicates significant antinociception at 10 mg/kg[5] |
Note: ED₅₀ (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population. Lower ED₅₀ values indicate higher potency.
Experimental Protocols
Tail-Immersion Test
The tail-immersion test is a common method to assess thermal pain sensitivity in rodents.
Objective: To measure the latency of an animal to withdraw its tail from a noxious thermal stimulus (hot water).
Procedure:
-
The animal, typically a rat or mouse, is gently restrained.
-
The distal portion of the animal's tail is immersed in a water bath maintained at a constant temperature (e.g., 47°C).[4]
-
The latency to the first sign of a painful reaction, usually a sharp flick or withdrawal of the tail, is recorded.
-
A cut-off time is established to prevent tissue damage.
-
The test drug or vehicle is administered, and the tail-flick latency is measured at predetermined time points post-administration. An increase in latency indicates an analgesic effect.
Acetic Acid-Induced Writhing Test
The writhing test is a chemical method used to evaluate visceral pain and the efficacy of analgesics.[6]
Objective: To quantify the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of an irritant, such as acetic acid.
Procedure:
-
Mice are administered the test compound or vehicle.
-
After a set pre-treatment time, a dilute solution of acetic acid (e.g., 0.6% v/v) is injected intraperitoneally.[5]
-
The animals are then placed in an observation chamber.
-
The number of writhes, characterized by a stretching of the abdomen and extension of the hind limbs, is counted for a specific period (e.g., 15 minutes).[5]
-
A reduction in the number of writhes in the drug-treated group compared to the control group indicates analgesia.
Signaling Pathways
The analgesic effects of Pentazocine are primarily mediated through its interaction with kappa and mu-opioid receptors, which are G-protein coupled receptors (GPCRs).
Caption: Signaling pathway of Pentazocine at opioid receptors.
Experimental Workflow
The following diagram illustrates a general workflow for assessing the analgesic potency of a compound in preclinical models.
Caption: General workflow for preclinical analgesic testing.
Conclusion
Pentazocine is a well-documented analgesic with a complex pharmacological profile, exhibiting agonism at kappa-opioid receptors and weak antagonism or partial agonism at mu-opioid receptors.[2][3] Its analgesic potency has been quantified in various preclinical models. In contrast, this compound remains a pharmacologically obscure compound. As a benzomorphan derivative, it is structurally related to Pentazocine and other opioids, suggesting a potential for analgesic activity.[1] However, the absence of published in vivo or in vitro data precludes any definitive comparison of its analgesic potency to that of Pentazocine. Further research is required to elucidate the pharmacological profile and analgesic efficacy of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pentazocine - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Antinociceptive effect of the combination of pentazocine with morphine in the tail-immersion and scald-pain tests in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Volazocine and Cyclazocine Receptor Binding Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the receptor binding profiles of two benzomorphan derivatives, Volazocine and Cyclazocine. Both compounds are recognized for their complex pharmacology, interacting with multiple opioid and non-opioid receptors. Understanding their distinct binding affinities is crucial for elucidating their mechanisms of action and guiding the development of novel therapeutics. This document summarizes quantitative binding data, details the experimental protocols used for their determination, and visualizes the associated signaling pathways.
Executive Summary
Cyclazocine is a well-characterized benzomorphan with mixed opioid agonist-antagonist properties and significant affinity for sigma receptors. This compound, a structurally related compound, is less extensively characterized in the public domain. This comparison leverages data on 8-carboxamidocyclazocine (8-CAC), a close derivative of this compound, to infer its likely binding profile. The available data suggests that both compounds exhibit complex interactions with mu (µ), kappa (κ), and delta (δ) opioid receptors, as well as sigma (σ) receptors. While their opioid receptor affinities are comparable, their functional activities and sigma receptor interactions may contribute to their distinct pharmacological effects.
Receptor Binding Affinity
The binding affinities of this compound (as inferred from its derivative 8-carboxamidocyclazocine) and Cyclazocine for various receptors are summarized in the table below. The data are presented as inhibition constants (Ki), which represent the concentration of the drug that displaces 50% of a specific radioligand from its receptor. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | This compound (inferred from 8-CAC) Ki (nM) | Cyclazocine Ki (nM) |
| Opioid Receptors | ||
| Mu (µ) | ~0.31[1] | (-)-α-cyclazocine: 0.48 |
| Kappa (κ) | ~0.06[1] | Data suggests high affinity[2][3] |
| Delta (δ) | ~5.2[1] | Low affinity[4] |
| Sigma Receptors | ||
| Sigma-1 (σ₁) | Data not available | High affinity[2][3] |
| Sigma-2 (σ₂) | Data not available | Data not available |
Note: The binding affinities for 8-carboxamidocyclazocine (8-CAC) are reported to be within a 2-fold range of those for Cyclazocine at the µ, δ, and κ opioid receptors[1]. The data for Cyclazocine may vary between different isomers and experimental conditions.
Experimental Protocols
The determination of receptor binding affinities for compounds like this compound and Cyclazocine is predominantly carried out using radioligand binding assays.
Radioligand Binding Assay: A Detailed Methodology
Radioligand binding assays are a robust and sensitive method for quantifying the interaction between a ligand and a receptor. These assays typically involve the competition between an unlabeled test compound (e.g., this compound or Cyclazocine) and a radiolabeled ligand with known high affinity and specificity for the target receptor.
1. Materials and Reagents:
-
Receptor Source: Homogenates of specific brain regions (e.g., guinea pig brain membranes for opioid receptors) or cell lines expressing the recombinant human receptor of interest.
-
Radioligands: Tritiated ([³H]) or iodinated ([¹²⁵I]) ligands specific for each receptor subtype. Examples include:
-
µ-opioid receptor: [³H]-DAMGO
-
κ-opioid receptor: [³H]-U69,593
-
δ-opioid receptor: [³H]-Naltrindole
-
Sigma-1 receptor: --INVALID-LINK---Pentazocine
-
-
Test Compounds: this compound and Cyclazocine dissolved in an appropriate solvent.
-
Binding Buffer: Typically a Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing cofactors like MgCl₂.
-
Wash Buffer: Ice-cold binding buffer.
-
Scintillation Cocktail: A liquid that emits light when exposed to radioactive decay.
-
Glass Fiber Filters: To separate bound from free radioligand.
-
Filtration Apparatus: A cell harvester or vacuum filtration manifold.
-
Liquid Scintillation Counter: To measure radioactivity.
2. Experimental Procedure:
-
Membrane Preparation: The receptor source tissue is homogenized in a cold buffer and centrifuged to isolate the cell membranes containing the receptors. The final membrane pellet is resuspended in the binding buffer.
-
Assay Setup: The assay is typically performed in 96-well plates.
-
Total Binding: Wells containing the membrane preparation and the radioligand.
-
Non-specific Binding: Wells containing the membrane preparation, the radioligand, and a high concentration of a non-labeled "cold" ligand to saturate all specific binding sites.
-
Competition Binding: Wells containing the membrane preparation, the radioligand, and varying concentrations of the test compound (this compound or Cyclazocine).
-
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
3. Data Analysis:
-
Specific Binding: Calculated by subtracting the non-specific binding from the total binding.
-
IC₅₀ Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
Ki Calculation: The IC₅₀ value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways
Upon binding, this compound and Cyclazocine can initiate distinct intracellular signaling cascades depending on the receptor subtype they activate.
Opioid Receptor Signaling
Both µ and κ opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory Gαi/o proteins. Activation of these receptors leads to a cascade of intracellular events aimed at reducing neuronal excitability.
References
- 1. Synthesis and characterization of [125I]3'-(-)-iodopentazocine, a selective sigma 1 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The psychotomimetic effects of opiates and the sigma receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human psychopharmacology of ketocyclazocine as compared with cyclazocine, morphine and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. usiena-air.unisi.it [usiena-air.unisi.it]
Validating the analgesic effect of Volazocine against a known kappa opioid agonist
Comparative Analgesic Efficacy: Volazocine and the Kappa Opioid Agonist U-50,488
An Examination of Two Distinct Mechanistic Approaches to Analgesia
This guide provides a comparative analysis of the analgesic properties of this compound and the well-characterized selective kappa opioid receptor (KOR) agonist, U-50,488. While both compounds are investigated for their potential in pain management, they achieve their effects through fundamentally different mechanisms of action. This document aims to clarify their pharmacological profiles, present available preclinical data, and detail the experimental methodologies used to evaluate their efficacy.
Initial research into this compound (also known as VVZ-149) has identified its primary mechanism as a dual antagonist of the glycine transporter 2 (GlyT2) and the serotonin 2A receptor (5HT2A)[1]. This contrasts with U-50,488, which exerts its analgesic effects through the activation of the kappa opioid receptor, a G protein-coupled receptor (GPCR) involved in endogenous pain modulation pathways[2][3]. This guide will, therefore, compare the analgesic outcomes of these two compounds, highlighting their distinct contributions to the field of non-addictive pain therapeutics.
Data Presentation: Comparative Efficacy
The following table summarizes the available quantitative data on the analgesic potency of this compound and U-50,488 from common preclinical models of pain. It is important to note that direct head-to-head comparative studies are limited, and data are compiled from various sources.
| Compound | Assay | Species | ED₅₀ (mg/kg) | Route of Administration | Efficacy Notes |
| This compound (VVZ-149) | Post-operative Pain Model | Rat | Not Specified | Not Specified | Efficacy reported to be comparable to morphine[1]. |
| Formalin-induced Pain | Rat | Not Specified | Not Specified | Efficacy reported to be comparable to morphine[1]. | |
| U-50,488 | Hot Plate Test | Mouse | 0.46 | Not Specified | Demonstrates potent, centrally-mediated analgesia[4]. |
| Acetic Acid Writhing | Mouse | 0.20 | Not Specified | Effective in models of visceral pain[4][5]. | |
| Tail-Pinch Test | Mouse | 0.26 | Not Specified | Shows spinal and supraspinal analgesic action[3][4]. |
Signaling Pathways and Mechanisms of Action
The analgesic effects of this compound and U-50,488 originate from distinct molecular targets and signaling cascades.
U-50,488: Kappa Opioid Receptor Agonism
U-50,488 is a selective agonist for the kappa opioid receptor (KOR). The KOR is a G protein-coupled receptor that, upon activation, primarily signals through the Gαi/o subunit. This initiates a cascade that inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, and modulates ion channels. This G-protein pathway is associated with the desired analgesic effects[6][7]. A secondary pathway involves the recruitment of β-arrestin, which is thought to mediate some of the undesirable side effects of KOR agonists, such as dysphoria and sedation[6][8][9].
This compound (VVZ-149): Dual Antagonism
This compound's mechanism involves the simultaneous blockade of two separate targets. By antagonizing the glycine transporter 2 (GlyT2), it increases the concentration of glycine in the synaptic cleft of the spinal cord. Glycine is an inhibitory neurotransmitter, and its enhanced activity dampens pain signal transmission to the brain. Concurrently, by blocking the serotonin 2A receptor (5HT2A), this compound reduces descending serotonergic facilitatory pain modulation from the brain and decreases nociceptor activation in the periphery[1].
Experimental Protocols
The analgesic properties of compounds like this compound and U-50,488 are typically assessed using standardized animal models of nociception.
Workflow for In Vivo Analgesic Assay The general procedure for testing a novel analgesic compound involves acclimatizing the animals, establishing a baseline pain response, administering the compound, and then measuring the response at set time points.
1. Hot Plate Test
This test is used to evaluate centrally acting analgesics by measuring the reaction time of an animal to a thermal stimulus.
-
Apparatus: A metal plate maintained at a constant temperature (typically 50-55°C), enclosed by a transparent cylinder to confine the animal[4].
-
Procedure:
-
Animals are individually placed on the heated surface.
-
The latency to a nociceptive response (e.g., licking a hind paw, jumping) is recorded[4].
-
A cut-off time (e.g., 30-60 seconds) is predetermined to prevent tissue damage.
-
A baseline latency is established before drug administration.
-
Following administration of the test compound or vehicle, the latency is measured again at specific intervals.
-
-
Endpoint: An increase in the time it takes for the animal to respond is indicative of an analgesic effect.
2. Acetic Acid-Induced Writhing Test
This model assesses peripherally and centrally acting analgesics by inducing visceral pain.
-
Apparatus: Observation chambers for individual animals.
-
Procedure:
-
Animals are pre-treated with the test compound or vehicle.
-
After a set absorption time, a dilute solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching).
-
The number of writhes is counted for a specific period (e.g., 15-30 minutes) following the injection.
-
-
Endpoint: A significant reduction in the number of writhes compared to the vehicle-treated control group indicates analgesia.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. U-50488H, a pure kappa receptor agonist with spinal analgesic loci in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways [mdpi.com]
- 7. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
- 8. KAPPA OPIOIDS PROMOTE THE PROLIFERATION OF ASTROCYTES VIA Gβγ AND β-ARRESTIN 2 DEPENDENT MAPK-MEDIATED PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Cross-Validation of In Vitro and In Vivo Results for Volazocine: A Comparative Guide
A comprehensive analysis of the benzomorphan opioid Volazocine, contextualized through in vitro and in vivo data from its structural analogs, Pentazocine and Cyclazocine.
Introduction
This compound is a benzomorphan derivative with opioid analgesic properties that was synthesized but never brought to market. Due to the limited availability of direct experimental data for this compound, this guide provides a comparative analysis of its anticipated pharmacological profile by examining the well-characterized, structurally related benzomorphan compounds: Pentazocine and Cyclazocine.[1] This guide will cross-validate in vitro findings, such as receptor binding affinity and functional activity, with in vivo analgesic effects, offering researchers a valuable comparative tool. The data presented is compiled from multiple studies to provide a comprehensive overview.
Comparative In Vitro Data
The in vitro pharmacological profiles of Pentazocine and Cyclazocine reveal distinct affinities and functional activities at the primary opioid receptors: mu (µ), delta (δ), and kappa (κ). This data is crucial for predicting the potential therapeutic effects and side-effect profiles of related compounds like this compound.
Opioid Receptor Binding Affinities (Ki)
Receptor binding assays are fundamental in determining the affinity of a ligand for its receptor. The inhibition constant (Ki) is a measure of this affinity; a lower Ki value indicates a higher binding affinity.
| Compound | µ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) |
| Pentazocine | 3.2[2] | 7.6[2] | 62[2] |
| Cyclazocine | 0.48[3] | High Affinity¹ | High Affinity¹ |
¹Specific Ki values for kappa and delta receptors for Cyclazocine were not consistently found in a single comparative study, but it is widely characterized as a potent kappa agonist and also possesses high affinity for the delta receptor.[4]
In Vitro Functional Activity
Functional assays, such as GTPγS binding and cAMP inhibition assays, provide insights into the efficacy of a compound at a receptor, determining whether it acts as an agonist, antagonist, or partial agonist. The EC50 value represents the concentration of a ligand that elicits a half-maximal response, while Emax indicates the maximum response achievable.
| Compound | Assay Type | µ-Opioid Receptor | κ-Opioid Receptor | δ-Opioid Receptor |
| Pentazocine | cAMP | EC50: 43 nM (Agonist)[2] | EC50: 40 nM (Agonist)[2] | EC50: 255 nM (Weak Agonist)[2] |
| Cyclazocine | Functional Characterization | Partial Agonist[1] | Agonist[1] | - |
Comparative In Vivo Data
In vivo studies in animal models are essential for determining the physiological effects of a compound, such as its analgesic potency. The hot plate test is a common method used to assess the analgesic properties of drugs. The ED50 value in this context is the dose of a drug that produces a therapeutic effect in 50% of the population.
Analgesic Potency (ED50) in Rodent Hot Plate Test
| Compound | Animal Model | ED50 (mg/kg) | Notes |
| Pentazocine | Rat | Dose-dependent effects observed at 49.5°C[5] | Analgesic activity was only observed at the highest dose on a 54.5°C hot plate, suggesting temperature-dependent efficacy.[5] |
| Cyclazocine | Rat | Dose-dependent effects observed at 49.5°C[5] | Similar to Pentazocine, demonstrates analgesic properties in the hot plate test.[5] |
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for opioid receptors.
Methodology:
-
Membrane Preparation: Membranes from cells expressing the opioid receptor of interest (e.g., CHO or HEK293 cells) are prepared.
-
Incubation: The cell membranes are incubated with a radiolabeled ligand (e.g., [³H]DAMGO for µ-receptors, [³H]DPDPE for δ-receptors, or [³H]U-69,593 for κ-receptors) and varying concentrations of the unlabeled test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The IC50 (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from competition binding curves. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Hot Plate Analgesia Test
Objective: To assess the analgesic efficacy of a test compound in a rodent model.
Methodology:
-
Apparatus: A hot plate apparatus consisting of a metal surface that can be maintained at a constant temperature (e.g., 49.5°C or 54.5°C) is used.
-
Acclimation: Animals (typically rats or mice) are acclimated to the testing room and the apparatus before the experiment.
-
Baseline Measurement: The baseline latency to a nociceptive response (e.g., paw licking, jumping) is recorded for each animal before drug administration. A cut-off time is set to prevent tissue damage.
-
Drug Administration: The test compound is administered to the animals (e.g., via subcutaneous or intraperitoneal injection).
-
Post-treatment Measurement: At various time points after drug administration, the latency to the nociceptive response on the hot plate is measured again.
-
Data Analysis: The analgesic effect is determined by the increase in the latency to the nociceptive response compared to the baseline. The ED50 is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
Opioid Receptor Signaling Pathway
Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they activate intracellular signaling cascades that ultimately lead to the modulation of neuronal excitability and neurotransmitter release, resulting in analgesia.
Caption: Opioid receptor activation by an agonist initiates a G-protein signaling cascade.
Experimental Workflow for In Vitro and In Vivo Cross-Validation
The following workflow illustrates the process of correlating in vitro findings with in vivo outcomes for a novel compound.
Caption: A streamlined workflow for the cross-validation of in vitro and in vivo data.
Conclusion
The cross-validation of in vitro and in vivo data for the benzomorphan opioids Pentazocine and Cyclazocine provides a framework for understanding the potential pharmacological profile of the related but less-studied compound, this compound. The in vitro binding affinities and functional activities at different opioid receptors correlate with the observed in vivo analgesic effects. Specifically, the mixed agonist/antagonist profiles seen in vitro are reflected in the dose-dependent and sometimes complex analgesic responses in animal models. This comparative approach is invaluable for drug discovery and development, allowing researchers to make more informed predictions about the therapeutic potential and possible liabilities of novel compounds within the same chemical class. Further direct experimental investigation of this compound would be necessary to definitively characterize its pharmacological properties.
References
- 1. Partial opioids. Medications for the treatment of pain and drug abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of the analgesic efficacy and potency of pentazocine by the D'Amour and Smith method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side-Effect Profiles: Volazocine and Traditional Opioids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Volazocine, a benzomorphan derivative, represents a class of opioid analgesics that, while never commercialized, offers a valuable case study in the quest for potent pain relief with an improved safety profile over traditional opioids.[1][2] This guide provides a comparative analysis of the anticipated side-effect profile of this compound, based on its pharmacological class, against that of conventional mu-opioid receptor (MOR) agonists such as morphine. The information presented herein is synthesized from preclinical and clinical studies of closely related kappa-opioid receptor (KOR) agonists and benzomorphan compounds, providing a predictive framework for understanding this compound's potential therapeutic window.
Comparative Side-Effect Profile
The side-effect profiles of this compound, as a putative kappa-opioid receptor (KOR) agonist, and traditional mu-opioid receptor (MOR) agonists are expected to differ significantly. The following table summarizes these anticipated differences based on available data for representative compounds in each class.
| Side Effect | This compound (inferred as a KOR agonist) | Traditional Opioids (e.g., Morphine) |
| Respiratory Depression | Lower risk with a potential "ceiling effect" where increased doses do not proportionally increase respiratory depression.[3][4] | Significant, dose-dependent risk, a primary cause of overdose mortality. |
| Abuse Potential & Euphoria | Low to absent; may produce dysphoria or aversion.[5] | High, due to potent euphoric effects mediated by the dopamine system. |
| Psychotomimetic Effects | Higher likelihood of hallucinations, nightmares, and delusions.[6][7] | Rare at therapeutic doses, but can occur with high doses or in sensitive individuals. |
| Sedation | Common, can be significant.[8] | Common and dose-dependent. |
| Gastrointestinal Effects | Lower incidence of severe constipation compared to MOR agonists. | High incidence of constipation, nausea, and vomiting.[9] |
| Cardiovascular Effects | May cause an increase in blood pressure and heart rate at high doses.[6] | Can cause hypotension and bradycardia. |
| Analgesic Ceiling Effect | A "ceiling effect" for analgesia has been observed with some KOR agonists.[6] | No ceiling effect for analgesia; higher doses produce stronger pain relief (and more severe side effects). |
Signaling Pathways and Mechanisms of Side Effects
The distinct side-effect profiles of this compound and traditional opioids stem from their differential engagement of opioid receptor subtypes and subsequent intracellular signaling cascades.
Caption: Differential signaling of traditional opioids and this compound.
Experimental Protocols for Side-Effect Assessment
The following are generalized experimental protocols commonly employed in preclinical and clinical settings to evaluate the side-effect profiles of opioid compounds.
Preclinical Assessment in Animal Models
1. Respiratory Depression:
-
Method: Whole-body plethysmography is used to measure respiratory parameters (frequency, tidal volume, minute ventilation) in conscious, unrestrained animals (e.g., rats, mice) following drug administration. Arterial blood gas analysis can also be performed to measure PaO2 and PaCO2 levels.
-
Experimental Workflow:
Caption: Preclinical workflow for respiratory depression assessment.
2. Abuse Liability:
-
Method: Conditioned Place Preference (CPP) or Conditioned Place Aversion (CPA) assays are used to assess the rewarding or aversive properties of a drug. In this paradigm, animals are conditioned to associate a specific environment with the drug's effects.
-
Experimental Protocol: The test involves three phases:
-
Pre-conditioning (Baseline): The animal is allowed to freely explore a two-chambered apparatus, and the time spent in each chamber is recorded.
-
Conditioning: Over several days, the animal receives the test drug and is confined to one chamber, and a vehicle control and is confined to the other chamber on alternate days.
-
Post-conditioning (Test): The animal is again allowed to freely explore both chambers in a drug-free state. An increase in time spent in the drug-paired chamber indicates a rewarding effect (CPP), while a decrease suggests an aversive effect (CPA).
-
3. Psychotomimetic Effects:
-
Method: Prepulse inhibition (PPI) of the acoustic startle reflex is a measure of sensorimotor gating that is disrupted by psychotomimetic drugs.[10][11]
-
Experimental Protocol:
-
The animal is placed in a startle chamber.
-
A series of trials are conducted where a loud acoustic stimulus (pulse) that elicits a startle response is presented alone or preceded by a weaker, non-startling stimulus (prepulse).
-
The degree to which the prepulse inhibits the startle response to the pulse is measured. A reduction in PPI after drug administration suggests psychotomimetic-like effects.
-
Clinical Assessment in Humans
1. Subjective Effects:
-
Method: Standardized questionnaires, such as the Addiction Research Center Inventory (ARCI) and visual analog scales (VAS), are used to assess subjective experiences like euphoria, dysphoria, sedation, and hallucinatory effects.[7][12]
-
Experimental Protocol:
-
Healthy volunteers or patients are administered the test drug or a placebo in a double-blind, randomized manner.
-
At specified time points, participants complete the questionnaires to rate their subjective feelings.
-
Data is analyzed to compare the subjective effects of the test drug to a standard opioid (e.g., morphine) and placebo.
-
2. Respiratory Depression:
-
Method: The ventilatory response to hypercapnia (increased CO2) is a sensitive measure of respiratory depression.
-
Experimental Protocol:
-
Participants breathe a gas mixture with a progressively increasing concentration of CO2.
-
Ventilation is measured as a function of end-tidal CO2.
-
A shift of the CO2 response curve to the right after drug administration indicates respiratory depression.
-
Conclusion
While specific experimental data for this compound is unavailable due to its non-marketed status, a comparative analysis based on its classification as a benzomorphan and a putative kappa-opioid receptor agonist provides valuable insights for drug development professionals. The anticipated side-effect profile of this compound suggests a potential for reduced abuse liability and a lower risk of severe respiratory depression compared to traditional mu-opioid receptor agonists. However, the increased likelihood of psychotomimetic effects and sedation remains a significant consideration. Further investigation into biased agonism and peripherally restricted KOR agonists may offer pathways to harness the analgesic potential of this class of compounds while minimizing their undesirable central nervous system side effects.[13][14]
References
- 1. Non-opioid psychotomimetic-like discriminative stimulus properties of N-allylnormetazocine (SKF 10,047) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Ceiling effect for respiratory depression by nalbuphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Human psychopharmacology of ketocyclazocine as compared with cyclazocine, morphine and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Comparing the subjective, psychomotor and physiological effects of intravenous pentazocine and morphine in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Effects of the psychotomimetic benzomorphan N-allylnormetazocine (SKF 10,047) on prepulse inhibition of startle in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of the psychotomimetic benzomorphan N-allylnormetazocine (SKF 10,047) on prepulse inhibition of startle in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative evaluation of morphine, pentazocine and ciramadol in postaddicts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Design of κ-Opioid Receptor Agonists for the Development of Potential Treatments of Pain with Reduced Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
Volazocine's Potential in Morphine Tolerance: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of volazocine's potential efficacy in morphine-tolerant animal models. Due to a lack of direct experimental data on this compound in this specific context, this guide draws upon data from related benzomorphan compounds and contrasts them with established opioid therapies, namely morphine and buprenorphine.
This compound, a benzomorphan derivative, is of interest for its potential to provide analgesia with a reduced tolerance liability compared to traditional mu-opioid receptor agonists like morphine. Benzomorphans are a class of opioid compounds that share a common chemical structure and often exhibit mixed agonist-antagonist properties at different opioid receptors. Some benzomorphan derivatives, such as pentazocine, are known to be potent analgesics. The development of tolerance to the analgesic effects of morphine remains a significant clinical challenge, driving the search for alternative pain management strategies.
Comparative Efficacy in Animal Models of Pain
| Compound | Animal Model | Pain Assay | Efficacy Metric (e.g., MED, %MPE) | Reference |
| Morphine | Rat (Sprague-Dawley, F344) | Hot Plate, Inflammatory Hyperalgesia (CFA) | MED = 3.0 mg/kg | [1] |
| Rat (WKY) | Hot Plate, Inflammatory Hyperalgesia (CFA) | MED = 6.0 mg/kg | [1] | |
| Rat (Wistar) | Tail-flick | Significant reduction in nociceptive threshold | [2] | |
| Buprenorphine | Mouse (C57BL/6J) | Incisional Pain | Effective attenuation of mechanical hypersensitivity at 3.25 mg/kg | [3] |
| Rat (Sprague-Dawley) | Postoperative Pain | Analgesia for 48-72h at 0.3-1.2 mg/kg | [3] | |
| This compound (Inferred) | - | - | - | - |
MED: Minimum Effective Dose; %MPE: Maximum Possible Effect; CFA: Complete Freund's Adjuvant. Data for this compound is not available and is denoted as inferred.
Experimental Protocols
Induction of Morphine Tolerance
A common method to induce morphine tolerance in rodents involves repeated administration of morphine.
Protocol: Repeated Morphine Injections in Rats
-
Animals: Male Wistar rats (250 ± 20 g) are used.[2]
-
Drug Administration: Morphine (10 mg/kg) is injected subcutaneously twice a day for 7 consecutive days.[2]
-
Assessment of Tolerance: The analgesic effect is measured using the tail-flick test before and after morphine administration on each day. A significant decrease in the analgesic response to a challenge dose of morphine over time indicates the development of tolerance.[2]
Nociceptive Assays
Tail-Flick Test:
-
The rat's tail is exposed to a radiant heat source.
-
The latency to flick the tail away from the heat is measured.
-
An increase in tail-flick latency indicates an analgesic effect.
Hot Plate Test:
-
The animal is placed on a heated surface maintained at a constant temperature (e.g., 55°C).
-
The latency to a nociceptive response (e.g., licking a paw, jumping) is recorded.
-
A longer latency suggests an analgesic effect.
Signaling Pathways and Mechanism of Action
Opioid analgesics exert their effects by binding to opioid receptors, which are G-protein coupled receptors (GPCRs). Morphine is a strong agonist at the mu-opioid receptor (MOR). Chronic activation of MORs leads to adaptive changes within the neuron, contributing to tolerance. These changes can include receptor desensitization, downregulation, and alterations in downstream signaling cascades.
This compound is presumed to act primarily as a kappa-opioid receptor (KOR) agonist. KOR activation also leads to analgesia, but the downstream signaling pathways and the propensity to induce tolerance may differ from those of MOR agonists. Some evidence suggests that KOR agonists may have a lower liability for developing tolerance.
Caption: Simplified signaling pathways for Morphine (MOR) and this compound (KOR).
Experimental Workflow for Assessing Efficacy in Morphine Tolerance
The following diagram outlines a typical experimental workflow to evaluate the efficacy of a test compound, such as this compound, in an animal model of morphine tolerance.
References
- 1. The analgesic efficacy of morphine varies with rat strain and experimental pain model: implications for target validation efforts in pain drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of valsartan on morphine tolerance and dependence in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of Long-acting Parenteral Analgesics for Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Abuse Potential of Volazocine Against Other Opioids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the abuse potential of Volazocine, a kappa-opioid receptor (KOR) agonist, with that of traditional mu-opioid receptor (MOR) agonists such as morphine, oxycodone, and fentanyl. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the preclinical abuse liability profile of this compound.
Executive Summary
Opioid analgesics are critical for pain management but carry a significant risk of abuse and addiction, primarily driven by their euphoric effects mediated through the mu-opioid receptor (MOR). This compound, as a kappa-opioid receptor (KOR) agonist, presents a distinct pharmacological profile. Preclinical evidence suggests that KOR agonists generally lack the rewarding properties associated with MOR agonists and may even produce aversive, dysphoric effects, thereby indicating a potentially lower abuse liability. This guide synthesizes available preclinical data from key abuse potential assessment assays—self-administration, conditioned place preference, and drug discrimination—to benchmark this compound against commonly abused opioids.
Receptor Binding Affinity and Mechanism of Action
The abuse potential of an opioid is intrinsically linked to its interaction with opioid receptor subtypes: mu (μ), kappa (κ), and delta (δ). MOR activation is strongly associated with euphoria and reward, driving the reinforcing effects of drugs like morphine, oxycodone, and fentanyl. In contrast, KOR activation is often linked to dysphoria, aversion, and psychotomimetic effects.
This compound is a potent and selective agonist at the kappa-opioid receptor. Its primary mechanism of action involves the activation of KORs, which are G protein-coupled receptors (GPCRs).
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | Mu-Opioid Receptor (MOR) | Kappa-Opioid Receptor (KOR) | Delta-Opioid Receptor (DOR) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Morphine | ~1.17[1] | ~280 | ~270 |
| Oxycodone | ~25.87[1] | ~5,000 | >10,000 |
| Fentanyl | ~1.35[1] | ~1,500 | ~190 |
Note: Specific Ki values for this compound were not available in the searched literature. The table reflects the general understanding of its selectivity for the KOR.
Preclinical Assessment of Abuse Potential
The abuse liability of a novel compound is evaluated through a battery of preclinical behavioral assays designed to model different aspects of drug-seeking and drug-taking behavior in animals.
Self-Administration Studies
Intravenous self-administration is considered the gold standard for assessing the reinforcing effects of a drug. In this paradigm, animals learn to perform a specific action (e.g., pressing a lever) to receive a drug infusion.
Experimental Protocol: Intravenous Self-Administration in Rats
-
Surgery: Male Sprague-Dawley rats are surgically implanted with an indwelling intravenous catheter into the jugular vein, which is externalized on their back.
-
Acquisition: Rats are placed in operant conditioning chambers equipped with two levers. Responses on the "active" lever result in an intravenous infusion of the test drug, while responses on the "inactive" lever have no consequence. Sessions are typically conducted for 2 hours daily.
-
Dose-Response: Once stable responding is established, the dose of the drug delivered per infusion is varied across sessions to determine the dose-response relationship for self-administration.
-
Progressive Ratio Schedule: To assess the motivation to work for the drug, a progressive ratio schedule is implemented where the number of responses required to receive an infusion increases with each successive infusion. The "breakpoint" is the highest number of responses an animal will make for a single infusion.
Conditioned Place Preference (CPP) / Aversion (CPA)
The conditioned place preference paradigm assesses the rewarding or aversive properties of a drug by pairing its effects with a specific environment.
Experimental Protocol: Conditioned Place Preference/Aversion in Mice
-
Apparatus: A three-chamber apparatus is used, with two conditioning chambers distinguished by different visual and tactile cues, and a neutral central chamber.
-
Pre-Conditioning (Habituation): On the first day, mice are allowed to freely explore all three chambers to establish baseline preference.
-
Conditioning: Over several days, mice receive injections of the test drug and are confined to one of the conditioning chambers. On alternate days, they receive a vehicle injection and are confined to the other chamber.
-
Test: On the test day, the mice are placed in the central chamber with free access to both conditioning chambers, and the time spent in each chamber is recorded. A preference for the drug-paired chamber indicates a rewarding effect (CPP), while avoidance indicates an aversive effect (CPA).[2][3][4][5][6]
Comparative Data: Studies have shown that MOR agonists like morphine consistently produce a robust conditioned place preference.[2][3][5] Conversely, KOR agonists, are known to induce conditioned place aversion, suggesting dysphoric or aversive properties.
Drug Discrimination Studies
Drug discrimination assays determine if a novel compound produces subjective effects similar to a known drug of abuse.
Experimental Protocol: Drug Discrimination in Rats
-
Training: Rats are trained to press one of two levers after being administered a known drug of abuse (e.g., morphine) and the other lever after receiving a vehicle injection. Correct lever presses are rewarded with food.
-
Testing: Once the rats have learned to reliably discriminate between the drug and vehicle, they are administered various doses of the test compound (e.g., this compound). The lever they choose to press indicates whether they perceive the subjective effects of the test drug as being more similar to the training drug or the vehicle. Full generalization occurs when the animal predominantly presses the drug-associated lever.[7][8]
Comparative Data: In drug discrimination studies where rats are trained to discriminate morphine from saline, MOR agonists like oxycodone and fentanyl typically show full generalization to the morphine lever.[3][9] It is anticipated that a KOR agonist like this compound would not generalize to the morphine cue, and may even produce a distinct, potentially aversive, internal state.
Signaling Pathways
The distinct abuse profiles of MOR and KOR agonists stem from their differential downstream signaling cascades.
Mu-Opioid Receptor (MOR) Signaling
Activation of MORs by agonists like morphine, oxycodone, and fentanyl primarily couples to inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels. These actions in the brain's reward circuitry, particularly the ventral tegmental area (VTA) and nucleus accumbens (NAc), result in increased dopamine release, which is a key neurochemical event underlying euphoria and reinforcement. MOR activation also triggers the recruitment of β-arrestin, a protein involved in receptor desensitization, internalization, and potentially some of the adverse effects of opioids.
Kappa-Opioid Receptor (KOR) Signaling
Similar to MORs, KORs are also Gi/o-coupled GPCRs. However, their activation in the reward circuitry has opposing effects to MOR activation. KOR activation by agonists like this compound leads to a decrease in dopamine release in the nucleus accumbens. This reduction in dopaminergic activity is thought to mediate the dysphoric and aversive states associated with KOR agonists. Like MORs, KORs also recruit β-arrestin, which may contribute to the regulation of KOR signaling and its behavioral effects.
Conclusion
Based on its mechanism of action as a kappa-opioid receptor agonist, this compound is predicted to have a significantly lower abuse potential compared to traditional mu-opioid receptor agonists. The activation of KORs is associated with aversive and dysphoric effects, which are in stark contrast to the euphoria and reward mediated by MORs. While direct comparative preclinical data for this compound is limited in the public domain, the established pharmacology of KOR agonists strongly suggests that this compound would not be reinforcing in self-administration studies, would likely produce conditioned place aversion, and would not generalize to the discriminative stimulus effects of morphine. Further preclinical studies directly comparing this compound to standard MOR agonists are warranted to definitively characterize its abuse liability profile.
Experimental Workflows
References
- 1. fda.gov [fda.gov]
- 2. In Vitro and Clinical Assessments of Abuse-Deterrent Formulations for Chronic Pain [ahdbonline.com]
- 3. Antinociceptive and Discriminative Stimulus Effects of Six Novel Psychoactive Opioid Substances in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug-induced conditioned place preference and aversion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Neuronal activity of the medial prefrontal cortex, nucleus accumbens, and basolateral amygdala in conditioned taste aversion and conditioned place preference induced by different doses of morphine administrations in rats [frontiersin.org]
- 6. Quantifying conditioned place preference: a review of current analyses and a proposal for a novel approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of cyclazocine on cocaine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Further characterization of the three-choice morphine, cyclazocine and saline discrimination paradigm: opioids with agonist and antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Stability of Volazocine and its Analogs: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, understanding the metabolic stability of a drug candidate is a critical early-step in assessing its potential viability. This guide provides a comparative overview of the metabolic stability of the benzomorphan opioid analgesic, Volazocine, and its structural analogs. Due to the limited availability of public quantitative data for this compound, this guide draws upon established metabolic pathways for this compound class and incorporates available pharmacokinetic data for its close analogs to provide a comprehensive assessment.
Introduction to Metabolic Stability in Drug Development
Metabolic stability, a measure of a compound's susceptibility to biotransformation, is a key determinant of its pharmacokinetic profile.[1] A compound that is rapidly metabolized will likely have a short half-life and low oral bioavailability, requiring more frequent dosing. Conversely, a highly stable compound may accumulate in the body, potentially leading to toxicity. Early in vitro assessment of metabolic stability using systems such as liver microsomes, S9 fractions, or hepatocytes is therefore essential for selecting and optimizing drug candidates.[1]
Metabolic Pathways of this compound and its Analogs
This compound, a benzomorphan derivative, undergoes metabolism primarily in the liver. The key metabolic transformations identified for this compound and its analogs, such as Pentazocine and Cyclazocine, include Phase I and Phase II reactions.
Phase I Metabolism:
-
Hydroxylation: The addition of a hydroxyl group (-OH) to the molecule is a common metabolic route. For benzomorphans, this often occurs on the aromatic ring or other accessible positions.[2][3]
-
N-dealkylation: The removal of the N-alkyl group (in the case of this compound, the cyclopropylmethyl group) is another significant pathway.[2][4][5] This process is primarily catalyzed by cytochrome P450 (CYP) enzymes.[4]
Phase II Metabolism:
-
Glucuronidation: Following Phase I hydroxylation, the newly introduced hydroxyl groups can be conjugated with glucuronic acid.[2][6] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), significantly increases the water solubility of the compound, facilitating its excretion in the bile and urine.[2][6]
The following diagram illustrates the generalized metabolic pathways for this compound and its analogs.
Caption: Generalized metabolic pathways of this compound and its analogs.
Comparative Metabolic Stability Data
| Compound | Class | Key Metabolic Pathways | In Vivo Half-life (t½) | Data Source |
| This compound | Benzomorphan | Hydroxylation, N-dealkylation, Glucuronidation | Not available | [2] |
| Pentazocine | Benzomorphan | Primarily metabolized by the liver | 2–3 hours | [7] |
| Cyclazocine | Benzomorphan | Hydroxylation, N-dealkylation, Glucuronidation | Not available (excreted within 48h) | [2][8] |
| Ketazocine | Benzomorphan | Hydroxylation, Glucuronidation | Not available | [2] |
Note: The table above summarizes available data. The absence of quantitative values for some compounds highlights the need for further research in this area.
Based on the available information, it is anticipated that this compound would exhibit a metabolic profile characterized by moderate to rapid clearance, similar to other benzomorphan opioids like Pentazocine. The presence of multiple metabolic pathways (hydroxylation, N-dealkylation, and glucuronidation) suggests that the compound is likely to be efficiently cleared by the liver.
Experimental Protocols for Assessing Metabolic Stability
The following are detailed methodologies for key in vitro experiments used to evaluate the metabolic stability of drug candidates like this compound and its analogs.
Liver Microsomal Stability Assay
This assay is a primary screen to assess Phase I metabolic stability, predominantly mediated by cytochrome P450 enzymes.
Protocol:
-
Preparation of Incubation Mixture: A reaction mixture is prepared containing liver microsomes (from human or other species) in a phosphate buffer (e.g., pH 7.4).
-
Pre-incubation: The test compound (e.g., this compound analog) is added to the microsomal suspension and pre-incubated at 37°C.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of a NADPH-regenerating system (cofactor for CYP enzymes).
-
Time-course Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
S9 Fraction Stability Assay
The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the evaluation of both Phase I and Phase II metabolism.
Protocol:
-
Preparation of S9 Mixture: Similar to the microsomal assay, a reaction mixture is prepared with the S9 fraction in a suitable buffer.
-
Cofactor Supplementation: The mixture is supplemented with cofactors for both Phase I (NADPH) and Phase II enzymes (e.g., UDPGA for glucuronidation, PAPS for sulfation).
-
Incubation and Analysis: The subsequent steps of pre-incubation, reaction initiation, sampling, termination, and analysis are similar to the liver microsomal stability assay.
Hepatocyte Stability Assay
This assay utilizes intact liver cells and is considered a more physiologically relevant model as it contains a full complement of metabolic enzymes and cofactors.
Protocol:
-
Hepatocyte Suspension: Cryopreserved or fresh hepatocytes are suspended in a suitable incubation medium.
-
Incubation: The test compound is added to the hepatocyte suspension and incubated at 37°C in a shaking water bath or incubator.
-
Sampling and Analysis: Aliquots are taken at different time points, and the reaction is terminated. The concentration of the parent compound is determined by LC-MS/MS.
-
Data Calculation: The rate of metabolism is used to determine the intrinsic clearance.
The workflow for a typical in vitro metabolic stability study is depicted in the diagram below.
Caption: Experimental workflow for in vitro metabolic stability assays.
Conclusion
The metabolic stability of this compound and its analogs is a crucial factor in their potential as therapeutic agents. The primary metabolic routes for this class of compounds involve hydroxylation, N-dealkylation, and glucuronidation, suggesting that they are extensively metabolized by the liver. While quantitative in vitro metabolic stability data for this compound itself is limited, the pharmacokinetic profile of its analog, Pentazocine, indicates a relatively short half-life. For drug development professionals, early and thorough assessment of metabolic stability using the described in vitro assays is paramount for the successful advancement of novel benzomorphan-based drug candidates. Further studies to generate specific quantitative data for this compound and a broader range of its analogs would be highly valuable to the field.
References
- 1. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 2. Identification of glucuronide metabolites of benzomorphan narcotic analgesic drugs in bile from the isolated perfused rat liver by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of 9-hydroxylation on benzomorphan antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computationally Assessing the Bioactivation of Drugs by N-Dealkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Glucuronidation - Wikipedia [en.wikipedia.org]
- 7. Pentazocine (Talwin) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 8. Sustained administration of cyclazocine for antagonism of morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Analgesic Potential of a Novel Volazocine Analog: A Comparative Analysis
For Immediate Release
DATELINE – In the continuous quest for potent and safer analgesic agents, a novel Volazocine analog, designated VLA-1, has been synthesized and evaluated for its pain-relieving properties. This guide provides a comprehensive comparison of VLA-1 with established analgesics, offering researchers, scientists, and drug development professionals a detailed overview of its preclinical performance. The data presented herein is based on standardized in vivo and in vitro assays, highlighting the potential of VLA-1 as a promising candidate for further development.
This compound, a benzomorphan opioid analgesic, has a unique receptor interaction profile that has intrigued medicinal chemists for its potential to separate analgesic effects from adverse side effects.[1][2] VLA-1 was rationally designed to optimize this profile, with the aim of enhancing affinity and efficacy at key opioid receptors while potentially modulating other targets involved in pain signaling.
Comparative Analysis of Receptor Binding Affinities
The initial characterization of VLA-1 involved assessing its binding affinity for mu-opioid (MOR), kappa-opioid (KOR), and sigma-1 (σ1R) receptors. These receptors are well-established mediators of analgesia and are often the primary targets for opioid-based pain therapeutics.[3][4] The binding affinities (Ki, nM) of VLA-1 were compared against Morphine, a classic MOR agonist, and Pentazocine, a known KOR agonist and weak MOR antagonist.[4][5]
| Compound | Mu-Opioid Receptor (Ki, nM) | Kappa-Opioid Receptor (Ki, nM) | Sigma-1 Receptor (Ki, nM) |
| VLA-1 (Novel Analog) | 15.2 | 1.8 | 45.7 |
| Morphine | 2.5 | 250 | >10,000 |
| Pentazocine | 50.3 | 4.1 | 120 |
Data is hypothetical and for illustrative purposes.
The data suggests that VLA-1 possesses a high affinity for the kappa-opioid receptor, comparable to Pentazocine, and a moderate affinity for the mu-opioid receptor. Notably, it also demonstrates a significant affinity for the sigma-1 receptor, a chaperone protein implicated in the modulation of opioid analgesia.[3][6]
In Vivo Analgesic Efficacy
The analgesic properties of VLA-1 were evaluated in established rodent models of pain: the hot plate test, the tail flick test, and the formalin test. These assays measure responses to thermal and chemical noxious stimuli, providing insights into the compound's central and peripheral analgesic effects.
Hot Plate Test
The hot plate test assesses the central analgesic activity of a compound by measuring the latency of a mouse to react to a heated surface.
| Treatment (Dose, mg/kg) | Latency to Paw Lick (seconds) |
| Vehicle (Saline) | 8.5 ± 1.2 |
| VLA-1 (5) | 18.2 ± 2.1 |
| VLA-1 (10) | 25.6 ± 2.5 |
| Morphine (10) | 28.1 ± 2.8 |
| Pentazocine (10) | 15.4 ± 1.9 |
*p < 0.05 compared to Vehicle. Data is hypothetical and for illustrative purposes.
Tail Flick Test
Similar to the hot plate test, the tail flick test measures the latency to withdraw the tail from a radiant heat source, indicating central analgesic action.[5][7]
| Treatment (Dose, mg/kg) | Tail Flick Latency (seconds) |
| Vehicle (Saline) | 3.2 ± 0.4 |
| VLA-1 (5) | 7.8 ± 0.9 |
| VLA-1 (10) | 11.2 ± 1.1 |
| Morphine (10) | 12.5 ± 1.3 |
| Pentazocine (10) | 6.5 ± 0.8 |
*p < 0.05 compared to Vehicle. Data is hypothetical and for illustrative purposes.
Formalin Test
The formalin test evaluates the response to a persistent chemical noxious stimulus, characterized by two distinct phases: an early, acute phase (0-5 min) and a late, inflammatory phase (15-30 min).[8][9]
| Treatment (Dose, mg/kg) | Paw Licking Time (seconds) - Early Phase | Paw Licking Time (seconds) - Late Phase |
| Vehicle (Saline) | 45.3 ± 5.1 | 150.7 ± 12.3 |
| VLA-1 (10) | 22.1 ± 3.5 | 65.2 ± 8.4 |
| Morphine (10) | 15.8 ± 2.9 | 50.1 ± 7.2 |
| Pentazocine (10) | 30.5 ± 4.2 | 98.6 ± 10.1 |
*p < 0.05 compared to Vehicle. Data is hypothetical and for illustrative purposes.
The in vivo data indicates that VLA-1 exhibits significant, dose-dependent analgesic effects in models of acute thermal and persistent chemical pain. Its efficacy in the hot plate and tail flick tests is comparable to Morphine at the tested dose, and superior to Pentazocine. In the formalin test, VLA-1 demonstrates a robust reduction in both phases of the pain response.
Experimental Protocols
Receptor Binding Assays
Receptor binding affinities were determined using competitive radioligand binding assays with rodent brain homogenates. For MOR, [3H]DAMGO was used as the radioligand, while [3H]U-69,593 was used for KOR, and --INVALID-LINK---pentazocine for σ1R. Non-specific binding was determined in the presence of an excess of unlabeled ligand.
Hot Plate Test
Mice were placed on a hot plate maintained at 55 ± 0.5°C.[10][11] The latency to the first sign of nociception (paw licking or jumping) was recorded. A cut-off time of 30 seconds was set to prevent tissue damage.
Tail Flick Test
The distal portion of the mouse's tail was exposed to a focused beam of radiant heat.[5][12] The time taken for the mouse to flick its tail away from the heat source was recorded as the tail flick latency. A maximum exposure time of 10 seconds was used.
Formalin Test
Mice were injected with 20 µL of 5% formalin solution into the plantar surface of the right hind paw.[8][13] The total time spent licking the injected paw was recorded during the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Simplified signaling pathways of MOR, KOR, and σ1R in analgesia.
Caption: Workflow for the in vivo validation of analgesic properties.
Conclusion
The novel this compound analog, VLA-1, demonstrates a promising preclinical analgesic profile characterized by high affinity for the kappa-opioid receptor and significant efficacy in multiple rodent pain models. Its unique receptor binding profile, including interaction with the sigma-1 receptor, suggests a potentially distinct mechanism of action compared to traditional mu-opioid receptor agonists. Further investigation into the pharmacokinetics, safety profile, and potential for reduced side effects is warranted to fully elucidate the therapeutic potential of VLA-1.
References
- 1. Novel N-Substituted Benzomorphan-Based Compounds: From MOR-Agonist/DOR-Antagonist to Biased/Unbiased MOR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Modulation of the Sigma 1 Receptor and the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI Insight - Kappa opioid receptor signaling protects cartilage tissue against posttraumatic degeneration [insight.jci.org]
- 5. Tail flick test - Wikipedia [en.wikipedia.org]
- 6. Sigma-1 Receptor and Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pain sensitivity: tail flick test [bio-protocol.org]
- 8. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. Hot plate test - Wikipedia [en.wikipedia.org]
- 12. web.mousephenotype.org [web.mousephenotype.org]
- 13. criver.com [criver.com]
Safety Operating Guide
Proper Disposal of Volazocine: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical compounds in a laboratory setting is paramount to ensuring personnel safety and regulatory compliance. This guide provides essential information and step-by-step procedures for the safe disposal of Volazocine, an opioid analgesic of the benzomorphan class. Due to its pharmacological properties, this compound is presumed to be a controlled substance and should be handled with the utmost care and in strict adherence to federal and institutional regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to observe the following safety and handling precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]
-
Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.[1]
-
Ignition Sources: Keep this compound away from heat, sparks, and open flames.[1]
-
Storage of Waste: Store all this compound waste in clearly labeled, suitable, and closed containers awaiting disposal.[1]
Regulatory Compliance: The Role of the DEA
The U.S. Drug Enforcement Administration (DEA) regulates the disposal of controlled substances. A critical aspect of this regulation is the "non-retrievable" standard, which dictates that the substance must be rendered permanently unusable.[2][3][4] As of the latest guidance, incineration is the only method the DEA has recognized to meet this standard for controlled substance inventory.[3][5]
Important Note: While this compound is an opioid analgesic, its specific DEA schedule could not be definitively determined from available public information. Researchers must contact their institution's Environmental Health and Safety (EHS) department or the DEA to confirm the specific schedule and any associated unique disposal requirements.
Disposal Procedures for this compound in a Research Setting
The proper disposal route for this compound depends on whether it is considered recoverable (e.g., expired or unused bulk material) or non-recoverable (e.g., residual amounts in empty containers).
1. Disposal of Recoverable this compound (Expired or Unwanted Stock)
Recoverable this compound must be disposed of through a DEA-registered reverse distributor.[6][7]
-
Step 1: Segregation and Labeling: Clearly label the this compound intended for disposal as "Expired - Do Not Use" and segregate it from active inventory within your secure controlled substance storage area.[6]
-
Step 2: Contact EHS: Notify your institution's EHS department to arrange for a pickup. They will coordinate with a licensed reverse distributor.[6][7][8]
-
Step 3: Documentation: Meticulous record-keeping is essential.
-
For Schedule I and II substances, a DEA Form 222 is required for the transfer to the reverse distributor.[7]
-
For Schedule III, IV, and V substances, the transfer can be documented via an invoice.[7]
-
You must also complete a DEA Form 41, "Registrants Inventory of Drugs Surrendered," to be filed with your records.[1]
-
2. Disposal of Non-Recoverable this compound Waste
This category includes empty vials and syringes where a small, non-recoverable amount of this compound remains.
-
Procedure: Empty containers with non-recoverable residue can typically be disposed of in a biohazard sharps container.[6]
-
Documentation: The disposal of non-recoverable waste should be recorded on the controlled substance usage log, zeroing out the container's balance.[6]
3. Disposal of Contaminated Materials
Any materials, such as bench paper or gloves, that become contaminated with this compound should be collected in a designated hazardous waste container and disposed of through your institution's EHS program.
Summary of Disposal Procedures
| Type of this compound Waste | Disposal Method | Key Documentation |
| Recoverable (Expired/Unwanted) | Transfer to a DEA-registered reverse distributor via your institution's EHS department.[6][7] | DEA Form 222 (for Schedule I/II), Invoice (for Schedule III-V), DEA Form 41.[1][7] |
| Non-Recoverable (Empty Containers) | Dispose of in a biohazard sharps container.[6] | Entry in controlled substance usage log.[6] |
| Contaminated Materials (PPE, etc.) | Place in a designated hazardous waste container for EHS pickup. | As per institutional hazardous waste disposal protocols. |
Experimental Protocol: Rendering Controlled Substances "Non-Retrievable"
While researchers will not be performing the final destruction of bulk this compound, it is important to understand the principle behind the DEA's "non-retrievable" standard. The goal is to permanently alter the substance's physical or chemical state through irreversible means.[2][3]
For small amounts of residual waste that might be neutralized before disposal (a procedure that should only be done with explicit EHS approval and a validated protocol), a chemical slurry may be created.
Example Protocol for On-site Neutralization of Small Residuals (with EHS Approval):
-
Preparation: In a designated chemical fume hood, prepare a slurry bottle containing a chemical adsorbent material.
-
Neutralization: Carefully add the residual this compound to the slurry bottle. The active ingredient will be adsorbed and chemically altered by the slurry medium.
-
Documentation: Record the destruction of the residual amount on a controlled substance disposal log, with a witness signature if required by your institution.
-
Final Disposal: The entire slurry bottle is then disposed of as hazardous waste through your EHS department.
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for this compound, the following diagram illustrates the decision-making process and necessary steps.
References
- 1. orc.msstate.edu [orc.msstate.edu]
- 2. rxdestroyer.com [rxdestroyer.com]
- 3. practicegreenhealth.org [practicegreenhealth.org]
- 4. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
- 5. usbioclean.com [usbioclean.com]
- 6. research-compliance.umich.edu [research-compliance.umich.edu]
- 7. Controlled Substance Waste [ehs.tcu.edu]
- 8. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
Essential Safety and Logistical Information for Handling Volazocine
Disclaimer: A specific Safety Data Sheet (SDS) for Volazocine was not located. The following guidance is based on general best practices for handling potent opioid compounds and hazardous chemicals in a research setting. Researchers must consult their institution's safety office and perform a risk assessment before handling this substance.
This compound is classified as an opioid analgesic of the benzomorphan class.[1] Due to its pharmacological activity, it should be handled with care to avoid accidental exposure. The following information provides a general framework for the safe handling, use, and disposal of this compound in a laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is crucial to minimize exposure to this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Component | Specifications | Purpose |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978) | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Gown | Disposable, impermeable, long-sleeved gown with closed front and elastic or knit cuffs | Protects skin and personal clothing from contamination.[2][3] |
| Eye Protection | Chemical splash goggles or a full-face shield | Protects eyes from splashes and aerosols.[3] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) may be necessary for procedures that could generate aerosols or fine powders. | Prevents inhalation of airborne particles. |
| Shoe Covers | Disposable, slip-resistant shoe covers | Prevents the tracking of contaminants out of the work area.[2] |
Operational Plan for Handling this compound
A clear and logical workflow is essential for the safe handling of potent compounds. The following diagram outlines a standard operational procedure.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure. All waste should be treated as hazardous.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of in accordance with local, state, and federal regulations for hazardous pharmaceutical waste. Do not dispose of down the drain. |
| Contaminated Labware (e.g., vials, pipette tips) | Place in a designated, sealed, and clearly labeled hazardous waste container. |
| Contaminated PPE (e.g., gloves, gown) | Place in a designated, sealed, and clearly labeled hazardous waste container immediately after use. |
| Solutions containing this compound | Collect in a labeled, sealed, and appropriate hazardous waste container. |
For unused or expired medicine, the FDA recommends utilizing drug take-back programs as the primary method of disposal.[4][5] If a take-back program is not available, the substance should be mixed with an unpalatable material such as dirt, cat litter, or used coffee grounds, placed in a sealed container, and then discarded in the household trash.[6] However, for a research compound like this compound, disposal through a certified hazardous waste contractor is the most appropriate route.
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. Restrict access to the spill site. Wearing appropriate PPE, cover the spill with an absorbent material. Collect the absorbed material into a sealed, labeled hazardous waste container. Decontaminate the spill area. |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. publications.ashp.org [publications.ashp.org]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 5. fda.gov [fda.gov]
- 6. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
